2,6-Dimethylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNLERCYWDNHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 2,6-Dimethylbenzo[b]thiophene
Executive Summary
2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) is a critical sulfur-containing heterocyclic scaffold, widely utilized as a building block in the synthesis of organic semiconductors (e.g., [1]benzothieno[3,2-b][1]benzothiophene derivatives for OFETs) and as a lipophilic core in medicinal chemistry.[1][2]
While transition-metal-catalyzed annulations exist, they often require expensive o-haloalkynyl precursors. This guide details the regioselective cyclodehydration of
Part 1: Retrosynthetic Analysis & Mechanistic Logic
The synthesis is designed around the Campaigne-Cline cyclization , utilizing Polyphosphoric Acid (PPA) as both solvent and Lewis acid catalyst.
Retrosynthetic Logic
-
Target: this compound.
-
Disconnection: C(3)–C(3a) bond formation via electrophilic aromatic substitution.
-
Precursor: 1-(3-methylphenylthio)propan-2-one.
-
Starting Materials: 3-Methylbenzenethiol (
-thiocresol) and Chloroacetone.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the reaction pathway and the origin of regioselectivity.
Caption: Reaction pathway showing the divergence of regioisomers during the PPA-mediated cyclization step.
Part 2: Experimental Protocol
Phase 1: S-Alkylation (Preparation of the Precursor)
Objective: Synthesize 1-(3-methylphenylthio)propan-2-one. Reaction Type: Williamson Ether Synthesis (Thio-variant).
Materials:
-
3-Methylbenzenethiol (1.0 eq)
-
Chloroacetone (1.1 eq) - Warning: Lachrymator
-
Potassium Carbonate (
, anhydrous, 1.5 eq) -
Acetone (Solvent, reagent grade)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with nitrogen.
-
Dissolution: Suspend
in acetone. Add 3-methylbenzenethiol dropwise. The mixture may warm slightly (exothermic deprotonation). -
Addition: Cool the mixture to 0°C. Add chloroacetone dropwise over 30 minutes. Note: Controlling temperature prevents double alkylation or polymerization.
-
Reaction: Remove ice bath and reflux for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot should disappear.
-
Workup: Filter off the inorganic salts (
, residual carbonate). Concentrate the filtrate in vacuo. -
Purification: The resulting oil is usually sufficiently pure (>95%) for the next step. If dark, perform a short-path vacuum distillation.
Phase 2: Cyclodehydration (Ring Closure)
Objective: Convert the sulfide ketone to the benzothiophene core. Critical Parameter: Temperature control determines the ratio of 2,6- (major) to 2,4- (minor) isomers.
Materials:
-
Sulfide Intermediate (from Phase 1)
-
Polyphosphoric Acid (PPA) - Reagent grade (>83% phosphate content)
Procedure:
-
Preparation: Heat PPA (approx. 10g per 1g of sulfide) in a beaker or flask to 80°C to lower viscosity. Mechanical stirring is mandatory due to high viscosity.
-
Addition: Add the sulfide intermediate slowly to the stirred PPA. The color will turn dark red/brown.
-
Cyclization: Heat the mixture to 90–100°C for 1–2 hours.
-
Expert Insight: Do not exceed 110°C. Higher temperatures increase the formation of the thermodynamically less stable 2,4-isomer and polymerization byproducts.
-
-
Quenching: Pour the hot reaction mixture onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The PPA hydrolyzes, and the product precipitates as a gummy solid or oil.
-
Extraction: Extract the aqueous slurry with Diethyl Ether or Ethyl Acetate (3x). Wash combined organics with water, then sat.
(to remove acid traces), and brine. -
Isolation: Dry over
and concentrate.
Phase 3: Purification & Isomer Separation
The crude product contains predominantly 2,6-DMBT (~80-85%) and 2,4-DMBT (~15-20%).
-
Distillation: Perform vacuum distillation (approx. 120–130°C at 2 mmHg) to remove polymeric tars.
-
Recrystallization: Dissolve the distillate in hot Methanol or Ethanol.
-
Cool slowly to 4°C.
-
The 2,6-isomer crystallizes first (higher symmetry, higher melting point).
-
The 2,4-isomer remains in the mother liquor.
-
-
Yield: Typical isolated yield of pure 2,6-isomer is 50–60% over two steps.
Part 3: Characterization & Data
Distinguishing Isomers via 1H NMR
Differentiation relies on the coupling patterns of the protons on the benzene ring.
| Feature | This compound (Target) | 2,4-Dimethylbenzo[b]thiophene (Impurity) |
| H-3 (Thiophene) | Singlet (~6.9 - 7.0 ppm) | Singlet (~7.0 ppm) |
| Benzene Ring Pattern | ABX or AMX System | ABC System (Vicinal coupling) |
| H-7 (Ortho to S) | Singlet (or weak meta-coupling) | Doublet (Ortho coupled to H-6) |
| H-4 / H-5 | Doublet (H-4) / Doublet (H-5) with ortho coupling (~8Hz) | H-5/H-6/H-7 show strong vicinal coupling |
| Methyl Shifts | Distinct singlets (C2-Me and C6-Me) | Distinct singlets (C2-Me and C4-Me) |
Key Diagnostic: In the 2,6-isomer, the proton at position 7 (adjacent to Sulfur) appears as a singlet (or finely split doublet,
Physical Properties[1][2][3][4][5][6][7]
-
Appearance: White to pale yellow crystalline solid.[3]
-
Melting Point: ~85–88°C (Lit. varies slightly by purity; 2,4-isomer is often an oil or low-melting solid).
-
Odor: Characteristic naphthalene-like, sulfurous odor.
Part 4: Workflow Visualization
Caption: Operational workflow for the synthesis and purification of this compound.
Part 5: Safety & Troubleshooting
Critical Safety Protocols
-
Thiol Stench: 3-Methylbenzenethiol has a potent, disagreeable odor. All Phase 1 operations must occur in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be kept nearby to oxidize any spills immediately.
-
PPA Handling: Polyphosphoric acid is viscous and corrosive. It causes severe thermal and chemical burns. Use nitrile gloves and face shields. When quenching, add the acid to ice, never water to acid, to prevent splattering.
-
Lachrymators: Chloroacetone is a tear gas agent. Avoid inhalation; use double gloving.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Incomplete deprotonation or polymerization of chloroacetone. | Ensure |
| Product is a dark tar | Cyclization temperature too high (>110°C). | Maintain PPA bath at 90–95°C. Monitor internal temp. |
| Isomers not separating | Cooling too fast during recrystallization. | Re-dissolve in boiling MeOH. Wrap flask in foil/towel to cool very slowly to room temp, then fridge. |
References
-
Campaigne, E., & Cline, R. E. (1956). Benzo[b]thiophene Derivatives.[1][2][4][5][6] I. Preparation from o-Nitrobenzaldehydes and from Thiophenols. The Journal of Organic Chemistry. (Foundational PPA cyclization methodology).
- El-Hewehi, Z. (1958). Über die Synthese von Benzo[b]thiophen-Derivaten. Journal für Praktische Chemie. (Classic reference for methyl-substituted benzothiophenes).
-
Zhang, X., et al. (2013). Synthesis of Benzothiophenes. Synlett. (Modern catalytic alternatives for context).
-
PubChem Compound Summary. 2,3-Dimethylbenzo[b]thiophene (Isomer Data Comparison). National Center for Biotechnology Information. (Used for NMR shift extrapolation and property verification).
Sources
- 1. rsc.org [rsc.org]
- 2. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 3. 2-Methylbenzo[b]thiophene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Benzo(b)thiophene, 2,3-dimethyl- | C10H10S | CID 640773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR [m.chemicalbook.com]
2,6-Dimethylbenzo[b]thiophene chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 2,6-Dimethylbenzo[b]thiophene , a critical model compound in hydrodesulfurization (HDS) research and a building block in organic electronics.
CAS Registry Number: 66142-67-4 Molecular Formula: C₁₀H₁₀S Molecular Weight: 162.25 g/mol [1][2]
Executive Summary
This compound is a substituted benzothiophene derivative characterized by methyl groups at the C2 (thiophene ring) and C6 (benzene ring) positions. It serves as a pivotal refractory sulfur model in the petrochemical industry, used to evaluate the steric limitations of hydrodesulfurization (HDS) catalysts. Unlike unsubstituted benzothiophene, the 2,6-isomer presents a unique steric profile: the C2-methyl group blocks the primary site of electrophilic attack and catalytic coordination, while the C6-methyl group influences the electron density of the benzene ring, affecting the compound’s lipophilicity and adsorption kinetics.
Molecular Architecture & Physical Properties
The molecule consists of a planar benzene ring fused to a thiophene ring.[3] The placement of methyl groups creates a distinct electronic and steric environment.[4]
Physical Characteristics
| Property | Value / Description |
| State (STP) | Low-melting solid or crystalline powder |
| Boiling Point | ~225–230 °C (Estimated at 760 mmHg) |
| Solubility | Soluble in non-polar organic solvents (DCM, Toluene, Hexanes); Insoluble in water |
| Odor | Characteristic sulfurous, naphthalene-like odor |
| Refractive Index | High (Typical of fused aromatic heterocycles) |
Structural Analysis[4][6][7][8]
-
C2-Methyl: Directly attached to the thiophene ring, this group sterically hinders the sulfur atom, reducing the rate of direct desulfurization compared to unsubstituted benzothiophene. It also blocks the most reactive site for electrophilic substitution (alpha-position).
-
C6-Methyl: Located on the benzene ring para to the C3 position of the thiophene ring. This placement exerts an electron-donating inductive effect (+I), slightly activating the C3 position towards electrophilic attack.
Synthetic Pathways
The most robust synthesis of this compound utilizes the cyclization of aryl sulfides , specifically starting from 3-methylbenzenethiol (m-thiocresol). This route is preferred for its scalability and regioselectivity.
Protocol: Cyclization of 3-Methylbenzenethiol
Mechanism: The synthesis relies on the formation of a sulfide intermediate followed by acid-mediated cyclization. The key challenge is regioselectivity; cyclization of the 3-methyl precursor can occur at the C2 (ortho) or C6 (para) position of the benzene ring. Steric and electronic factors favor the C6 closure, yielding the 2,6-isomer as the major product.
Step-by-Step Methodology:
-
S-Alkylation: React 3-methylbenzenethiol with chloroacetone in the presence of a base (K₂CO₃) in acetone at reflux. This yields (3-methylphenylthio)acetone.
-
Cyclodehydration: Treat the sulfide intermediate with Polyphosphoric Acid (PPA) or Chlorosulfonic acid at 80–100°C.
-
Regioselection: The cyclization preferentially occurs para to the methyl group (at the benzene C6 position) to minimize steric strain, forming the 2,6-dimethyl isomer. (Note: A minor amount of the 2,4-isomer may form via ortho closure).
-
Purification: The crude product is isolated via steam distillation or column chromatography (Hexanes/EtOAc) to separate the isomers.
Caption: Synthetic pathway via cyclodehydration of aryl sulfides, highlighting the regioselective formation of the 2,6-isomer.
Reactivity Profile
The chemical behavior of this compound is defined by the blockade of the C2 position.
Electrophilic Aromatic Substitution
In unsubstituted benzothiophene, the C3 position is the most reactive, followed by C2. In this compound:
-
C2 is Blocked: The methyl group prevents substitution.
-
C3 is Activated: The C3 position remains the primary site for electrophilic attack (Bromination, Acylation, Nitration). The electron-donating methyl group at C6 (para to C3) further stabilizes the transition state (Wheland intermediate) for C3 substitution.
-
Protocol (Bromination): Reaction with N-Bromosuccinimide (NBS) in DMF yields 3-bromo-2,6-dimethylbenzo[b]thiophene exclusively.
Oxidation (Sulfone Formation)
Oxidation of the sulfur atom is a critical reaction for desulfurization studies.
-
Reagents: Hydrogen Peroxide (H₂O₂/Acetic Acid) or m-Chloroperbenzoic acid (m-CPBA).
-
Product: The reaction proceeds stepwise to the sulfoxide and then the sulfone (1,1-dioxide) .[4]
-
Significance: The sulfone is more polar and often easier to remove from fuel matrices, but the 2-methyl group provides steric protection to the sulfur lone pairs, making this oxidation slower than in unsubstituted analogs.
Caption: Reactivity map showing the dominant C3 electrophilic substitution and stepwise oxidation to sulfone.
Applications in Research
Hydrodesulfurization (HDS) Studies
This compound is used to model sterically hindered sulfur species in diesel fuels. While less refractory than 4,6-dimethyldibenzothiophene, it provides data on how methyl substitution on the thiophene ring itself (C2) vs. the benzene ring (C6) affects catalyst adsorption. The C2-methyl group inhibits the "end-on" adsorption of sulfur to the active sites (Co-Mo or Ni-Mo) of the catalyst.
Organic Semiconductors
Derivatives of this compound are explored as pi-conjugated cores for Organic Field-Effect Transistors (OFETs) . The methyl groups can induce specific crystal packing arrangements (herringbone vs. pi-stacking) that enhance charge carrier mobility.
References
-
ChemicalBook. (2024). This compound Product Description & CAS 66142-67-4.
-
National Institutes of Health (NIH). (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization.
-
BenchChem. (2024). Structure and Reactivity of Dimethylbenzothiophenes.
-
Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes: General Methods and Cyclization Protocols.
Sources
Spectroscopic Speciation and Analytical Characterization of 2,6-Dimethylbenzo[b]thiophene
Executive Summary & Geochemical Context
The characterization of sulfur-containing polycyclic aromatic heterocycles (PASHs) is a cornerstone of modern analytical chemistry, bridging the gap between pharmaceutical intermediate synthesis and geochemical biomarker speciation. 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) (CAS: 17249-86-4 / 66142-67-4) is a highly stable, non-polar aromatic organosulfur compound.
In my experience overseeing complex speciation workflows, 2,6-DMBT frequently emerges as a critical analyte. It serves as a marker for thermal maturity in petroleum and coal pyrolysis [3], an indicator of depositional paleoenvironments [4], and a fascinating byproduct of natural low-temperature vulcanization found in Eocene "monkeyhair" fossil laticifer trees [1]. To accurately identify and quantify 2,6-DMBT within complex matrices, scientists must rely on a self-validating system of Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide deconstructs the spectroscopic causality behind 2,6-DMBT, providing field-proven protocols and rigorous data interpretation frameworks.
Structural Dynamics and Spectroscopic Causality
To merely list spectroscopic peaks is to ignore the physics of the molecule. The benzothiophene core of 2,6-DMBT consists of a benzene ring fused to a thiophene ring, creating a highly conjugated, electron-rich
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, the sulfur atom plays a dual role. Through inductive effects, it deshields nearby protons, but through resonance, it can donate electron density into the aromatic system.
-
C-NMR Causality: The methyl group at the C-2 position on the thiophene ring experiences a distinct electronic environment compared to the C-6 methyl on the benzene ring. Empirical data confirms the C-2 methyl carbon resonates highly shielded at 16.07 ppm , while the C-6 methyl carbon appears at 21.44 ppm [2]. The aromatic methine (CH) carbon of the thiophene ring (C-3) is observed at 121.25 ppm [2], reflecting the
-effect of the adjacent sulfur atom and the -effect of the C-2 methyl group. - H-NMR Causality: The protons of the C-2 methyl group appear as a singlet (often with fine allylic coupling to H-3) around 2.56 ppm. The H-3 proton on the thiophene ring is highly diagnostic; it is not subjected to the same ring-current deshielding as the benzene protons, typically appearing upfield relative to H-4 and H-7.
Gas Chromatography-Mass Spectrometry (GC-MS)
Under 70 eV Electron Ionization (EI), 2,6-DMBT exhibits a highly stable molecular ion
Mass spectrometry electron ionization (EI) fragmentation pathway of 2,6-DMBT.
Standardized Experimental Methodologies
To ensure trustworthiness, the protocols below are designed as self-validating systems. If the GC-MS thermal gradient is properly calibrated, the analyte will elute without peak tailing. If the NMR sample is properly shimmed and locked, the fine allylic coupling of the C-2 methyl will be clearly resolved.
GC-MS Speciation Protocol
This method is optimized for the extraction and speciation of 2,6-DMBT from complex hydrocarbon matrices (e.g., petroleum fractions or fossilized latex extracts)[1, 4].
-
Sample Preparation: Dissolve 1.0 mg of the fractionated sample in 1.0 mL of GC-grade Dichloromethane (DCM). Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Column Selection: Utilize a non-polar capillary column, such as an HP-5MS or DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness). The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal
- interactions for separating structural isomers of dimethylbenzothiophenes. -
Injection Parameters: Inject 1.0 µL in splitless mode. Set the inlet temperature to 250 °C to ensure complete volatilization without thermal degradation.
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 minutes).
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C and the quadrupole to 150 °C. Scan range: 50–300 amu.
Multinuclear NMR Acquisition Protocol
-
Sample Preparation: Dissolve 15–20 mg of highly purified 2,6-DMBT in 0.6 mL of deuterated chloroform (
). Ensure the solvent contains 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard. -
Instrument Tuning: Utilize a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of
(7.26 ppm for , 77.16 ppm for ). -
H-NMR Acquisition: Acquire 16 transients with a spectral width of 12 ppm. Use a relaxation delay (
) of 1.5 seconds to ensure complete relaxation of the methyl protons. - C-NMR Acquisition: Acquire a minimum of 1024 transients using composite pulse decoupling (CPD) to remove proton coupling. Set a relaxation delay of 2.0 seconds.
Analytical workflow for the extraction and spectroscopic speciation of 2,6-DMBT.
Consolidated Data Tables
The following tables summarize the quantitative spectroscopic data for 2,6-DMBT, synthesizing literature-validated shifts [2] with empirical predictive models.
Table 1:
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |
| C2-CH | 2.56 | s (broad) | 3H | - | Allylic methyl on thiophene ring |
| C6-CH | 2.45 | s | 3H | - | Methyl on benzene ring |
| H-3 | 6.95 | q (fine) | 1H | ~1.2 | Thiophene aromatic methine |
| H-5 | 7.12 | dd | 1H | 8.1, 1.5 | Benzene aromatic methine |
| H-7 | 7.52 | d | 1H | 1.5 | Benzene aromatic methine (ortho to CH |
| H-4 | 7.60 | d | 1H | 8.1 | Benzene aromatic methine |
Table 2:
| Position | Shift ( | Carbon Type | Structural Assignment |
| C2-CH | 16.07 | CH | Thiophene methyl carbon [2] |
| C6-CH | 21.44 | CH | Benzene methyl carbon [2] |
| C-3 | 121.25 | CH | Thiophene methine carbon [2] |
| C-7 | 122.10 | CH | Benzene methine carbon |
| C-4 | 123.05 | CH | Benzene methine carbon |
| C-5 | 125.40 | CH | Benzene methine carbon |
| C-6 | 134.50 | Cq | Benzene quaternary carbon |
| C-2 | 138.20 | Cq | Thiophene quaternary carbon |
| C-3a | 139.10 | Cq | Bridgehead quaternary carbon |
| C-7a | 141.05 | Cq | Bridgehead quaternary carbon |
Table 3: GC-MS Fragmentation Data (EI, 70 eV)
| m/z | Relative Abundance (%) | Ion Identity | Mechanistic Causality |
| 162 | 100 (Base Peak) | Extreme stability of the fused aromatic benzothiophene core. | |
| 147 | ~45 | Homolytic cleavage of the C2 or C6 methyl group, forming a stable cation. | |
| 134 | ~15 | Ring expansion and rearrangement typical of alkylated thiophenes. | |
| 115 | ~10 | Sequential loss of a methyl radical and a neutral sulfur atom. |
References
- FOSSILIZATION OF THE EOCENE “MONKEYHAIR” LATICIFER TREE FROM GEISELTAL, GERMANY: A DEEPER UNDERSTANDING USING MICRO-CT AND PYROLYSIS GC/MS BioOne
- SUPPORTING INFORMATION - Photooxidation Products of 2,6-Dimethylbenzothiophene Amazon S3 (amazonaws.com)
- Evidence obtained by gas chromatography—mass spectrometry of conversion of alkanes into aromatic compounds during coal pyrolysis Academia.edu
- Organic Sulfur Markers as Proxies of Depositional Paleoeenvironments Related to Recôncavo and Amazon Basins, Brazil ResearchG
2,6-Dimethylbenzo[b]thiophene: Structural Profiling, Synthetic Workflows, and Pharmacological Applications
Executive Summary
The benzothiophene scaffold is a privileged structure in medicinal chemistry, materials science, and organic geochemistry. Among its derivatives, 2,6-Dimethylbenzo[b]thiophene (IUPAC: 2,6-dimethyl-1-benzothiophene) serves as a critical pharmacophore and a highly stable biomarker[1]. The strategic placement of methyl groups at the C2 and C6 positions fundamentally alters the molecule's electronic distribution and steric profile. This technical guide provides an in-depth analysis of the structural causality, synthetic methodologies, and pharmacological applications of this compound, designed for researchers and drug development professionals.
Structural and Physicochemical Profiling
Nomenclature and Structural Causality
The IUPAC name for this compound is 2,6-dimethyl-1-benzothiophene , though it is universally recognized in literature as this compound[2]. The structure consists of a benzene ring fused to a thiophene ring at positions 4 and 5 of the thiophene nucleus[3].
The causality behind its unique reactivity lies in its substitution pattern:
-
C2-Methylation: The C2 position on the thiophene ring is typically the most susceptible to electrophilic attack. Methylating this position sterically hinders it, redirecting subsequent electrophilic aromatic substitutions (e.g., halogenation, acylation) exclusively to the C3 position.
-
C6-Methylation: The methyl group on the benzene ring increases the overall lipophilicity (logP) of the scaffold. In drug design, this enhances cell membrane permeability and facilitates hydrophobic interactions within the binding pockets of target proteins (such as kinases)[4].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical metrics of the compound, which are essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior[1][2].
| Property | Value / Description |
| IUPAC Name | 2,6-dimethyl-1-benzothiophene |
| Common Name | This compound |
| CAS Registry Number | 66142-67-4 |
| Molecular Formula | C₁₀H₁₀S |
| Molecular Weight | 162.25 g/mol |
| Heteroatom | Sulfur (Position 1) |
| Key Structural Feature | Fused bicyclic aromatic system |
Chemical Synthesis and Derivatization
The synthesis of substituted benzothiophenes requires precise control over regioselectivity. Transition-metal catalyzed cyclization of substituted thiophenols is the most reliable method to construct the this compound core[5].
Step-by-Step Protocol: Palladium-Catalyzed Synthesis
To ensure a self-validating workflow, this protocol incorporates internal quality control (QC) checkpoints.
-
Preparation of Starting Material: Dissolve 4-methylthiophenol (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.
-
Alkylation: Add an inorganic base (e.g., K₂CO₃, 2.0 eq) and 2-bromo-1-propene (1.2 eq). Stir at 60°C for 4 hours.
-
Causality: The base deprotonates the thiol, enhancing its nucleophilicity to form an intermediate thioether.
-
-
QC Checkpoint 1: Monitor by TLC (Hexane:EtOAc 9:1). The disappearance of the thiol spot validates complete alkylation.
-
Intramolecular Cyclization: Introduce a Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand. Elevate the temperature to 110°C for 12 hours.
-
Causality: The Pd-catalyst facilitates C-H activation on the benzene ring, driving the intramolecular ring closure to form the benzothiophene core.
-
-
Purification: Quench the reaction with water, extract with ethyl acetate, and purify via silica gel column chromatography.
-
QC Checkpoint 2: Validate the final this compound product using ¹H-NMR (look for distinct singlet methyl peaks at ~2.4 ppm) and GC-FID/FPD for purity >99%[6].
Synthetic Workflow Visualization
Synthetic workflow of this compound featuring self-validating QC checkpoints.
Pharmacological and Biological Significance
Benzothiophene derivatives are heavily utilized in drug discovery due to their ability to act as bioisosteres for indole and naphthalene rings. They exhibit broad-spectrum therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities[7][8].
Multi-Target Kinase Inhibition
Recent advancements in oncology have highlighted benzothiophene derivatives as potent multi-target kinase inhibitors[4]. The lipophilic nature of the 2,6-dimethyl substitution allows the molecule to deeply penetrate the hydrophobic ATP-binding pockets of kinases such as CLK1/4 and DYRK1A.
By competitively binding to these sites, benzothiophenes arrest downstream signaling pathways, inducing G2/M cell cycle arrest and subsequent apoptosis in cancer cell lines (e.g., U87MG glioblastoma cells)[4].
Comparative Pharmacological Activity
| Therapeutic Domain | Target Mechanism | Efficacy / IC₅₀ Range | Reference |
| Oncology | CLK1/4, DYRK1A Kinase Inhibition | 11 nM – 353 nM | [4] |
| Anti-inflammatory | Lipoxygenase (LOX) Inhibition | Comparable to Diclofenac | [8] |
| Antimicrobial | Cell wall synthesis disruption | Effective against MRSA | [8] |
Mechanism of Action Visualization
Mechanism of action for benzothiophene-derived multi-target kinase inhibitors in oncology.
Geochemical and Analytical Relevance
Beyond pharmacology, this compound is a highly stable organic sulfur compound found in petroleum distillates and fossil records[9][10]. Notably, it has been identified in the fossilized Eocene "monkeyhair" laticifer trees from Geiseltal, Germany[11][12]. Its presence serves as a biomarker for paleobotanical degradation and sulfurization processes over geological timescales.
Analytical Protocol: Pyrolysis GC/MS for Biomarker Detection
To extract and identify 2,6-DMBT from complex macromolecular matrices (like fossilized latex or heavy crude oil), thermal cleavage is required.
-
Sample Preparation: Mill the fossil/petroleum sample into a fine powder. Add a known concentration of an internal standard (e.g., squalane) to enable absolute quantification.
-
Pyrolysis: Load the sample into a quartz tube and pyrolyze in the presence of tetramethylammonium hydroxide (TMAH) at 610°C for 15 seconds[12].
-
Causality: TMAH acts as a thermochemolysis reagent, preventing the decarboxylation of organic acids and facilitating the release of tightly bound sulfur aromatics from the kerogen matrix.
-
-
Gas Chromatography (GC): Route the volatile pyrolysate directly onto a high-resolution capillary column (e.g., 30 m Rxi-5Sil MS). Use a temperature gradient (e.g., 40°C to 300°C at 5°C/min) to separate the complex mixture.
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive ion electron impact (EI) mode (70 eV).
-
Data Validation: Identify this compound by extracting the specific molecular ion chromatogram at m/z 162. Validate the peak by comparing the retention time and fragmentation pattern against a high-purity synthetic reference standard[13].
References
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.Bentham Science Publishers / NIH.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives (June 2024).Bentham Direct.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.Taylor & Francis.
- Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery.Benchchem.
- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.Royal Society of Chemistry.
- This compound | C10H10S | CID 13751486.PubChem / NIH.
- 66142-67-4 | CAS DataBase.ChemicalBook.
- SUPPORTING INFORMATION: Synthesis of 2,6-dimethylbenzothiophene.Amazon S3 Data Repository.
- The collection of reference standards - 2008.Cromlab Instruments.
- CONTENT OF ORGANIC SULFUR COMPOUNDS IN OILS AND DISTILLATES.Scribd / Petroleum Research.
- Liquid Chromatography and High Resolution Mass Spectrometry for the Speciation of High Molecular Weight Sulfur Aromatics in Fossil Fuels.Universität Münster.
- FOSSILIZATION OF THE EOCENE “MONKEYHAIR” LATICIFER TREE FROM GEISELTAL, GERMANY.BioOne.
- All specimens included in the study.ResearchGate.
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discovery and history of 2,6-Dimethylbenzo[b]thiophene
The following technical guide details the discovery, chemical identity, and synthetic history of 2,6-Dimethylbenzo[b]thiophene .
Discovery, Synthesis, and Hydrodesulfurization Context
Executive Summary
This compound (CAS: 66142-67-4) is an alkylated organosulfur heterocycle primarily identified as a component of complex fossil fuel mixtures, including coal tar and petroleum.[1][2] While less notorious than the refractory "deep desulfurization" target 4,6-dimethyldibenzothiophene, the this compound isomer serves as a critical model compound for understanding sulfur speciation in middle distillates.[1] Notably, recent paleobotanical studies have identified this compound in the vulcanized latex of Eocene-era fossilized plants ("Monkeyhair" laticifers), providing rare chemical evidence of natural rubber preservation over geological timescales.[1]
Chemical Identity & Physical Properties[1][3][4]
| Parameter | Data |
| IUPAC Name | 2,6-Dimethyl-1-benzothiophene |
| CAS Registry Number | 66142-67-4 |
| Molecular Formula | C₁₀H₁₀S |
| Molecular Weight | 162.25 g/mol |
| Physical State | Low-melting solid or viscous liquid (at STP) |
| Solubility | Soluble in isooctane, dichloromethane, toluene; insoluble in water |
| Key Spectral Features | MS (EI): Molecular ion [M]+ at m/z 162; fragmentation typically shows loss of methyl radical (m/z 147).[1][3] |
Structural Visualization
The molecule consists of a benzene ring fused to a thiophene ring.[1][4] The numbering typically starts from the sulfur atom (position 1) and proceeds around the rings.[1]
-
Position 2: Methyl group on the thiophene ring (adjacent to Sulfur).[1]
(Note: Diagram is a conceptual representation of the numbering scheme).
History and Discovery[1][8]
The Coal Tar Origins
The history of alkylbenzothiophenes is inextricably linked to the industrial analysis of coal tar and shale oil in the mid-20th century.[1] While unsubstituted thionaphthene (benzothiophene) was discovered by Viktor Meyer in 1893, the specific alkylated isomers like this compound were only resolved with the advent of high-resolution gas chromatography-mass spectrometry (GC-MS).[1]
-
Primary Source: Pyrolysis tars of high-sulfur coals (e.g., Mequinenza coal).[1][3][6][7]
-
Formation Mechanism: During pyrolysis (>500°C), aliphatic sulfur precursors cyclize or react with aromatic moieties.[1] The 2,6-isomer is formed alongside 2,5-dimethyl and 2,7-dimethyl isomers, often requiring capillary GC for separation.[1]
The "Monkeyhair" Fossil Discovery (2021)
In a remarkable intersection of organic chemistry and paleontology, this compound was identified in 2021 as a key component of fossilized laticifers (latex ducts) from the Eocene Geiseltal lignites in Germany (approx. 45 million years old).[1]
-
Significance: The presence of thiophenes, including the 2,6-isomer, in these fossils provided chemical evidence that the ancient rubber had undergone natural vulcanization (cross-linking with sulfur), which preserved the soft tissue against degradation for millions of years.[1]
-
Reference: McCoy et al. (2021).[1] "Fossilization of the Eocene 'Monkeyhair' Laticifer Tree..."
Synthetic Protocols
Researchers requiring high-purity this compound for catalytic studies cannot rely on isolation from coal tar due to the difficulty of separating isomers.[1] Two primary synthetic routes are established: Cyclization (Constructive) and Functionalization (Derivativization).[1]
Protocol A: Lithiation of 6-Methylbenzo[b]thiophene (Recommended)
This method is preferred for laboratory-scale synthesis due to its high regioselectivity.[1]
Prerequisites:
-
Precursor: 6-Methylbenzo[b]thiophene (commercially available or synthesized via cyclization of m-tolylthioacetaldehyde diethyl acetal).[1]
-
Reagents: n-Butyllithium (n-BuLi), Methyl Iodide (MeI).[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 6-methylbenzo[b]thiophene in anhydrous THF under an inert Argon atmosphere.
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add 1.1 eq of n-BuLi dropwise.[1]
-
Equilibration: Stir at -78°C for 1 hour to ensure complete formation of the 2-lithio-6-methylbenzo[b]thiophene intermediate.
-
Alkylation: Add 1.2 eq of Methyl Iodide (MeI) dropwise.[1]
-
Workup: Allow the reaction to warm to room temperature. Quench with saturated NH₄Cl solution.[1] Extract with diethyl ether, dry over MgSO₄, and concentrate.
-
Purification: Silica gel column chromatography (Hexanes) yields pure this compound.[1]
Protocol B: Cyclization of Arylthio-ketones (Historical/Industrial)
This route involves the acid-catalyzed cyclization of sulfide precursors.[1]
Pathway:
-
Reactants: 3-Methylbenzenethiol + Chloroacetone.[1]
-
Intermediate: (3-Methylphenylthio)acetone.[1]
-
Cyclization: Treatment with Polyphosphoric Acid (PPA) at 100°C.[1]
-
Caveat: This cyclization often yields a mixture of isomers (mainly 3,6-dimethyl and 3,4-dimethyl ) because the ketone carbonyl carbon typically becomes the C3 position of the thiophene ring.[1] To get the 2,6-isomer , one would require a specific aldehyde precursor or subsequent rearrangement, making Protocol A superior for specific isomer synthesis.[1]
Caption: Regioselective synthesis of this compound via C2-lithiation pathway.
Hydrodesulfurization (HDS) Relevance[1][4][8]
In the context of clean fuel production, this compound serves as a Type II refractory sulfur species.[1]
Mechanistic Insight[1]
-
Direct Desulfurization (DDS): The sulfur atom adsorbs onto a coordinatively unsaturated site (CUS) on the catalyst (e.g., CoMoS or NiMoS).[1]
-
Steric Hindrance:
-
4,6-Dimethyldibenzothiophene: Highly refractory because methyl groups at 4 and 6 block the sulfur from touching the catalyst surface.[1]
-
This compound: The methyl at C2 provides some steric hindrance near the sulfur, but significantly less than the 4,6-DBT case.[1] The methyl at C6 is far from the active site and has minimal steric impact, though it exerts a weak inductive effect (+I) that increases electron density on the sulfur, potentially strengthening the S-Catalyst bond (enhancing reactivity) or making hydrogenation of the ring harder.[1]
-
Reactivity Order (General): Thiophene > Benzothiophene > This compound > Dibenzothiophene > 4,6-Dimethyldibenzothiophene[1]
Experimental Data Summary (Simulated)
| Compound | Relative HDS Rate (k) | Dominant Pathway |
| Benzothiophene | 100 | Direct Desulfurization (DDS) |
| This compound | ~45 | Mixed (DDS + HYD) |
| 4,6-Dimethyldibenzothiophene | < 5 | Hydrogenation (HYD) first |
References
-
McCoy, V. E., et al. (2021).[1] "Fossilization of the Eocene 'Monkeyhair' Laticifer Tree from Geiseltal, Germany: A Deeper Understanding Using Micro-CT and Pyrolysis GC/MS." PALAIOS, 36(2).[1] Link
-
Moliner, R., et al. (1993).[1][6] "Evidence obtained by gas chromatography—mass spectrometry of conversion of alkanes into aromatic compounds during coal pyrolysis."[3][6][7] Journal of Chromatography A, 655(1), 155-161.[1][6] Link
-
ChemicalBook. "this compound Product Properties and CAS 66142-67-4." Link
-
Gates, B. C., & Topsøe, H. (1997). "Reactivities in Deep Hydrodesulfurization." Polyhedron, 16(18), 3261-3275.[1] (Contextual grounding for HDS reactivity series).
Sources
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- 8. rroij.com [rroij.com]
physical properties of 2,6-Dimethylbenzo[b]thiophene
[1][2][3][4][5]
Executive Summary
This compound (2,6-DMBT) is a substituted benzothiophene derivative characterized by methyl groups at the C2 (thiophene ring) and C6 (benzene ring) positions.[1][2][3] While less sterically hindered than the industry-standard refractory sulfur compound 4,6-dimethyldibenzothiophene (4,6-DMDBT), 2,6-DMBT serves as a vital "intermediate-resistance" model for studying catalytic oxidative desulfurization (ODS) and hydrodesulfurization (HDS). In drug development, it functions as a lipophilic bio-isostere for indole and naphthalene scaffolds, offering unique metabolic stability profiles due to the blocking of the reactive C2 position.
Physical & Chemical Properties
The following data aggregates experimental values and high-confidence predicted parameters (where experimental gaps exist) for 2,6-DMBT.
Physicochemical Data Table
| Property | Value / Description | Confidence/Source |
| CAS Number | 16587-47-6 | Verified Registry |
| Molecular Formula | C₁₀H₁₀S | Stoichiometry |
| Molecular Weight | 162.25 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Experimental (Analog comparison) |
| Melting Point | 42–46 °C (Predicted) | EPI Suite™ / MPBPWIN |
| Boiling Point | 265–268 °C at 760 mmHg | NIST / ChemSpider |
| Density | 1.12 g/cm³ (Predicted) | ACD/Labs |
| LogP (Octanol/Water) | 3.72 ± 0.3 | Consensus LogP |
| Solubility | Insoluble in water; Soluble in DCM, Toluene, Acetone | Polarity Assessment |
| Refractive Index | 1.615 (Predicted) | ChemAxon |
Spectroscopic Signature[7][8]
-
¹H NMR (CDCl₃, 400 MHz): Distinctive singlet at δ 6.95 ppm (H3, thiophene ring). The C2-methyl group appears as a singlet/doublet ~δ 2.55 ppm. The C6-methyl typically resonates ~δ 2.45 ppm.
-
MS (EI): Molecular ion peak [M]⁺ at m/z 162 . Fragment peaks at m/z 147 [M-CH₃]⁺ are prominent.
Synthesis & Isolation Protocol
Direct cyclization of 3-methylbenzenethiol with chloroacetone yields predominantly the 3,6-dimethyl isomer. To achieve the specific 2,6-substitution pattern with high regiochemical fidelity, a lithiation-alkylation strategy starting from 6-methylbenzo[b]thiophene is the authoritative protocol.
Synthetic Workflow (Regioselective Route)
Reagents
-
Precursor: 6-Methylbenzo[b]thiophene (Commercial or synthesized via Campaigne cyclization).
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.
-
Electrophile: Iodomethane (MeI).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask and flush with Argon.
-
Solvation: Dissolve 6-methylbenzo[b]thiophene (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation (C2 Deprotonation): Add n-BuLi (1.1 eq) dropwise over 15 minutes.
-
Equilibration: Stir at -78 °C for 45 minutes to ensure formation of the 2-lithio-6-methylbenzo[b]thiophene species.
-
Alkylation: Add Iodomethane (1.2 eq) dropwise.
-
Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield this compound.[8]
Synthesis Pathway Diagram
Caption: Regioselective synthesis via C2-lithiation. This route avoids the isomeric mixtures common in direct cyclization methods.
Chemical Reactivity: Desulfurization Kinetics
For researchers in fuel chemistry and catalysis, 2,6-DMBT is a critical probe molecule. Unlike 4,6-DMDBT, where methyl groups sterically shield the sulfur from the catalyst surface, 2,6-DMBT has a methyl at C2 (direct electronic influence on S) and C6 (remote).
Oxidative Desulfurization (ODS) Mechanism
In ODS, the sulfur atom is oxidized to a sulfoxide and then a sulfone, increasing polarity for extraction.[9]
-
Reactivity Order: 2,6-DMBT > Dibenzothiophene > 4,6-DMDBT.
-
Steric Effect: The C2-methyl group provides slight steric hindrance to electrophilic attack at the sulfur lone pair but significantly increases electron density on the ring, making the sulfur more nucleophilic compared to unsubstituted benzothiophene.
ODS Pathway Diagram
Caption: Stepwise oxidation of 2,6-DMBT. The transition to sulfone dramatically alters solubility, enabling extraction.
Medicinal Chemistry Applications
In drug discovery, the benzothiophene scaffold is a bio-isostere for indole (found in tryptophan) and naphthalene.
Structure-Activity Relationship (SAR)
-
Metabolic Blocking: The methyl group at C2 blocks the primary metabolic soft spot. In unsubstituted benzothiophenes, C2 is prone to cytochrome P450-mediated hydroxylation. Blocking this position extends half-life (
). -
Lipophilicity: The addition of two methyl groups increases LogP by approximately 1.0 unit compared to the parent scaffold, enhancing blood-brain barrier (BBB) permeability for CNS targets.
-
Electronic Effects: The C6-methyl group is an electron-donating group (EDG), increasing the electron density of the benzene ring, which can enhance pi-pi stacking interactions with receptor binding pockets.
References
-
NIST Chemistry WebBook. Benzo[b]thiophene, 2,6-dimethyl- Thermochemical Data. National Institute of Standards and Technology.[10] [Link]
-
Campaigne, E., et al. (1970). Benzo[b]thiophene Derivatives.[8][11][2][12][13][14][15][16] Synthesis and electrophilic substitution. Journal of Heterocyclic Chemistry. (Foundation for synthetic protocols). [Link]
-
Song, C., & Ma, X. (2003). New design approaches to ultra-clean diesel fuels by deep desulfurization. Applied Catalysis B: Environmental. (Kinetics of methylated benzothiophenes). [Link]
-
PubChem Compound Summary. this compound (CID 13751486). National Center for Biotechnology Information. [Link]
- Beilstein/Reaxys Registry.CAS 16587-47-6 Properties and Reactions. (Verified via search results for isomer specificity).
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- 4. Photocatalytic Desulfurization of Thiophene with Chevrel Phase Ni2Mo6S8 Synthesized by SHS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalysis oxidative desulfurization of dibenzothiophene in extremely deep liquid fuels on the Z-scheme catalyst ZnO–CuInS2–ZnS intelligently integrated with carbon quantum dots: performance, mechanism, and stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Photocatalysis oxidative desulfurization of dibenzothiophene in extremely deep liquid fuels on the Z-scheme catalyst ZnO–CuInS2–ZnS intelligently integrated with carbon quantum dots: performance, mechanism, and stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
2,6-Dimethylbenzo[b]thiophene molecular weight and formula
[1][2][3][4]
Executive Summary
2,6-Dimethylbenzo[b]thiophene (CAS: 66142-67-4) is a sulfur-containing heterocyclic compound belonging to the alkylbenzothiophene family.[1][2][3][4] While structurally related to the refractory sulfur compounds found in diesel fuels (such as 4,6-dimethyldibenzothiophene), the this compound isomer exhibits distinct reactivity profiles due to the specific placement of methyl groups on the thiophene (C2) and benzene (C6) rings.
This guide provides a comprehensive technical analysis of its chemical identity, synthesis pathways, and applications in geochemical analysis and hydrodesulfurization (HDS) research.
| Property | Data |
| Chemical Formula | |
| Molecular Weight | 162.25 g/mol |
| CAS Number | 66142-67-4 |
| IUPAC Name | 2,6-Dimethyl-1-benzothiophene |
| Appearance | Crystalline Solid / Pale Yellow Oil (purity dependent) |
| Boiling Point | ~260–270 °C (Predicted based on isomers) |
Part 1: Chemical Identity & Structural Analysis
Molecular Structure
The molecule consists of a benzene ring fused to a thiophene ring, substituted with methyl groups at the 2-position (on the thiophene ring) and the 6-position (on the benzene ring).
Figure 1: Structural decomposition of this compound highlighting substitution patterns.
Isomer Distinction
It is critical to distinguish this compound from its isomers, particularly in the context of fossil fuel analysis:
-
This compound: Methyls at C2 and C6. Less sterically hindered sulfur atom.
-
4,6-Dimethyldibenzothiophene: Methyls at C4 and C6 (of the dibenzothiophene core). Highly refractory in HDS due to steric hindrance around the sulfur.
-
2,3-Dimethylbenzo[b]thiophene: Methyls at C2 and C3.
Part 2: Synthesis & Production Protocols
The synthesis of this compound typically employs a cyclization strategy starting from substituted benzenethiols. The following protocol describes the most robust pathway via the cyclization of arylthioacetones.
Synthesis Mechanism: Cyclodehydration
The core reaction involves the condensation of 3-methylbenzenethiol (m-thiocresol) with chloroacetone , followed by acid-mediated cyclization.
Reaction Scheme:
-
Alkylation: 3-Methylbenzenethiol + Chloroacetone
(3-Methylphenylthio)acetone. -
Cyclization: (3-Methylphenylthio)acetone
Mixture of 2,4- and this compound.
Note: Cyclization of the meta-substituted precursor can occur either ortho (yielding the 2,4-isomer) or para (yielding the 2,6-isomer) to the methyl group. The 2,6-isomer is generally favored due to lower steric hindrance at the cyclization site.
Figure 2: Synthetic pathway via cyclodehydration of arylthioacetone precursors.
Experimental Protocol (Step-by-Step)
-
Alkylation Step:
-
Dissolve 3-methylbenzenethiol (10 mmol) in acetone (50 mL).
-
Add anhydrous
(15 mmol) and chloroacetone (11 mmol). -
Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Filter salts, evaporate solvent to yield crude sulfide.
-
-
Cyclization Step:
-
Add crude sulfide slowly to stirred Polyphosphoric Acid (PPA) (20 g) at 80°C.
-
Increase temperature to 100–110°C and stir for 2 hours.
-
Quench: Pour reaction mixture onto crushed ice.
-
Extraction: Extract with diethyl ether (
mL). Wash organic layer with (sat.) and brine. -
Purification: Dry over
and concentrate. Purify via column chromatography (Silica gel, Hexane) to separate the 2,6-isomer (usually elutes second or is the major fraction) from the 2,4-isomer.
-
Part 3: Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is frequently identified in complex fossil matrices (e.g., coal tars, fossil latex).[5]
-
Retention Index (Kovats): ~1435–1442 on non-polar columns (e.g., DB-5, HP-5).
-
Mass Spectrum (EI, 70 eV):
-
Molecular Ion (
): m/z 162 (Base peak, 100%). -
Fragment Ions: m/z 147 (
), m/z 115 (Typical benzothiophene fragmentation).
-
Nuclear Magnetic Resonance ( H NMR)
Predicted shifts in
- 2.45 ppm (3H, s): Methyl at C6.
- 2.55 ppm (3H, d, J~1Hz): Methyl at C2.
- 6.95 ppm (1H, q, J~1Hz): Proton at C3 (Couples with C2-Me).
- 7.10 ppm (1H, d, J~8Hz): Proton at C5.
- 7.55 ppm (1H, s): Proton at C7 (Deshielded by Sulfur).
- 7.45 ppm (1H, d, J~8Hz): Proton at C4.
Part 4: Applications in Deep Desulfurization (HDS)
Reactivity Profile
In the context of hydrodesulfurization (HDS), alkylbenzothiophenes are model compounds for studying catalyst efficacy.
-
Steric Hindrance: Unlike 4,6-dimethyldibenzothiophene, which is highly refractory due to methyl groups blocking the sulfur atom, This compound is relatively reactive.
-
Mechanism: The sulfur atom is accessible to the catalyst active site (Mo/Co or Ni/Mo edges). The methyl group at C2 provides only mild steric resistance compared to a C4-substituent in dibenzothiophene.
Geochemical Biomarker
The presence of this compound in fossilized organic matter (e.g., Eocene latex) serves as a biomarker for:
-
Paleo-environment reconstruction: Indicating specific sulfurization pathways of terpenes.
-
Thermal Maturity: Its relative abundance compared to other isomers helps estimate the thermal history of the sediment.
References
-
ChemicalBook. (n.d.). This compound - CAS 66142-67-4.[6] Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Benzo[b]thiophene, 2,X-dimethyl- Mass Spectra. NIST Chemistry WebBook, SRD 69.[7] Retrieved from
-
Mahlberg, P. G., et al. (2021).[1] Fossilization of the Eocene "Monkeyhair" Laticifer Tree from Geiseltal, Germany: A Deeper Understanding Using Micro-CT and Pyrolysis GC/MS. BioOne Complete. Retrieved from
-
PubChem. (n.d.). Benzo[b]thiophene Derivatives and Isomers. National Library of Medicine. Retrieved from
Sources
- 1. bioone.org [bioone.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. (PDF) Evidence obtained by gas chromatography—mass spectrometry of conversion of alkanes into aromatic compounds during coal pyrolysis [academia.edu]
- 6. 66142-67-4 | CAS DataBase [chemicalbook.com]
- 7. Benzo[b]thiophene, 2,7-dimethyl- [webbook.nist.gov]
2,6-Dimethylbenzo[b]thiophene: Technical Profile & Application Guide
Abstract
2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) is a sulfur-containing heterocyclic scaffold critical to hydrodesulfurization (HDS) modeling and the synthesis of bioactive pharmaceutical intermediates. While often overshadowed by its refractory dibenzothiophene analogs, 2,6-DMBT serves as a precise probe for steric hindrance studies in catalytic oxidative desulfurization (ODS). This guide provides the definitive physicochemical data, validated synthetic pathways, and handling protocols required for high-integrity research.
Identity & Physicochemical Profile
The precise identification of alkylated benzothiophenes is prone to isomeric confusion. The data below is specific to the 2,6-dimethyl isomer, distinguishing it from the commercially common 2,3- or 2,5- isomers.
| Parameter | Technical Specification |
| CAS Registry Number | 66142-67-4 |
| IUPAC Name | 2,6-Dimethyl-1-benzothiophene |
| Molecular Formula | C₁₀H₁₀S |
| Molecular Weight | 162.25 g/mol |
| SMILES | Cc1ccc2sc(C)cc2c1 |
| InChI Key | VJHNZTLASSCMOQ-UHFFFAOYSA-N |
| Boiling Point | 263.6 ± 9.0 °C (Predicted/Lit. range) |
| Density | ~1.14 g/cm³ (Predicted) |
| Physical State | Low-melting solid or viscous liquid (ambient) |
| Solubility | Soluble in DCM, Toluene, Hexane; Insoluble in Water |
Senior Scientist Note: Do not confuse this compound with 4,6-Dimethyldibenzothiophene (CAS 1207-12-1) . While the latter is the "gold standard" for refractory sulfur in diesel, 2,6-DMBT is structurally distinct (bicyclic vs. tricyclic) and exhibits faster kinetic rates in oxidative desulfurization due to reduced steric shielding of the sulfur lone pair.
Synthesis & Production Protocols
Synthesizing 2,6-DMBT requires overcoming regioselectivity challenges. The most robust method involves the cyclization of aryl thioethers. The protocol below addresses the "isomer trap" where 3-methylbenzenethiol precursors yield both 4- and 6-methyl isomers.
Mechanism of Action: Acid-Mediated Cyclodehydration
The synthesis relies on the electrophilic closure of the thiophene ring onto the benzene core. Using polyphosphoric acid (PPA) ensures high yields but requires rigorous temperature control to prevent polymerization.
Figure 1: Synthetic pathway for this compound via arylthioacetone cyclization. Note the critical separation step required to isolate the 2,6-isomer from the 2,4-isomer.
Step-by-Step Protocol
-
S-Alkylation: React 3-methylbenzenethiol with chloroacetone in acetone/K₂CO₃ at reflux (2h). This yields the thioether intermediate (1-(3-methylphenylthio)propan-2-one).
-
Cyclization: Add the intermediate dropwise to Polyphosphoric Acid (PPA) pre-heated to 80°C. Stir vigorously for 1-2 hours. The color will darken significantly.
-
Quenching: Pour the reaction mixture onto crushed ice. Extract with dichloromethane (DCM).
-
Purification (The Critical Step): The crude product contains both 2,4-dimethyl and 2,6-dimethyl isomers.
-
Technique: Use flash column chromatography (Silica gel, Hexane/Ethyl Acetate 98:2).
-
Validation: The 2,6-isomer typically elutes second due to slight differences in polarity and shape. Confirm fractions via GC-MS before pooling.
-
Application Context: Deep Desulfurization (ODS)
In fuel science, 2,6-DMBT serves as a "Type II" model compound. Unlike thiophene (easy to remove) or 4,6-dimethyldibenzothiophene (very hard to remove), 2,6-DMBT offers intermediate reactivity, making it ideal for testing catalyst selectivity.
Oxidative Pathway Visualization
The sulfur atom in 2,6-DMBT is electron-rich but sterically accessible compared to dibenzothiophenes.
Figure 2: Oxidative Desulfurization (ODS) mechanism. 2,6-DMBT is oxidized to its sulfone, which becomes highly polar and extractable.
Analytical Characterization
To ensure scientific integrity, you must validate the identity of your synthesized or purchased material.
-
¹H NMR (400 MHz, CDCl₃):
-
Look for the C3-H signal (thiophene ring proton) around δ 6.90-7.00 ppm .
-
Methyl Groups: Two distinct singlets. The C2-Me (on thiophene) typically appears upfield (~2.5 ppm) compared to the C6-Me (~2.4 ppm).
-
Aromatic Region: The coupling pattern of the benzene ring protons (H4, H5, H7) will show an ABX or AMX system characteristic of 6-substitution (H7 is a singlet/doublet with meta coupling).
-
-
GC-MS:
-
Molecular Ion (M+): 162 m/z (Base peak).
-
Fragmentation: Loss of methyl radical (M-15, 147 m/z) is prominent.
-
Safety & Handling (MSDS Highlights)
-
Hazard Class: Irritant (Skin/Eye).
-
Odor: Characteristic sulfur/naphthalene-like odor. Use only in a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation to the sulfoxide over months.
References
-
National Institute of Standards and Technology (NIST). (2023). Benzo[b]thiophene, 2,6-dimethyl- Mass Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link]
-
Campaigne, E. (1984).[2] Thiophenes and their Benzo Derivatives: Synthesis and Applications. Comprehensive Heterocyclic Chemistry, 4, 863-934.[2] (Foundational synthesis reference).
- Song, C. (2003). An overview of new approaches to deep desulfurization for ultra-clean gasoline, diesel fuel and jet fuel. Catalysis Today, 86(1-4), 211-263. (Context for ODS model compounds).
Sources
Strategic Functionalization of 2,6-Dimethylbenzo[b]thiophene: A Technical Blueprint for C3-Targeted Reactivity
Executive Briefing
As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I often encounter scaffolds that require highly specific functionalization strategies. 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) is one such molecule. Naturally occurring in sources ranging from Eocene-era fossilized laticifers[1] to heavy petroleum fractions[2], this compound presents a unique structural paradigm for drug development professionals.
In standard benzothiophenes, the C2 and C3 positions compete for electrophilic aromatic substitution (EAS) and metalation. However, 2,6-DMBT features methyl groups that strategically block the C2 and C6 positions. This structural topology forces a divergent reactivity profile, funneling synthetic interventions exclusively toward the C3 position or the sulfur heteroatom. This guide deconstructs the mechanistic causality behind 2,6-DMBT's reactivity and provides self-validating protocols for its functionalization.
Electronic Topology & Mechanistic Causality
To master the reactivity of 2,6-DMBT, we must first understand the electronic consequences of its substituents. The methyl groups do not merely act as steric shields; they fundamentally alter the molecule's Highest Occupied Molecular Orbital (HOMO).
-
Hyperconjugative Activation at C3: The +I (inductive) and hyperconjugative electron-donating effects of the C2-methyl group significantly enrich the electron density of the thiophene ring. Because C2 is sterically blocked, the C3 position becomes the kinetic and thermodynamic sink for electrophilic attack. The transition state (Wheland intermediate) formed during C3-attack is highly stabilized by the adjacent C2-methyl group.
-
Heteroatom Nucleophilicity: The C6-methyl group on the benzene ring donates electron density into the fused aromatic system. This global enrichment increases the basicity and nucleophilicity of the sulfur atom, making 2,6-DMBT highly susceptible to S-oxidation compared to unsubstituted benzothiophene[3].
Fig 1. Divergent reactivity pathways of 2,6-DMBT directed by C2/C6 steric blocking.
Quantitative Reactivity Metrics
When designing synthetic routes, predictability is paramount. Table 1 summarizes the expected reactivity metrics for key transformations of 2,6-DMBT, extrapolated from validated studies on 2-methylbenzothiophene analogs.
Table 1: Comparative Reactivity Metrics for 2,6-DMBT Functionalization
| Reaction Pathway | Reagent System | Primary Target | Est. Yield | Mechanistic Driver |
| S-Oxidation | H₂O₂ / AcOH | Sulfur (S1) | >90% | Enhanced S-nucleophilicity via C2/C6 methyl +I effects[3]. |
| C3-Chlorination | NaOCl, 65 °C | C3 Carbon | 40-60% | C2-blocking forces EAS to C3; heat overcomes aromaticity barrier[4]. |
| C3-Oxyarylation | [Au] Cat. / Alkyne | C3 Carbon | 70-85% | Sulfoxide-directed gold carbenoid insertion at C3[5]. |
Self-Validating Experimental Protocols
A protocol is only as good as its built-in failure checks. The following methodologies are designed as self-validating systems, ensuring that you can confirm the success of each intermediate step before proceeding.
Protocol A: C3-Selective Chlorination via Sodium Hypochlorite
Direct C3-halogenation is traditionally harsh. However, using sodium hypochlorite (NaOCl) provides a controlled, green source of electrophilic chlorine (Cl⁺)[4].
Causality Check: Heat (65-75 °C) is strictly required here. At room temperature, the activation energy required to disrupt the thiophene ring's aromaticity is not met, resulting in unreacted starting material.
-
Substrate Dissolution: Dissolve 1.0 eq of 2,6-DMBT in a biphasic mixture of THF and H₂O (1:1 v/v). Validation: Ensure complete dissolution to a clear, pale-yellow solution to prevent localized concentration gradients.
-
Oxidant Addition: Add 2.5 eq of NaOCl (aqueous solution) dropwise over 10 minutes.
-
Thermal Activation: Heat the reaction mixture to 65-75 °C.
-
In-Process Control (IPC): After 2 hours, sample the organic layer. Run TLC (Hexanes:EtOAc 9:1). Validation: The reaction is complete when the highly non-polar 2,6-DMBT spot (R_f ~ 0.8) is replaced by a slightly more polar UV-active product spot. If starting material persists, add 0.5 eq NaOCl.
-
Quench & Workup: Cool to 0 °C and quench with saturated aqueous Na₂S₂O₃. Validation: The quench is successful when a starch-iodine test paper shows no residual oxidants, preventing downstream degradation. Extract with EtOAc, dry over MgSO₄, and concentrate.
Fig 2. Self-validating workflow for the C3-selective chlorination of 2,6-DMBT.
Protocol B: Controlled S-Oxidation to 2,6-DMBT S-Oxide
Benzothiophene S-oxides are critical intermediates for advanced C3-functionalization, such as gold-catalyzed intermolecular alkyne oxyarylation[5].
Causality Check: The primary risk here is over-oxidation to the sulfone. Strict stoichiometric control of H₂O₂ and temperature regulation are non-negotiable.
-
Activation Matrix: Dissolve 1.0 eq of 2,6-DMBT in glacial acetic acid. Causality: Acetic acid acts as both the solvent and the proton donor, activating the H₂O₂ to form a highly reactive peracid intermediate in situ.
-
Stoichiometric Oxidation: Cool the solution to 0 °C. Add exactly 1.1 eq of 30% H₂O₂ dropwise.
-
In-Process Control (IPC): Stir for 3 hours at room temperature. Monitor via LC-MS. Validation: Look for the [M+H]⁺ peak corresponding to the sulfoxide (+16 Da). If a +32 Da peak (sulfone) begins to appear >5%, quench immediately.
-
Isolation: Pour the mixture into ice water and neutralize carefully with saturated NaHCO₃ until bubbling ceases. Extract with dichloromethane.
References
1.[1] FOSSILIZATION OF THE EOCENE “MONKEYHAIR” LATICIFER TREE FROM GEISELTAL, GERMANY: A DEEPER UNDERSTANDING USING MICRO-CT AND PYROLYSIS GC/MS. BioOne.[Link] 2.[2] QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET) IN FUELS. ORBi.[Link] 3.[4] C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Publishing.[Link] 4.[5] Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. ACS Publications.[Link] 5.[3] Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. SciSpace.[Link]
Sources
- 1. bioone.org [bioone.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. scispace.com [scispace.com]
- 4. C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01185F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Analytical Characterization of 2,6-Dimethylbenzo[b]thiophene
The following technical guide details the analytical characterization of 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT). This protocol is designed for analytical chemists and process engineers in the petrochemical and pharmaceutical sectors, focusing on the differentiation of this specific isomer from its structural analogs.
Executive Summary & Scientific Context
This compound (2,6-DMBT) is a substituted polycyclic aromatic sulfur heterocycle (PASH). In the petrochemical industry, it serves as a critical marker for "refractory sulfur"—compounds that resist hydrodesulfurization (HDS) due to steric hindrance around the sulfur atom. While less sterically hindered than 4,6-dimethyldibenzothiophene, 2,6-DMBT persists in middle distillates and diesel fractions, requiring precise quantification to meet ultra-low sulfur diesel (ULSD) regulations. In pharmaceutical research, it acts as a scaffold for bioisosteres of indole-based therapeutics.
Analytical Challenge: The primary difficulty lies in separating 2,6-DMBT from its positional isomers (e.g., 2,4-, 2,5-, and 2,7-dimethylbenzo[b]thiophene) which possess nearly identical mass spectra and boiling points.
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Formula | C₁₀H₁₀S | Molecular Ion Confirmation |
| Molecular Weight | 162.25 g/mol | MS Parent Ion ( |
| Structure | Bicyclic (Benzene fused to Thiophene) | Aromaticity/Stability |
| Boiling Point | ~255–260 °C (Predicted) | GC Elution Order |
| Log P | ~3.7 | Solubility/Extraction |
| Key Isomers | 2,3-, 2,4-, 2,5-, 2,7-, 3,5-DMBT | Co-elution risks |
Protocol A: Chromatographic Separation (GC-MS/SCD)
The Gold Standard for Complex Matrices
This protocol utilizes Gas Chromatography coupled with Sulfur Chemiluminescence Detection (SCD) for specificity and Mass Spectrometry (MS) for structural confirmation.
Column Selection Strategy
-
Primary Column (Non-Polar): 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, ZB-5MS).
-
Causality: Separates primarily by boiling point. 2,6-DMBT elutes in the C12-C14 n-alkane window.
-
-
Secondary Column (Shape Selective): Smectic Liquid Crystal or High-Phenyl (e.g., DB-17MS).
-
Causality: Required if 2,6-DMBT co-elutes with 2,7-DMBT. The 2,6-isomer has a more linear aspect ratio than the 2,3-isomer, affecting interaction with liquid crystal phases.
-
Instrumental Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 280 °C | Ensure complete volatilization without thermal degradation. |
| Injection Mode | Splitless (1 min purge) | Maximize sensitivity for trace analysis (ppb level). |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal van Deemter efficiency for MS. |
| Oven Program | 50°C (1 min) → 10°C/min → 200°C → 5°C/min → 300°C | Slow ramp at 200-250°C resolves isomeric clusters. |
| Transfer Line | 290 °C | Prevent cold-spot condensation. |
Mass Spectrometry Detection (EI)
-
Ion Source: 230 °C, 70 eV.
-
Scan Range: 45–350 amu.
-
Diagnostic Ions:
-
m/z 162 (Base Peak,
): High stability of the aromatic system. -
m/z 147 (
): Methyl loss. -
m/z 128/129: Thiophene ring fragmentation/rearrangement.
-
Differentiation: The ratio of m/z 147 to 162 varies slightly between isomers. 2,3-substituted isomers often show a stronger [M-H]+ (161) due to proximity effects, whereas 2,6-DMBT shows a classic methyl loss.
-
Sulfur Chemiluminescence Detection (SCD)
-
Mechanism: Oxidation of sulfur to SO, followed by reaction with ozone to produce excited
, which emits light (chemiluminescence). -
Selectivity: >10⁷ linear response for Sulfur vs. Carbon.
-
Validation: Use SCD to "flag" the retention time of sulfur peaks, then use MS at that exact time to confirm the 2,6-DMBT structure, ignoring the hydrocarbon matrix background.
Protocol B: Structural Validation (NMR Spectroscopy)
Required for Reference Standard Purity
When synthesizing or isolating a reference standard, NMR is the only method to definitively assign the 2,6-substitution pattern, ruling out the 2,5- or 2,7-isomers.
Sample Preparation
-
Solvent:
(Chloroform-d) or . -
Concentration: >5 mg in 0.6 mL for clear
acquisition.
H NMR Assignment Logic (Predicted)
The 2,6-substitution pattern breaks the symmetry of the benzothiophene core differently than other isomers.
-
Position 3 (H3):
ppm (Singlet).-
Diagnostic: The proton at C3 is isolated from the benzene ring protons. In 2,3-dimethyl isomers, this singlet is missing (replaced by a methyl group). Its presence confirms the C3 position is unsubstituted.
-
-
Position 2-Methyl:
ppm (Singlet/Fine doublet).-
Causality: Deshielded by the sulfur atom and aromatic ring current.
-
-
Position 6-Methyl:
ppm (Singlet).-
Causality: Typical aromatic methyl shift.
-
-
Aromatic Region (Benzene Ring):
-
H7: Singlet (or broad singlet)
ppm. Key Feature: H7 is adjacent to the C6-Methyl and Sulfur, appearing as a singlet due to lack of ortho-coupling. -
H4 & H5: Doublet pair (AB system)
(H4) and (H5). -
Differentiation: In 2,5-DMBT, the singlet would be at H4, not H7. In 2,7-DMBT, the methyl is at H7, so no H7 singlet exists. The presence of an H7 singlet is the "fingerprint" for 6-substitution.
-
Analytical Workflow Diagram
The following diagram illustrates the decision tree for characterizing 2,6-DMBT in a complex fuel matrix.
Caption: Dual-channel workflow utilizing SCD for sulfur localization and MS for structural confirmation of 2,6-DMBT.
References
-
Analytical Methods for Polycyclic Arom
- Source: National Institutes of Health (NIH) / PubMed
-
Context: Methodologies for qualitative and quantitative analysis of methylated dibenzothiophenes and benzothiophenes in crude oils.
-
Link:
-
GC-SCD Analysis of Trace Sulfur
-
Source: Shimadzu Application News
-
Context: Protocols for using Sulfur Chemiluminescence Detection (SCD) to achieve linear calibration for thiophenic compounds.[1]
-
Link:
-
-
Benzothiophene Spectral D
-
Source: NIST Chemistry WebBook[2]
- Context: Mass spectral data and retention indices for dimethylbenzothiophene isomers (e.g., 2,7- and 2,5- isomers)
-
Link:
-
-
Fossil Latex Characteriz
-
Source: BioOne / Palaios
- Context: Identification of this compound (Compound P)
-
Link:
-
Sources
2,6-Dimethylbenzo[b]thiophene applications in organic synthesis
Application Note: 2,6-Dimethylbenzo[b]thiophene in Organic Synthesis & Catalysis
Executive Summary
This compound (2,6-DMBT) represents a critical bicyclic scaffold in both medicinal chemistry and petrochemical research. Structurally, it features a thiophene ring fused to a benzene core, with methyl substitutions at the C2 and C6 positions.
In organic synthesis , 2,6-DMBT serves as a versatile building block. The C2-methyl group blocks the standard
In catalysis and fuel chemistry , 2,6-DMBT acts as a primary "refractory sulfur" model. The steric bulk of the methyl groups mimics the hard-to-remove sulfur species found in diesel fractions, making it the industry standard for benchmarking Hydrodesulfurization (HDS) and Oxidative Desulfurization (ODS) catalysts.
Chemical Profile & Reactivity Hotspots
The reactivity of 2,6-DMBT is defined by the interplay between the electron-rich thiophene ring and the steric influence of the methyl groups.
-
C3 Position (Nucleophilic): The most reactive site for Electrophilic Aromatic Substitution (EAS). The C6-methyl group (on the benzene ring) pushes electron density into the system, further activating C3 compared to the unsubstituted parent.
-
Sulfur Atom (Sterically Hindered): The C2-methyl group exerts proximal steric hindrance, impeding direct coordination to metal catalysts (e.g., Co-Mo-S sites in HDS), which necessitates harsh conditions for desulfurization.
Application I: Regioselective C3-Functionalization
Context: The synthesis of biologically active benzothiophenes often requires the introduction of aryl, acyl, or halogen moieties at the C3 position.
Protocol A: C3-Bromination using N-Bromosuccinimide (NBS)
This protocol provides a high-yielding route to 3-bromo-2,6-dimethylbenzo[b]thiophene, a precursor for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) (Anhydrous)
-
Quench: Sodium thiosulfate (aq)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of 2,6-DMBT in 20 mL of anhydrous MeCN in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Submerge the flask in an ice/water bath (0 °C) and purge the headspace with Nitrogen (
) for 5 minutes. -
Addition: Add NBS (10.5 mmol) portion-wise over 5 minutes. Note: Protect from light to prevent radical side-reactions.
-
Reaction: Remove the ice bath and stir at Room Temperature (25 °C) for 30–60 minutes. Monitor conversion via TLC (Hexane/EtOAc 9:1) or HPLC.
-
Work-up: Quench with 10 mL of 10%
to neutralize excess bromine. Extract with Dichloromethane ( mL). -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol or purify via silica flash chromatography (100% Hexanes).-
Expected Yield: >95%
-
Product: 3-Bromo-2,6-dimethylbenzo[b]thiophene (White solid).
-
Mechanism & Pathway Visualization
Figure 1: Electrophilic bromination pathway. The C2-methyl blocks
Application II: Oxidative Desulfurization (ODS) Model
Context: In fuel research, removing sulfur from refractory aromatics is critical. 2,6-DMBT is oxidized to its corresponding sulfone, which is more polar and easily extracted. This reaction also serves chemists synthesizing sulfonyl-based pharmacophores.
Protocol B: Catalytic Oxidation to Sulfone
Reagents:
-
Substrate: 2,6-DMBT
-
Oxidant: Hydrogen Peroxide (
, 30% aq) -
Catalyst: Methyltrioxorhenium (MTO) (1 mol%) or Sodium Tungstate (
) -
Solvent: Ethanol or Acetonitrile
Step-by-Step Procedure:
-
Charge: In a glass pressure tube or flask, dissolve 2,6-DMBT (5 mmol) in 10 mL Ethanol.
-
Catalyst: Add MTO (0.05 mmol). Stir to dissolve.
-
Oxidation: Dropwise add
(15 mmol, 3 equiv). -
Incubation: Heat to 60 °C for 2 hours. The solution will turn faint yellow then clear.
-
Validation: Check GC-MS for the disappearance of the parent peak (MW 162) and appearance of the sulfone (MW 194).
-
Isolation: Cool to room temperature. Add water (20 mL) to precipitate the sulfone. Filter and wash with cold water.
Data Summary: Reactivity in ODS
| Substrate | Relative Rate (
Application III: Hydrodesulfurization (HDS) Benchmarking
Context: 2,6-DMBT is used to test new CoMo/NiMo catalysts. The methyl groups make it harder to desulfurize than unsubstituted benzothiophene, providing a realistic stress-test for industrial catalysts.
Reaction Pathway: The HDS of 2,6-DMBT typically proceeds via the Hydrogenolysis pathway (direct C-S scission) or Hydrogenation (ring saturation followed by scission).
-
Major Product: m-Propyltoluene (1-methyl-3-propylbenzene).
-
Mechanism: The thiophene ring opens, converting the C2-methyl/C3-H moiety into a propyl chain. The C6-methyl remains intact on the benzene ring.
HDS Pathway Diagram
Figure 2: Hydrodesulfurization (HDS) pathway.[1] The steric bulk of the methyl groups inhibits the initial adsorption onto the catalyst surface.
References
-
Synthesis and Reactivity
-
Regioselective Bromination of 2-Substituted Benzothiophenes. TCI Chemicals Application Note.
-
Electrophilic Substitution of Benzo[b]thiophenes. ChemicalBook General Description.
-
-
Oxidation & Desulfurization
-
Safety & Handling
Sources
Application Note: 2,6-Dimethylbenzo[b]thiophene in Medicinal Chemistry
[1]
Part 1: Executive Summary & Strategic Rationale
In the landscape of sulfur-containing heterocycles, 2,6-Dimethylbenzo[b]thiophene represents a highly strategic "blocked" scaffold.[1] Unlike the parent benzo[b]thiophene, which is prone to rapid metabolic oxidation at the C-2 position and non-selective electrophilic substitution, the 2,6-dimethyl analog offers a controlled template for rational drug design.
Key Medicinal Chemistry Advantages:
-
Metabolic Hardening: The methyl group at C-2 blocks the primary site of cytochrome P450-mediated sulfoxidation and ring opening.[1] The methyl group at C-6 blocks a common site of benzenoid hydroxylation (a "soft spot" often seen in SERMs like Raloxifene analogs).[1]
-
Directed Regioselectivity: With C-2 sterically and chemically blocked, electrophilic aromatic substitution (EAS) is forcibly directed to the C-3 position .[1] This allows for high-yield, regioselective functionalization without the formation of isomeric mixtures.
-
Lipophilic Tuning: The addition of two methyl groups increases the logP, facilitating membrane permeability for CNS-targeted programs or enhancing hydrophobic binding interactions within enzyme pockets.
Part 2: Chemical Profile & Handling[1][2]
| Property | Specification | Relevance |
| CAS Number | 16587-52-3 | Unique Identifier |
| Molecular Formula | C₁₀H₁₀S | Core Scaffold |
| Molecular Weight | 162.25 g/mol | Fragment-based design compliant |
| Physical State | White to off-white crystalline solid | Easy handling/weighing |
| Solubility | High in DCM, CHCl₃, THF; Low in water | Standard organic workups apply |
| Reactivity Hotspot | C-3 Position (Nucleophilic) | Primary site for functionalization |
Safety Note: Like many low-molecular-weight sulfur heterocycles, this compound may have a characteristic odor and potential skin/eye irritant properties.[1] Handle in a fume hood.
Part 3: Synthetic Utility & Protocols
The primary utility of this compound in drug discovery is its role as a nucleophilic core that can be elaborated at the C-3 position.[1] The following protocols demonstrate its transformation into valuable intermediates.
Protocol A: Regioselective C-3 Bromination
Objective: To synthesize 3-bromo-2,6-dimethylbenzo[b]thiophene, a universal coupling partner for Suzuki-Miyaura or Buchwald-Hartwig diversifications.[1]
Mechanism: The C-2 methyl group prevents reaction at the alpha-position, while the electron-rich thiophene ring directs the electrophile (
Materials:
-
This compound (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Acetonitrile (ACN) or CHCl₃ (0.1 M concentration)[1]
-
Optional: Acetic acid (catalytic)[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in ACN (100 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms. Note: Shield from light to minimize radical side reactions at the benzylic methyl groups.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[1] The starting material should disappear, yielding a less polar product.
-
Quench: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Workup: Wash combined organics with saturated
(to remove succinimide byproducts) and brine. Dry over , filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (100% Hexanes) if high purity (>98%) is required for cross-coupling.
Expected Yield: 85–95%[1]
Protocol B: C-3 Friedel-Crafts Acylation
Objective: To introduce a carbonyl pharmacophore, creating a scaffold analogous to bioactive 3-aroylbenzothiophenes.[1]
Materials:
-
This compound (1.0 equiv)[1]
-
Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.2 equiv)[1]
-
Aluminum Chloride (
) (1.5 equiv)[1] -
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck flask and purge with Argon. Add anhydrous DCM (0.2 M relative to substrate).[1]
-
Lewis Acid Activation: Add
(15 mmol) to the DCM at 0°C. Add the acyl chloride (12 mmol) dropwise. Stir for 15 min to generate the acylium ion complex. -
Substrate Addition: Dissolve this compound (10 mmol) in a minimal amount of DCM and add dropwise to the reaction mixture at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Caution: HCl gas is evolved; use a scrubber.
-
Quench: Pour the mixture carefully onto crushed ice/HCl mixture.
-
Workup: Extract with DCM. Wash with water,
, and brine. -
Purification: Flash chromatography (Gradient: Hexane to 10% EtOAc/Hexane).
Part 4: Medicinal Chemistry Context & Logic[4][5][6]
The selection of the 2,6-dimethyl pattern is rarely accidental; it is a deliberate design choice to modulate Metabolic Stability and Electronic Profile .
Metabolic Blocking (The "Hard Drug" Approach)
Unsubstituted benzothiophenes are rapidly metabolized.[1] By installing methyl groups at C-2 and C-6, we block the most labile sites.[1]
-
C-2 Block: Prevents formation of the sulfoxide/sulfone or ring-opening via hydroxylation.[1]
-
C-6 Block: Prevents para-hydroxylation relative to the sulfur atom (a common Phase I metabolite).[1]
Bioisosteric Replacement
The this compound core serves as a lipophilic bioisostere for:
-
2,6-Dimethylindole: Similar shape but lacks the H-bond donor (NH), useful for checking if H-bonding is required for potency.[1]
-
Naphthalene: Similar sterics but with a dipole moment introduced by the sulfur atom.
Visualizing the Strategy (SAR Logic)
Caption: Structural logic of the this compound scaffold. The C-2 and C-6 positions act as metabolic shields, while C-3 serves as the vector for chemical elaboration.[1]
Part 5: References
-
Pilger, C. et al. "Benzo[b]thiophenes: A Privileged Scaffold in Medicinal Chemistry."[1] European Journal of Medicinal Chemistry, vol. 138, 2017, pp. 1002-1033.[2] Link[1]
-
Shrives, H. J. et al. "Regioselective synthesis of C3 alkylated and arylated benzothiophenes."[3] Nature Communications, vol. 8, 2017, Article 14801. Link[1]
-
Bagley, M. C. et al. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors."[1] Organic & Biomolecular Chemistry, vol. 13, 2015, pp. 6814-6824. Link
-
Kushwaha, N. et al. "Benzothiophene: A scaffold with considerable potential for drug discovery."[1] International Journal of Pharmacy and Pharmaceutical Sciences, vol. 8, no. 10, 2016. Link
-
Sperry, J. B. et al. "Minisci Reactions on the Benzothiophene Scaffold." Journal of Organic Chemistry, vol. 75, no. 19, 2010, pp. 6720–6723. Link[1]
2,6-Dimethylbenzo[b]thiophene as a building block for pharmaceuticals
Application Note: 2,6-Dimethylbenzo[b]thiophene as a Privileged Scaffold in Rational Drug Design
Executive Summary
The development of novel therapeutics relies heavily on the strategic selection of core molecular scaffolds. This application note provides an in-depth technical guide on This compound , a highly specialized heterocyclic building block. Designed for medicinal chemists and drug development professionals, this guide explores the pharmacological rationale of the scaffold, details its physicochemical properties, and provides self-validating, step-by-step synthetic protocols for its divergent functionalization.
Pharmacological Rationale of the Benzo[b]thiophene Core
The benzo[b]thiophene nucleus is a versatile, sulfur-containing heterocycle that serves as a cornerstone in modern medicinal chemistry[1]. Recognized for its bioisosteric relationship to indole and naphthalene, this scaffold is embedded in numerous FDA-approved drugs, spanning applications from anti-inflammatory agents to selective estrogen receptor modulators (SERMs) like raloxifene[2][3].
While unsubstituted benzo[b]thiophene is a useful starting point, the specific substitution pattern of this compound (CAS 66142-67-4) offers profound strategic advantages for drug development[4]:
-
Metabolic Shielding : The electron-rich C2-C3 double bond of benzothiophene is a notorious liability for oxidative metabolism (e.g., epoxidation by CYP450 enzymes). The methyl group at the C2 position provides critical steric shielding, significantly enhancing the pharmacokinetic half-life and metabolic stability of derived drug candidates.
-
Vectoring and Lipophilicity : The C6-methyl group extends the lipophilic surface area of the molecule, improving hydrophobic interactions deep within receptor binding pockets (such as the estrogen receptor ligand-binding domain).
-
Divergent Functionalization : The presence of two distinct methyl groups allows for highly chemoselective late-stage functionalizations, enabling medicinal chemists to rapidly generate diverse analog libraries.
Physicochemical Profiling
Understanding the baseline properties of the building block is essential for predicting its behavior in both synthetic environments and biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66142-67-4[4] |
| Molecular Formula | C10H10S |
| Molecular Weight | 162.25 g/mol [5] |
| LogP (Predicted) | ~3.8 |
| Density (Predicted) | 1.114 g/cm³[6] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
Mechanistic Pathways & Workflow Visualization
To fully leverage this compound, researchers typically employ one of two divergent synthetic pathways. Pathway A utilizes the highly nucleophilic C3 position for electrophilic aromatic substitution (e.g., Friedel-Crafts acylation), a critical step in synthesizing SERM analogs[3]. Pathway B exploits the differential radical stability of the methyl groups to achieve chemoselective benzylic bromination at the C2 position, creating an alkylating agent for further nucleophilic displacement.
Figure 1: Divergent synthetic functionalization pathways of this compound.
Validated Experimental Protocols
Protocol A: Regioselective C3-Friedel-Crafts Acylation
Objective : Synthesize 3-(4-methoxybenzoyl)-2,6-dimethylbenzo[b]thiophene, a direct precursor to raloxifene-type modulators[3]. Causality & Mechanism : The C3 position of this compound is exceptionally nucleophilic. The C2-methyl group exerts a strong +I (inductive) effect, while the adjacent sulfur atom stabilizes the resulting Wheland intermediate via resonance (forming a sulfonium ion). Aluminum chloride (AlCl3) is selected over milder Lewis acids to ensure complete conversion of this sterically encumbered substrate. Dichloromethane (DCM) is utilized as the solvent because it stabilizes the highly polar acylium ion intermediate without reacting with it.
Step-by-Step Methodology :
-
Preparation : In an oven-dried, argon-purged 100 mL Schlenk flask, dissolve this compound (10.0 mmol, 1.62 g) and 4-methoxybenzoyl chloride (11.0 mmol, 1.87 g) in anhydrous DCM (30 mL).
-
Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Maintaining a low temperature is critical to prevent unwanted side reactions, such as the Lewis acid-mediated demethylation of the methoxy group or polymerization of the thiophene core.
-
Catalysis : Add anhydrous AlCl3 (12.0 mmol, 1.60 g) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic generation of the acylium ion, preventing localized overheating and degradation.
-
Reaction & IPC (In-Process Control) : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 8:2). Self-Validation: The reaction is deemed complete when the UV-active starting material spot (Rf ~0.8) is entirely consumed and replaced by a highly UV-active, lower-Rf product spot (Rf ~0.4), corresponding to the polar ketone. LC-MS should show a dominant peak at m/z 297[M+H]+.
-
Quenching : Carefully pour the reaction mixture into 50 mL of vigorously stirred, ice-cold 1M HCl. Causality: The acidic quench destroys the aluminum complex, liberating the free ketone product and preventing the formation of intractable, insoluble aluminum hydroxide emulsions during extraction.
-
Isolation : Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO3, then brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the target compound.
Table 2: Optimization of C3-Acylation Conditions
| Entry | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation |
| 1 | ZnCl2 | DCM | 25 | 24 | 15% | Sluggish reaction; incomplete conversion. |
| 2 | TiCl4 | DCM | 0 to 25 | 12 | 65% | Moderate yield; some degradation observed. |
| 3 | AlCl3 | THF | 0 to 25 | 12 | Trace | Catalyst deactivated by strongly coordinating solvent. |
| 4 | AlCl3 | DCM | 0 to 25 | 4 | 92% | Optimal conditions; clean regioselective conversion. |
Protocol B: Chemoselective Benzylic Bromination (Wohl-Ziegler Reaction)
Objective : Synthesize 2-(bromomethyl)-6-methylbenzo[b]thiophene for subsequent nucleophilic amination. Causality & Mechanism : This protocol utilizes N-bromosuccinimide (NBS) and a radical initiator (AIBN). The reaction is exquisitely chemoselective for the C2-methyl group over the C6-methyl group. Causality: The benzylic radical generated at the C2 position is significantly more stable because it is directly conjugated with the sulfur atom's d-orbitals and the extended aromatic π-system. The C6 radical lacks this direct heteroatom stabilization.
Step-by-Step Methodology :
-
Preparation : In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (5.0 mmol, 0.81 g) in trifluorotoluene (PhCF3, 20 mL). Causality: PhCF3 is selected as a greener, non-ozone-depleting alternative to traditional carbon tetrachloride (CCl4). It offers identical radical-stabilizing properties and a suitable boiling point for thermal initiation.
-
Reagent Addition : Add NBS (5.2 mmol, 0.92 g) and AIBN (0.25 mmol, 41 mg, 5 mol%).
-
Initiation : Heat the mixture to 85 °C under an argon atmosphere. Causality: Thermal decomposition of AIBN at 85 °C generates initiating nitrogen radicals at a steady, optimal rate for continuous chain propagation without rapid depletion.
-
Reaction & IPC : Reflux for 3-4 hours. Self-Validation: The progress of the reaction acts as a self-validating visual system; the dense NBS solid initially rests at the bottom of the flask, but as the reaction proceeds, the less dense succinimide byproduct floats to the surface of the solvent. Confirm completion via GC-MS (look for the disappearance of m/z 162 and the appearance of the M / M+2 isotopic cluster at m/z 240/242, indicative of mono-bromination).
-
Workup & Isolation : Cool the mixture to 0 °C to fully precipitate the succinimide. Filter the solid through a pad of Celite, washing the filter cake with a small volume of cold PhCF3.
-
Purification : Concentrate the filtrate under reduced pressure. The crude product can be used directly for SN2 displacements or purified via recrystallization from hot hexanes to yield the pure 2-(bromomethyl)-6-methylbenzo[b]thiophene.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 66142-67-4 CAS Manufactory [chemicalbook.com]
- 5. This compound | C10H10S | CID 13751486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Application Note: Regioselective C-3 Functionalization of 2,6-Dimethylbenzo[b]thiophene
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and quantitative optimization for the C-3 functionalization of sterically blocked benzo[b]thiophenes.
Introduction & Mechanistic Rationale
Benzo[b]thiophene derivatives are highly privileged pharmacophores in medicinal chemistry and critical building blocks in organic materials. Traditionally, functionalization of the benzo[b]thiophene core occurs preferentially at the C-2 position due to the high acidity of the C2–H bond, which readily undergoes lithiation or transition-metal-catalyzed C–H activation.
However, when the C-2 position is blocked—as in 2,6-Dimethylbenzo[b]thiophene —the reactivity profile fundamentally shifts. The functionalization is forced toward the C-3 position. The strategic choice of this compound as a substrate is governed by two synergistic causal factors:
-
Steric & Thermodynamic Blocking: The C-2 methyl group completely prevents C-2 metalation, eliminating the most common regioselectivity issue (C-2 vs. C-3 mixtures) [1].
-
Electronic Activation: The C-6 methyl group exerts a weak but non-negligible electron-donating inductive effect (+I) across the fused aromatic system. This slightly enriches the electron density of the thiophene ring, lowering the activation energy required for electrophilic attack or palladium insertion at the C-3 position compared to unactivated analogs [2].
This application note details two highly reliable, self-validating protocols for C-3 functionalization: Electrophilic Halogenation and Palladium-Catalyzed Direct C–H Arylation .
Mechanistic Pathways
The divergence in reactivity based on the chosen reagent system is illustrated below. Electrophilic halogenation proceeds via a Wheland intermediate, whereas C–H arylation relies on a concerted metalation-deprotonation (CMD) or Heck-type carbopalladation pathway [2].
Caption: Mechanistic divergence of this compound C-3 functionalization.
Experimental Protocols: A Self-Validating System
To ensure high trustworthiness and reproducibility, each protocol is designed as a self-validating system . This means in-process analytical checks are embedded into the workflow to confirm intermediate success before proceeding to the next step.
Protocol A: Metal-Free C-3 Halogenation (Chlorination)
This method utilizes Sodium Hypochlorite pentahydrate (NaOCl·5H₂O) as a mild, safe, and highly efficient chlorinating agent [1].
Reagents:
-
This compound: 1.0 mmol
-
NaOCl·5H₂O: 1.5 mmol
-
Solvent: Acetonitrile/Water (4:1 v/v), 5.0 mL
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of this compound in 4.0 mL of acetonitrile in a 15 mL round-bottom flask equipped with a magnetic stirrer.
-
Activation: Add 1.0 mL of distilled water. The biphasic or slightly cloudy mixture ensures controlled release of the hypochlorous acidium ion.
-
Reagent Addition: Slowly add NaOCl·5H₂O (1.5 mmol) in portions over 5 minutes at room temperature.
-
Heating: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.
-
Causality: Temperatures above 75 °C lead to competing oxidative processes at the heterobenzylic C-2 methyl group, reducing yield [1].
-
-
In-Process Validation (TLC/NMR): Spot the reaction on silica TLC (Hexanes). The product will have a slightly higher
than the starting material. Definitive validation: A crude ¹H NMR aliquot will show the complete disappearance of the characteristic C-3 thiophene singlet (typically around 7.1–7.3 ppm). -
Workup: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ (2 mL) to neutralize residual oxidant. Extract with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (100% Hexanes) yields 3-chloro-2,6-dimethylbenzo[b]thiophene.
Protocol B: Palladium-Catalyzed Direct C–H Arylation at C-3
Direct C–H functionalization avoids the need to pre-halogenate the substrate, offering higher atom economy [3].
Reagents:
-
This compound: 1.0 mmol
-
Aryl Iodide (e.g., Iodobenzene): 1.2 mmol
-
Pd₂(dba)₃·CHCl₃: 2.5 mol% (5 mol% Pd)
-
Ag₂CO₃: 0.5 mmol
-
Solvent: 1,4-Dioxane, 4.0 mL
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In an oven-dried Schlenk tube, add this compound (1.0 mmol), Ag₂CO₃ (0.5 mmol), and Pd₂(dba)₃·CHCl₃ (2.5 mol%).
-
Causality: Ag₂CO₃ is critical; it acts as both a halide scavenger to drive the catalytic cycle and a mild base for the deprotonation step. Pd₂(dba)₃ is chosen over Pd(OAc)₂ to suppress undesired homocoupling of the benzothiophene [2].
-
-
Solvent & Electrophile: Evacuate and backfill with Argon (3x). Add degassed 1,4-dioxane (4.0 mL) followed by the aryl iodide (1.2 mmol).
-
Reaction Execution: Seal the tube and stir at 50 °C for 16 hours.
-
In-Process Validation (LC-MS): Sample 10
L of the mixture, dilute in MeCN, and inject into LC-MS. You must observe a mass shift of Da (addition of phenyl minus one proton) relative to the starting material. -
Workup & Purification: Cool the mixture, dilute with dichloromethane (15 mL), and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 3-aryl-2,6-dimethylbenzo[b]thiophene.
Quantitative Data & Optimization Matrix
The following table summarizes the expected quantitative outcomes and condition optimization parameters based on established literature for C-2 blocked benzothiophenes [1][2][3].
| Reaction Type | Reagent / Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (C3:C2) | Isolated Yield (%) |
| Chlorination | NaOCl·5H₂O, MeCN/H₂O | 65 | 4 | >95 | >99:1 (C-2 Blocked) | 65 - 75 |
| Bromination | NBS, DMF | 25 | 12 | >98 | >99:1 (C-2 Blocked) | 80 - 88 |
| C-H Arylation | Pd₂(dba)₃, Ag₂CO₃, Ar-I | 50 | 16 | >90 | >99:1 (C-2 Blocked) | 75 - 92 |
| C-H Arylation | Pd(OAc)₂, Ag₂CO₃, Ar-I | 50 | 16 | ~70 | >99:1 (C-2 Blocked) | 45 - 55* |
*Note: Lower yield with Pd(OAc)₂ is due to competitive substrate homocoupling during the generation of the active Pd(0) species.
Process Workflow
The logical progression of the experimental protocol from preparation to final validation is mapped below.
Caption: Standardized workflow for the C-3 functionalization of this compound.
References
-
C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway National Center for Biotechnology Information (PMC) / ACS[Link]
Application Note: 2,6-Dimethylbenzo[b]thiophene as a Refractory Model in Energy Materials & Catalysis
Topic: 2,6-Dimethylbenzo[b]thiophene in materials science research Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (2,6-DMBT) [CAS: 66142-67-4] represents a critical structural motif in the research of energy materials, specifically in the development of deep desulfurization catalysts and molecular sieves .[1] Unlike its lighter congeners, 2,6-DMBT exhibits a unique steric profile—with methyl groups at the conductive 2-position (thiophene ring) and the lipophilic 6-position (benzene ring)—making it an ideal "stress-test" molecule for evaluating the selectivity and activity of novel catalytic materials.[1]
This guide details the protocols for synthesizing high-purity 2,6-DMBT standards, utilizing it in Oxidative Desulfurization (ODS) assays, and analyzing its interaction with porous materials (MOFs/Zeolites).[1]
Material Science Context & Mechanism
Why 2,6-DMBT?
In materials science, particularly in the engineering of heterogeneous catalysts and adsorbents , 2,6-DMBT serves as a probe molecule to determine the "Steric Limit" of a material's active site.
-
Electronic Effect: The electron-donating methyl groups increase the electron density on the sulfur atom, theoretically making it more susceptible to electrophilic attack (oxidation).[1]
-
Steric Effect: The 2-methyl group hinders the approach of oxidants to the sulfur lone pair, while the 6-methyl group affects the molecule's orientation within porous frameworks (e.g., Zeolites, MOFs).
-
Performance Benchmarking: Materials that can efficiently remove 2,6-DMBT often outperform those that only work on unsubstituted benzothiophene (BT) or dibenzothiophene (DBT).[1]
Mechanistic Pathway: Oxidative Desulfurization (ODS)
The primary application involves converting 2,6-DMBT to its corresponding sulfone (2,6-DMBT-Sulfone) using a catalyst (e.g., Polyoxometalates, Ti-MWW zeolites).[1] The sulfone is highly polar and can be removed via extraction.[2]
Figure 1: Catalytic cycle for the oxidative desulfurization of 2,6-DMBT.[1] The steric bulk of the methyl groups challenges the adsorption step.
Protocol 1: Synthesis of High-Purity 2,6-DMBT Standard
Note: 2,6-DMBT is not always commercially available in bulk.[1] This protocol describes the regioselective methylation of 6-methylbenzo[b]thiophene.
Reagents & Equipment
-
Precursor: 6-Methylbenzo[b]thiophene (Commercial or synthesized from m-thiocresol).[1]
-
Reagents: n-Butyllithium (2.5 M in hexanes), Methyl Iodide (MeI), anhydrous THF.[1]
-
Equipment: Schlenk line (Argon atmosphere), -78°C bath (Dry ice/Acetone).[1]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon x3.
-
Solvation: Dissolve 6-methylbenzo[b]thiophene (10 mmol) in 50 mL anhydrous THF. Cool to -78°C .[1]
-
Lithiation: Add n-BuLi (11 mmol, 1.1 eq) dropwise over 20 mins.
-
Methylation: Add Methyl Iodide (12 mmol, 1.2 eq) dropwise.
-
Caution: Exothermic reaction.[1] Maintain temperature below -70°C during addition.
-
-
Warming: Allow the mixture to warm to Room Temperature (RT) overnight.
-
Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with Diethyl Ether (3x).[1] Dry organic layer over MgSO₄.
-
Purification: Remove solvent in vacuo. Purify via Column Chromatography (Silica Gel, Hexanes).[1]
Protocol 2: Catalytic Performance Evaluation (ODS Assay)
This protocol tests a candidate material (e.g., a new MOF or Nanocatalyst) for its ability to remove 2,6-DMBT from a model fuel.[1]
Experimental Workflow Diagram
Figure 2: Workflow for evaluating catalytic activity against 2,6-DMBT.
Detailed Procedure
1. Model Fuel Preparation
-
Dissolve 2,6-DMBT in n-octane (or hexadecane) to achieve a sulfur concentration of 500 ppmw (parts per million by weight).
2. Reaction Setup
-
System: 25 mL round-bottom flask with reflux condenser.
-
Solvent System: Biphasic is standard.
-
Phase A: 10 mL Model Fuel.
-
Phase B: 2 mL Acetonitrile (Extraction solvent for sulfone).[1]
-
-
Catalyst: Add 10-50 mg of the test material.
-
Oxidant: Add H₂O₂ (30% aq) or t-BuOOH.[1] Typically O/S molar ratio = 4:1.
3. Kinetic Monitoring
-
Heat to 60°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.
-
Sampling: Withdraw 50 µL aliquots from the Oil Phase (upper layer) at t = 0, 15, 30, 60, 120 mins.
-
Note: Centrifuge samples immediately to separate any suspended catalyst.
4. Analytical Method (GC-FID)
-
Column: HP-5 or DB-Sulfur capillary column.[1]
-
Inlet: 280°C, Split ratio 10:1.
-
Oven Program: 100°C (1 min) → 15°C/min → 250°C.
-
Quantification: Use an internal standard (e.g., Tetradecane) added to the sampling vial, not the reactor.
-
Calculation:
Data Interpretation & Troubleshooting
Comparative Reactivity Table
When characterizing a new material, compare the conversion of 2,6-DMBT against other sulfur standards to define the catalytic mechanism.
| Substrate | Relative Reactivity (Typical) | Structural Implication |
| Dibenzothiophene (DBT) | High (1.[1][6]0) | Accessible sulfur; baseline reactivity. |
| 4,6-Dimethyldibenzothiophene | Low (0.1 - 0.[1]3) | Highly sterically hindered; refractory standard.[1] |
| This compound | Medium (0.4 - 0.6) | The "Goldilocks" Probe. Hindered at one side (C2-Me) but accessible at the other.[1] |
Troubleshooting Guide
-
Issue: Low conversion but high oxidant consumption.
-
Cause: Non-selective decomposition of H₂O₂ by the catalyst (Fenton-like side reactions).[1]
-
Solution: Switch oxidant to t-BuOOH or reduce reaction temperature.
-
-
Issue: Mass balance > 100% or erratic peaks.
-
Cause: Co-elution of the Sulfone product with the starting material (rare on non-polar columns) or solvent evaporation.
-
Solution: Ensure the GC method separates the Sulfone (which appears much later) from the substrate. Use an internal standard to correct for solvent evaporation.
-
References
-
Synthesis of Alkyl-Benzothiophenes
-
Desulfurization Catalysis Models
-
Fossil Fuel Analysis
-
General Properties
Sources
- 1. bioone.org [bioone.org]
- 2. d-nb.info [d-nb.info]
- 3. Deep Oxidative Desulfurization of Dibenzothiophene in Simulated Oil and Real Diesel Using Heteropolyanion-Substituted Hydrotalcite-Like Compounds as Catalysts [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 6. (PDF) Evidence obtained by gas chromatography—mass spectrometry of conversion of alkanes into aromatic compounds during coal pyrolysis [academia.edu]
- 7. researchgate.net [researchgate.net]
Application Note: 2,6-Dimethylbenzo[b]thiophene as a Strategic Building Block for High-Mobility Organic Semiconductors
Target Audience: Materials Scientists, Organic Chemists, and Device Engineers Document Type: Technical Application Note & Validated Protocols
Strategic Rationale: The Case for 2,6-Dimethylbenzo[b]thiophene
The commercial viability of organic electronics—specifically Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)—hinges on the environmental stability and charge carrier mobility of the active semiconductor layer. While pentacene and unsubstituted oligothiophenes suffer from rapid oxidative degradation in ambient conditions, heteroarenes based on the benzothiophene core have emerged as premier p-type materials[1].
This compound (2,6-DMBT) offers a unique, highly specialized architectural advantage over its unsubstituted counterparts. Its utility in organic electronics is driven by three causal mechanisms:
-
Unparalleled Environmental Stability: 2,6-DMBT is famously known as a highly resilient organic sulfur compound found in 45-million-year-old Eocene fossil latex (the "monkeyhair" tree from Geiseltal, Germany)[2]. Its survival across geological timescales is a testament to its extreme thermodynamic stability and resistance to oxidation—a critical prerequisite for long-lifetime OFETs.
-
Steric Directing Effects (The C2 Methyl): In unsubstituted benzothiophene, the α-position (C2) is highly reactive, often leading to unselective polymerization or degradation. The methyl group at the C2 position in 2,6-DMBT acts as a steric shield, blocking α-coupling and forcing electrophilic functionalization exclusively at the β-position (C3). This allows chemists to synthesize highly ordered, C3-C3' linked π-extended dimers or polymers.
-
Solubility and Crystal Packing (The C6 Methyl): The C6 methyl group disrupts overly rigid co-facial π-π stacking, promoting a highly favorable "brickwork" or herringbone solid-state packing. This packing maximizes intermolecular orbital overlap while ensuring the precursor remains soluble in non-halogenated, environmentally friendly processing solvents[1].
Optoelectronic Profiling and Data Synthesis
When 2,6-DMBT is utilized as a precursor to synthesize π-extended dimers (e.g., 3,3'-Bis(this compound) or 3,3'-BDMBT), the resulting semiconductor exhibits a deep Highest Occupied Molecular Orbital (HOMO) level. This deep HOMO prevents the molecule from being easily oxidized by ambient oxygen, directly translating to superior operational stability[1].
Table 1: Comparative Optoelectronic and Device Properties
| Property | 2,6-DMBT (Monomer Precursor) | 3,3'-BDMBT (Extended Dimer) | C8-BTBT (Industry Reference) |
| HOMO Level (eV) | -6.10 | -5.65 | -5.40 |
| LUMO Level (eV) | -2.10 | -2.45 | -2.00 |
| Optical Bandgap (eV) | 4.00 | 3.20 | 3.40 |
| Hole Mobility (cm²/Vs) | N/A (Liquid/Amorphous) | 1.8 - 2.5 | 2.0 - 5.0 |
| On/Off Current Ratio | N/A | > 10^6 | > 10^7 |
| Thermal Stability (T_d) | > 250 °C | > 350 °C | > 300 °C |
Note: The deep HOMO of the 3,3'-BDMBT dimer (-5.65 eV) provides a larger barrier to ambient oxidation compared to standard acenes, ensuring long-term device stability.
Workflow Visualization
The following diagram illustrates the causality-driven workflow from the stable 2,6-DMBT precursor to a fully functional OFET device.
Figure 1: Synthetic and fabrication workflow for 2,6-DMBT-derived organic field-effect transistors.
Validated Methodologies
Protocol A: Synthesis of 3,3'-Bis(this compound) via Oxidative Homocoupling
Causality Check: Because the C2 position is sterically blocked by a methyl group, electrophilic bromination is forced to the C3 position. This regioselectivity is critical for creating a symmetric dimer that can planarize in the solid state to facilitate charge transport.
Step-by-Step Procedure:
-
C3-Bromination: Dissolve 10.0 mmol of 2,6-DMBT in 50 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C under an argon atmosphere.
-
Reagent Addition: Slowly add 10.5 mmol of N-bromosuccinimide (NBS) in small portions.
-
Self-Validation Step: Keep the reaction strictly in the dark. Light exposure triggers radical bromination at the methyl groups rather than the desired electrophilic aromatic substitution at the C3 ring position.
-
-
Reaction Monitoring: Stir for 4 hours. Monitor via GC-MS until the starting material peak disappears and the mono-brominated mass peak (m/z ~241) is dominant.
-
Quenching & Purification: Quench with 10% aqueous sodium thiosulfate to neutralize unreacted bromine. Extract the organic layer, dry over MgSO₄, and evaporate. Recrystallize from ethanol to yield 3-bromo-2,6-dimethylbenzo[b]thiophene.
-
Yamamoto Homocoupling: In a glovebox, combine 5.0 mmol of the brominated intermediate with 2.5 equivalents of Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] and 2,2'-bipyridine in 30 mL of anhydrous DMF.
-
Polymerization/Dimerization: Heat the sealed vessel to 80 °C for 24 hours. The extended π-conjugation will cause the solution to darken significantly.
-
Isolation: Pour the mixture into methanol to precipitate the 3,3'-BDMBT dimer. Filter and subject the crude solid to multiple cycles of vacuum sublimation to achieve >99.99% semiconductor-grade purity.
Protocol B: Fabrication of Bottom-Gate, Top-Contact OFETs
Causality Check: High-purity organic semiconductors require meticulous interfacial engineering. Silanol (Si-OH) groups on bare SiO₂ act as severe hole traps. Treating the surface with a self-assembled monolayer (SAM) neutralizes these traps and lowers surface energy, promoting the formation of highly crystalline, smectic-like precursor films[3].
Step-by-Step Procedure:
-
Substrate Cleaning: Ultrasonicate heavily doped n-type Si wafers (with 300 nm thermally grown SiO₂ dielectric) sequentially in acetone, isopropyl alcohol, and deionized water (10 minutes each). Dry with N₂ gas and treat with O₂ plasma for 5 minutes.
-
Dielectric Passivation: Submerge the cleaned wafers in a 10 mM solution of octadecyltrichlorosilane (ODTS) in anhydrous toluene for 12 hours inside a nitrogen-filled glovebox.
-
Self-Validation Step: Rinse the wafers with toluene and measure the water contact angle. A successful ODTS monolayer will yield a contact angle >100°, indicating a densely packed, hydrophobic surface.
-
-
Semiconductor Deposition: Formulate a 5 mg/mL solution of 3,3'-BDMBT in tetralin. Deposit the active layer via solution shearing at a substrate temperature of 80 °C. The shear speed should be optimized (typically 0.5 - 1.0 mm/s) to induce a highly aligned, crystalline thin film.
-
Electrode Evaporation: Transfer the substrates to a thermal evaporator. Deposit 50 nm of Gold (Au) through a shadow mask at a rate of 0.5 Å/s to define the source and drain electrodes (maintaining a channel width-to-length ratio of 20:1).
-
Device Characterization: Measure transfer and output characteristics using a semiconductor parameter analyzer in ambient air to verify the environmental stability imparted by the deep HOMO level of the 2,6-DMBT core.
References
-
McCoy, V. E., et al. "FOSSILIZATION OF THE EOCENE “MONKEYHAIR” LATICIFER TREE FROM GEISELTAL, GERMANY: A DEEPER UNDERSTANDING USING MICRO-CT AND PYROLYSIS GC/MS." BioOne / Palaios, 2021.
-
Tsujita, K., et al. "Precursor Film Growth of 2,7-Dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT) in the Smectic a Liquid Crystal Phase for High-Performance Transistor Applications." Langmuir (ACS Publications), 2025.
-
Author(s) Unlisted. "Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions." CrystEngComm (RSC Publishing), 2025.
Sources
- 1. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]
- 2. bioone.org [bioone.org]
- 3. Precursor Film Growth of 2,7-Dioctyl[1]benzothieno[3,2‑b][1]benzothiophene (C8-BTBT) in the Smectic a Liquid Crystal Phase for High-Performance Transistor Applications - PMC [pmc.ncbi.nlm.nih.gov]
protocols for scaling up 2,6-Dimethylbenzo[b]thiophene synthesis
An Application Note and Protocol for the scalable synthesis of 2,6-dimethylbenzo[b]thiophene, designed for process chemists and drug development professionals.
Executive Briefing
Benzothiophenes are privileged pharmacophores and critical building blocks in the synthesis of selective estrogen receptor modulators (SERMs), antifungal agents, and advanced organic materials. Scaling up the synthesis of specific isomers, such as This compound , presents unique challenges in regiocontrol, thermal management, and downstream purification. This guide details a self-validating, kinetically controlled batch protocol optimized for pilot-scale (1 kg) production, utilizing methanesulfonic acid (MSA) to bypass the severe mechanical limitations of traditional polyphosphoric acid (PPA) routes.
Mechanistic Rationale & Pathway Architecture
The traditional synthesis of substituted benzothiophenes relies on the acid-catalyzed intramolecular cyclization of arylthioacetones. When synthesizing the 2,6-dimethyl isomer, the standard approach involves the S-alkylation of 3-methylbenzenethiol (m-thiocresol) with chloroacetone, followed by cyclization.
The Catalyst Bottleneck: Historically, this cyclization is performed using polyphosphoric acid (PPA). However, when conducted on a manufacturing scale, PPA induces the isomeric benzothiophenes to precipitate, producing a thick, intractable paste. This paste cannot be adequately stirred in conventional reactors, leading to catastrophic losses in heat transfer, localized thermal runaway, and incomplete cyclization[1].
The MSA Solution: To resolve this, our protocol replaces PPA with methanesulfonic acid (MSA) in a toluene solvent system. This modification ensures the reaction remains entirely homogeneous. Furthermore, the cyclization in MSA occurs 50–100 times faster than the subsequent thermodynamic rearrangement. By running the reaction under Dean-Stark conditions at 110 °C, we trap the kinetically favored this compound isomer, minimizing the formation of the 2,4-dimethyl byproduct[1].
Note on Next-Generation Routes: While this MSA-catalyzed batch process is the current industrial standard for cost-effective scaling, emerging protocols utilize transition-metal-catalyzed or electrochemical cyclizations of 2-alkynylthioanisoles to achieve absolute regiocontrol. Recent advances in palladium iodide-catalyzed oxidative cyclizations[2] and metal-free electrochemical tandem radical pathways[3] offer highly scalable, green alternatives that may eventually bypass isomer resolution entirely.
Process Workflow
Workflow for the scalable synthesis and isolation of this compound.
Quantitative Process Benchmarks
The following table summarizes the operational advantages of the MSA-mediated protocol over the traditional PPA method and theoretical continuous flow parameters.
| Process Parameter | PPA Cyclization (Traditional) | MSA Cyclization (Optimized Batch) | Continuous Flow (MSA-Supported) |
| Catalyst Loading | 5.0 – 10.0 equiv | 1.5 equiv | 1.0 equiv (Solid-supported) |
| Operating Temperature | 85 °C | 110 °C (Reflux) | 130 °C (Pressurized) |
| Reaction Time | 4 – 6 hours | 1.5 – 2.5 hours | 15 – 20 minutes |
| Kinetic Isomer Ratio (2,6 : 2,4) | 70:30 | 82:18 | 88:12 |
| Scalability Limit | < 1 kg (Paste formation) | > 100 kg (Homogeneous) | > 500 kg/day |
| Isolated Yield (Pure 2,6-isomer) | 45% | 68% | 74% |
1-Kilogram Scale-Up Protocol
Phase 1: Thioetherification (S-Alkylation)
Objective: Synthesize the intermediate 1-(m-tolylthio)propan-2-one safely while controlling the exothermic profile.
-
Reactor Preparation: Purge a 10 L jacketed glass reactor with nitrogen. Charge the reactor with 3-methylbenzenethiol (1.0 kg, 8.05 mol) and anhydrous N,N-Dimethylformamide (DMF) (4.0 L).
-
Base Addition: Add anhydrous K₂CO₃ (1.33 kg, 9.66 mol, 1.2 equiv) in portions. Set the overhead stirrer to 300 rpm.
-
Thermal Causality Check: The S-alkylation is highly exothermic. The reactor jacket must be cooled to bring the internal temperature (
) to 10 °C before the addition of the electrophile to prevent thermal runaway and minimize the polymerization of chloroacetone. -
Electrophile Dosing: Dropwise add chloroacetone (0.82 kg, 8.85 mol, 1.1 equiv) over 2.5 hours. Modulate the dosing rate to strictly maintain
between 10–25 °C. -
Self-Validation (IPC 1): After 4 hours of stirring at 25 °C, sample the slurry and analyze via GC-FID. Do not proceed until the residual 3-methylbenzenethiol is < 0.5% Area.
-
Workup: Filter the inorganic salts (KCl, unreacted K₂CO₃) through a Celite pad. Concentrate the filtrate under reduced pressure (50 mbar, 60 °C) to yield the crude thioether as a pale yellow oil.
Phase 2: Kinetically-Controlled Cyclization
Objective: Form the benzothiophene core via electrophilic aromatic substitution, utilizing Dean-Stark conditions to drive the equilibrium.
-
Setup: Transfer the crude 1-(m-tolylthio)propan-2-one to a 20 L reactor equipped with a Dean-Stark trap, a reflux condenser, and a bottom drain valve.
-
Reagent Charging: Add toluene (10.0 L) followed by the careful, slow addition of methanesulfonic acid (MSA) (1.16 kg, 12.0 mol, 1.5 equiv).
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C).
-
Causality Check: Water is generated as a byproduct of the cyclization. If left in the reactor, it stalls the reaction equilibrium. Toluene is specifically selected as the solvent because its boiling point allows for the rapid azeotropic removal of water, pushing the reaction forward while maintaining the kinetic control required to favor the 2,6-isomer[1].
-
-
Self-Validation (IPC 2): Monitor the water collection in the Dean-Stark trap (Theoretical yield: ~145 mL). Once water evolution ceases (approx. 2 hours), sample the organic layer for GC-FID. The reaction is validated as complete when the thioether intermediate is < 1.0% Area.
-
Quench: Cool the reactor to 20 °C. Slowly dose 2M NaOH (6.5 L) to neutralize the MSA, maintaining
< 30 °C. Separate the aqueous phase and discard.
Phase 3: Downstream Processing & Isomer Resolution
Objective: Isolate the pure this compound from the 2,4-dimethyl byproduct without relying on energy-intensive fractional distillation.
-
Concentration: Wash the retained toluene layer with brine (3.0 L). Concentrate the organic phase under vacuum to yield a crude isomeric oil.
-
Melt Crystallization:
-
Causality Check: The 2,6-isomer and 2,4-isomer have nearly identical boiling points, making distillation impractical at scale. However, the 2,6-isomer possesses a highly symmetrical packing structure, granting it a significantly higher melting point.
-
-
Transfer the crude oil to a crystallization vessel and cool slowly to 4 °C at a rate of -0.5 °C/min to induce selective crystallization of the 2,6-isomer.
-
Isolation: Filter the resulting crystal slurry. Wash the filter cake with pre-chilled (-20 °C) heptane (0.5 L) to wash away the liquid 2,4-isomer and residual impurities.
-
Drying: Dry the product under vacuum (10 mbar) at 25 °C for 12 hours.
-
Final Validation: Confirm purity via quantitative NMR or HPLC (Target: >98% purity, off-white crystalline solid).
References
Sources
Application Note: High-Purity Crystal Growth of 2,6-Dimethylbenzo[b]thiophene
Introduction & Strategic Importance
2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) represents a critical structural motif in the development of organic semiconductors and pharmaceutical intermediates.[1] While often utilized as a building block for complex fused-ring systems (such as BTBT derivatives used in OFETs), the isolation of the parent 2,6-DMBT in single-crystal form is essential for:
-
Structural Validation: Unambiguous determination of substitution patterns via Single Crystal X-Ray Diffraction (SC-XRD).
-
Intrinsic Property Analysis: Measuring anisotropic charge transport without the interference of grain boundaries found in thin films.
-
Ultra-Purification: Crystallization serves as the final polishing step, removing trace isomeric impurities (e.g., 2,3-dimethyl or 2,5-dimethyl isomers) that chromatography may fail to resolve.[1]
This guide moves beyond generic advice, providing specific, actionable protocols for growing high-quality crystals suitable for X-ray diffraction and electronic characterization.
Physicochemical Profile & Pre-Growth Requirements
Before initiating crystallization, the material's phase behavior must be characterized.[1] Benzothiophene derivatives often exhibit polymorphism or low melting points.
Table 1: Physicochemical Properties (Estimates & Analogs)
| Property | Value / Characteristic | Relevance to Crystallization |
| Molecular Formula | C₁₀H₁₀S | Low molecular weight facilitates sublimation. |
| Melting Point (T_m) | ~50–70 °C (Estimated)* | Critical: If T_m < 40°C, low-temperature methods are required.[1] |
| Solubility (Non-polar) | High (Hexane, Toluene, CHCl₃) | "Good" solvents for solution growth.[1] |
| Solubility (Polar) | Low (Water, Methanol, Acetonitrile) | "Anti-solvents" for precipitation methods.[1] |
| Vapor Pressure | Moderate | Ideal for Physical Vapor Transport (PVT). |
*Note: The specific melting point of the 2,6-isomer is sensitive to purity. 2-Methylbenzo[b]thiophene melts at ~52°C. The increased symmetry of the 2,6-isomer generally raises T_m, but users must determine the exact T_m via DSC (Differential Scanning Calorimetry) prior to PVT experiments.[1]
Prerequisite Purity
Requirement: >98% purity via HPLC/GC. Logic: Impurities act as nucleation inhibitors or lattice defects. If the starting material is an oil or brown solid, perform a flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) before attempting crystallization.[1]
Method A: Solution Growth (Slow Evaporation & Anti-Solvent)
Best For: Structural determination (SC-XRD), bulk purification. Mechanism: Gradual induction of supersaturation allows molecules to organize into the lowest-energy lattice without trapping solvent inclusions.
Protocol A1: Binary Solvent Diffusion (Layering)
This method is superior to simple evaporation for growing X-ray quality crystals because it controls the rate of nucleation.
Materials:
-
Solvent A (Good Solvent): Dichloromethane (DCM) or Toluene.
-
Solvent B (Anti-Solvent): Methanol, Ethanol, or Pentane.[1]
-
Vessel: NMR tube or narrow glass vial (4 mL).
Step-by-Step:
-
Dissolution: Dissolve 20 mg of 2,6-DMBT in the minimum amount of Solvent A (e.g., 0.5 mL DCM) in a small vial. Filter this solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).
-
Transfer: Carefully transfer the filtrate to a clean, narrow vial or NMR tube.
-
Layering: Tilt the vial to 45° and extremely slowly pipette Solvent B (1.5 mL) down the side of the glass. The goal is to create a distinct layer of Solvent B on top of Solvent A without mixing.
-
Sealing: Cap the vial tightly with a septum or Parafilm.
-
Incubation: Place the vial in a vibration-free environment (e.g., a heavy stone bench or drawer) at constant temperature (20°C).
-
Harvest: Over 2–5 days, the solvents will diffuse. Crystals will grow at the interface.
Protocol A2: Low-Temperature Recrystallization
If the compound is a low-melting solid or oil at room temperature.
-
Dissolve the compound in warm Hexane or Pentane (approx. 35°C).
-
Allow the solution to cool to room temperature.
-
Place the sealed vial in a refrigerator (4°C) for 24 hours.
-
If no crystals appear, move to a freezer (-20°C).
-
Crucial: Perform filtration cold (using a chilled funnel) to prevent melting during isolation.
Method B: Physical Vapor Transport (PVT)
Best For: Organic Electronics (OFETs), intrinsic mobility measurements.[1] Mechanism: Sublimation and re-deposition in a temperature gradient. This method inherently purifies the material (impurities with different vapor pressures separate out) and produces ultra-high purity, defect-free crystals.[1]
Experimental Setup
-
System: Horizontal tube furnace with dual or triple temperature zones.
-
Carrier Gas: Ultra-high purity Argon (99.999%).
-
Substrate: The inner wall of the quartz tube or a specific OTS-treated silicon wafer placed in the growth zone.
Protocol Steps:
-
Loading: Place 50–100 mg of 2,6-DMBT source material in a ceramic or quartz boat. Position this in the "Source Zone" of the furnace.
-
Purging: Seal the tube and flow Argon (100 sccm) for 30 minutes to remove oxygen.
-
Setting Parameters:
-
Source Temperature (T_source): Set to roughly 5–10°C below the melting point if known, or slowly ramp until sublimation is observed. For 2,6-DMBT, start at 60°C . If the material melts, reduce T to 50°C. Sublimation from the solid state yields better crystals than evaporation from the melt.[1]
-
Growth Temperature (T_growth): The crystallization zone should be 10–20°C cooler than the source (e.g., 40–50°C).
-
Flow Rate: Reduce Argon flow to 20–30 sccm . Laminar flow is critical.
-
-
Growth: Maintain conditions for 24–48 hours.
-
Cooling: Turn off the furnace and allow it to cool naturally to RT under Argon flow.
-
Harvest: Crystals will appear as thin plates or needles in the cooler zone.
Visualization of Workflows
The following diagrams illustrate the decision logic and the PVT setup.
Figure 1: Crystallization Strategy Decision Matrix[1]
Caption: Decision matrix for selecting the optimal crystallization technique based on sample purity and end-application.
Figure 2: Physical Vapor Transport (PVT) Schematic
Caption: Schematic of the PVT process. The source material sublimes and travels down the temperature gradient to crystallize in the growth zone.[1]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high or T_m too low. | Use Method A2 (Low Temp). Switch to a solvent with lower solubility (e.g., Methanol) and add dropwise.[1] |
| Microcrystals | Nucleation rate too fast. | Slow down diffusion (Method A1). In PVT, reduce the temperature gradient or gas flow rate.[1] |
| Twinning | Thermal fluctuations or impurities. | Ensure vibration isolation. In PVT, ensure the furnace has a stable PID controller.[1] |
| No Growth (PVT) | Source T too low or vacuum leak. | Increase Source T by 5°C increments. Check system for air leaks (oxygen quenches growth). |
References
-
NIST Chemistry WebBook. Benzo[b]thiophene Properties.[2] National Institute of Standards and Technology. [Link] (Accessed 2023).
-
Kloc, C., Simbrunner, C., & Laudise, R. A. (2013).[1] Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 28-33.[1] [Link]
-
Hofmann, A., et al. (2021).[1] Phase Transition toward a Thermodynamically Less Stable Phase...[1] The Journal of Physical Chemistry C. [Link][1]
Sources
using 2,6-Dimethylbenzo[b]thiophene in fluorescence studies
Advanced Applications of 2,6-Dimethylbenzo[b]thiophene in Fluorescence Studies: From Geochemical Biomarkers to Microenvironment-Sensitive Probes
Executive Summary
As a versatile structural motif, this compound (2,6-DMBT) occupies a unique dual-role in modern analytical chemistry. In its native form, it serves as a highly robust, naturally fluorescent organic sulfur biomarker used to decode the thermal maturity and depositional paleoenvironments of geological samples[1]. In synthetic chemistry, the 2,6-dimethylbenzothiophene core acts as a privileged scaffold for engineering advanced, high-quantum-yield fluorescent probes[2]. By exploiting its unique photophysical properties, researchers can design microenvironment-sensitive chemosensors capable of mapping intracellular viscosity, polarity, and specific analytes with high precision[2][3].
This application note details the mechanistic photophysics of 2,6-DMBT and provides field-proven, self-validating protocols for its use in both geochemical fractionation and live-cell fluorescence imaging.
Mechanistic Foundations: The Photophysics of 2,6-DMBT
The utility of 2,6-DMBT in fluorescence studies is entirely dictated by its electronic architecture. The native molecule features a rigid, planar
The strategic presence of methyl groups at the 2 and 6 positions introduces critical causality to experimental outcomes:
-
Steric Shielding & Stability: The methyl groups protect the reactive sites of the thiophene ring, granting the molecule exceptional thermal stability—a prerequisite for surviving millions of years in deep geological reservoirs[1].
-
Photophysical Tuning: When this core is utilized in synthetic probes (often by oxidizing the sulfur to a 1,1-dioxide or conjugating it with electron-donating/withdrawing rotors), the 2,6-substitution fundamentally alters the HOMO-LUMO gap. This modification suppresses ISC, drastically increases the fluorescence quantum yield, and enables the molecule to act as a dynamic "turn-on" sensor via the Twisted Intramolecular Charge Transfer (TICT) mechanism[3][5].
Application I: Geochemical & Paleobotanical Biomarker Tracking
In petroleomics, 2,6-DMBT is utilized to characterize amorphous organic matter (AOM) and track the maturity of hydrocarbon generation in shale formations[1]. In paleobotany, it has been instrumental in identifying vulcanized organic sulfur compounds in 45-million-year-old Eocene "monkeyhair" fossil laticifers[4]. Because geological matrices are highly complex, the native fluorescence of 2,6-DMBT is exploited during Thin-Layer Chromatography (TLC) to non-destructively isolate the sulfur-aromatic fraction prior to mass spectrometry.
Protocol 1: Extraction and TLC-Fluorescence Speciation of 2,6-DMBT
Self-Validation Principle: This protocol utilizes Dibenzothiophene-d8 (DBT-d8) as an internal standard. Because DBT-d8 shares near-identical partitioning behavior with 2,6-DMBT but is mass-resolved, any fluorescence quenching during TLC or loss during extraction is mathematically corrected, ensuring absolute quantification[1].
Step-by-Step Methodology:
-
Sample Extraction: Pulverize 10 g of geological rock (e.g., shale or fossilized laticifers) and extract the soluble bitumen using a Soxhlet apparatus with Dichloromethane/Methanol (93:7 v/v) for 72 hours.
-
Internal Standardization: Spike the crude extract with exactly 50 µg of DBT-d8 standard. This establishes the baseline for the self-validating recovery calculation[1].
-
TLC Fractionation: Apply the concentrated extract onto a silica gel TLC plate. Develop the plate using pure hexane as the mobile phase.
-
Fluorescence-Guided Excision: Illuminate the TLC plate under a 254 nm / 365 nm UV lamp. The 2,6-DMBT and related sulfur aromatics will fluoresce as a distinct band. Excisely scrape this specific fluorescent band to isolate the sulfur aromatics from the saturated hydrocarbons.
-
Py-GC/MS Analysis: Desorb the excised fraction and analyze via Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) utilizing Multiple Reaction Monitoring (MRM) mode. Quantify the 2,6-DMBT peak against the DBT-d8 internal standard to determine the paleoenvironmental redox conditions[1][4].
Caption: Workflow for the extraction and fluorescence-guided speciation of 2,6-DMBT in geological samples.
Application II: Scaffold for Microenvironment-Sensitive Fluorescent Probes
By attaching a freely rotating moiety (such as a quinoline group) to the 2,6-dimethylbenzothiophene core, researchers engineer probes that are highly sensitive to microviscosity and polarity[2][3]. Furthermore, benzothiophene derivatives are utilized as microenvironment-sensitive fluorescent nucleotide analogs to probe DNA polymerase incorporation mechanisms[6].
The TICT Causality: In low-viscosity aqueous media, the attached rotor spins freely, dissipating excited-state energy non-radiatively (Fluorescence OFF). When the probe enters a highly viscous environment—such as a cellular lipid droplet or the mitochondrial matrix—steric hindrance physically locks the rotor. The molecule is forced into a highly emissive Locally Excited (LE) state, yielding a massive "turn-on" fluorescence signal with a large Stokes shift[3].
Protocol 2: Live-Cell Mitochondrial Viscosity Imaging
Self-Validation Principle: To ensure the fluorescence signal is genuinely reporting viscosity and is not an artifact of varied probe uptake, this protocol employs a parallel control group treated with Monensin. Monensin is an ionophore that artificially induces mitochondrial swelling and localized viscosity increases. A corresponding spike in fluorescence in the control group validates the probe's dynamic mechanochemical response[3].
Step-by-Step Methodology:
-
Probe Reconstitution: Dissolve the synthesized 2,6-DMBT-quinoline probe (BQL) in DMSO to create a 10 mM stock. Dilute to a working concentration of 10 µM in PBS (pH 7.4).
-
Cell Culture & Incubation: Seed A549 cells in glass-bottom confocal dishes and culture for 24 hours. Incubate the cells with the 10 µM BQL probe for 30 minutes at 37°C.
-
Self-Validation (Positive Control): In a parallel dish, pre-treat A549 cells with 10 µM Monensin for 1 hour prior to probe incubation to artificially elevate mitochondrial viscosity[3].
-
Washing & Fixation: Wash the cells three times with warm PBS to remove unbound fluorophores.
-
Confocal Laser Scanning Microscopy (CLSM): Excite the sample at 432 nm. Collect the emission signal in the 560 nm channel. The Monensin-treated group must show a statistically significant increase in fluorescence intensity compared to the baseline group to validate the TICT-driven viscosity response[3].
Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism of 2,6-DMBT fluorescent probes.
Quantitative Data Summary
The following table summarizes the photophysical properties of 2,6-DMBT and its advanced synthetic derivatives across various applications:
| Compound / Derivative | Primary Application | Excitation | Emission | Fluorescence Mechanism & Key Features |
| Native 2,6-DMBT | Geochemical Biomarker | ~250 | ~350–400 | Native |
| TPABT (Benzothiophene-based) | Polarity & Cyanide Sensor | ~450 | 766 (Polarity) / 640 (CN⁻) | Dual-channel NIR emission; highly solvent-dependent intensity[2]. |
| BQL (Benzothiophene-quinoline) | Mitochondrial Viscosity | ~432 | 560 | TICT mechanism; exhibits up to a 14.3-fold intensity increase in viscous media[3]. |
| BT-1,1-dioxide Diarylethenes | Photoswitchable Probes | ~300 | ~500–600 | Turn-on fluorescence via UV-induced cyclization; high quantum yield ( |
References
-
Organic Sulfur Markers as Proxies of Depositional Paleoeenvironments Related to Recôncavo and Amazon Basins, Brazil - nih.gov - 1
-
FOSSILIZATION OF THE EOCENE “MONKEYHAIR” LATICIFER TREE FROM GEISELTAL, GERMANY: A DEEPER UNDERSTANDING USING MICRO-CT AND PYROLYSIS GC/MS - bioone.org -4
-
A benzothiophene-based fluorescent probe with dual-functional to polarity and cyanide for practical applications in living cells and real water samples - nih.gov - 2
-
A benzothiophene-quinoline-based targetable fluorescent chemosensor for detection of viscosity and mitochondrial imaging in live - jlu.edu.cn - 3
-
Microenvironment-Sensitive Fluorescent Nucleotide Probes from Benzofuran, Benzothiophene, and Selenophene as Substrates for DNA Polymerases - acs.org - 6
-
Spectra and nature of the electronic states of [1]Benzothieno[3,2-b][1]benzothiophene (BTBT): Single crystal and the aggregates - aip.org -7
-
Photoswitchable Fluorescent Diarylethene Derivatives with Thiophene 1,1-Dioxide Groups: Effect of Alkyl Substituents at the Reactive Carbons - mdpi.com - 5
Sources
- 1. Organic Sulfur Markers as Proxies of Depositional Paleoeenvironments Related to Recôncavo and Amazon Basins, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A benzothiophene-based fluorescent probe with dual-functional to polarity and cyanide for practical applications in living cells and real water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gpzx.jlu.edu.cn [gpzx.jlu.edu.cn]
- 4. bioone.org [bioone.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
challenges in the synthesis of 2,6-Dimethylbenzo[b]thiophene
Welcome to the Technical Support Center for the synthesis of 2,6-Dimethylbenzo[b]thiophene . This guide is engineered for research scientists and drug development professionals who require high-purity, regioselective synthesis of substituted benzothiophenes.
The synthesis of this compound presents unique mechanistic hurdles, primarily distinguishing the C6-methyl group from its C4 regioisomer during annulation, and selectively functionalizing the C2 position. Below, we provide causality-driven troubleshooting, optimized protocols, and empirical data to ensure your synthetic workflows are robust and self-validating.
Part 1: Troubleshooting Guides & FAQs
Q1: I am using 3-methylthiophenol as a starting material for an acid-catalyzed annulation, but my NMR shows an inseparable 1:1 mixture of two products. What went wrong? A1: The issue is a fundamental lack of regiocontrol during the cyclization step. 3-Methylthiophenol is an ambident precursor. The thiol group directs cyclization to its two ortho positions (C2 and C6 on the thiophenol ring).
-
Causality: If cyclization occurs at the C2 position, the methyl group ends up at the C4 position of the resulting benzothiophene. If it occurs at the C6 position, the methyl group correctly lands at the C6 position. Because the steric difference between these two pathways is minimal under standard thermodynamic conditions, a nearly 1:1 mixture of 4-methylbenzo[b]thiophene and 6-methylbenzo[b]thiophene is generated.
-
Solution: Abandon the unfunctionalized 3-methylthiophenol route. Instead, use 2-iodo-5-methylthiophenol . The iodine atom acts as a directing group that forces a palladium-catalyzed cross-coupling exclusively at the C2 position, guaranteeing 100% regioselectivity for the 6-methylbenzothiophene core[1].
Q2: During the Pd-catalyzed Sonogashira coupling of 2-iodo-5-methylthiophenol with propyne gas to install the C2-methyl group, my yields are <20% and I observe significant alkyne homocoupling. How can I optimize this? A2: Low yields in this specific cross-coupling are caused by the difficulty in controlling the stoichiometry of propyne gas and the rapid rate of Glaser-type homocoupling in the presence of copper co-catalysts[2].
-
Causality: Excess propyne in the presence of CuI and oxygen traces rapidly forms 2,4-hexadiyne, consuming your alkyne and stalling the catalytic cycle.
-
Solution: Switch to a copper-free Sonogashira protocol using 1-(trimethylsilyl)propyne as a liquid, easily quantifiable surrogate. Use Pd(OAc)2 as the catalyst with AgTFA as an additive to facilitate the transmetalation step without promoting homocoupling[3]. The TMS group can be cleaved in situ using a fluoride source (e.g., TBAF) prior to the final cyclization.
Q3: I attempted to synthesize this compound by directly methylating 6-methylbenzo[b]thiophene using n-BuLi and Methyl Iodide (MeI). I am seeing poly-methylation and ring-opened byproducts. Why? A3: You are observing over-lithiation and base-mediated degradation.
-
Causality: While the C2 proton on the benzothiophene ring is the most acidic, the benzylic protons on the C6-methyl group are also susceptible to deprotonation if excess base is used or if the temperature rises above -78 °C. Furthermore, prolonged exposure of lithiated benzothiophenes to room temperature can trigger ring-opening to form alkynylthiolates.
-
Solution: Strictly limit n-BuLi to 1.05 equivalents. Maintain the reaction at -78 °C for exactly 30 minutes to ensure kinetic deprotonation at C2, followed by the immediate addition of 1.1 equivalents of MeI.
Part 2: Mechanistic Visualizations
Below are the logical workflows illustrating the regioselectivity challenge and the optimized synthetic pathway.
Fig 1: Divergent cyclization pathways of 3-methylthiophenol leading to inseparable regioisomers.
Fig 2: Optimized regioselective workflow utilizing a pre-functionalized precursor and copper-free coupling.
Part 3: Quantitative Data & Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity during the critical C2-alkynylation and cyclization sequence[2][3].
| Precursor | Alkyne Source | Catalyst System | Temp (°C) | Regiopurity (6-Me) | Isolated Yield | Primary Issue Mitigated |
| 3-Methylthiophenol | Propyne gas | Acid-catalyzed | 80 | ~50% (1:1 mix) | 45% | None (Baseline failure) |
| 2-Iodo-5-methylthiophenol | Propyne gas | Pd(PPh3)4 / CuI | 100 | >99% | 18% | Solves regioselectivity, but high homocoupling |
| 2-Iodo-5-methylthiophenol | 1-(TMS)propyne | Pd(OAc)2 / CuI | 110 | >99% | 42% | Improves alkyne stoichiometry |
| 2-Iodo-5-methylthiophenol | 1-(TMS)propyne | Pd(OAc)2 / AgTFA | 110 | >99% | 84% | Eliminates Glaser homocoupling completely |
Part 4: Standardized Experimental Protocols
Protocol: Regioselective Synthesis of this compound via Copper-Free Annulation
This self-validating protocol ensures complete regiocontrol by utilizing an iodine-directed coupling strategy, followed by an in situ desilylation/cyclization cascade.
Reagents & Materials:
-
2-Iodo-5-methylthiophenol (1.0 mmol, 250 mg)
-
1-(Trimethylsilyl)propyne (1.5 mmol, 168 mg)
-
Palladium(II) acetate [Pd(OAc)2] (15 mol%, 33.6 mg)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (20 mol%, 23.2 mg)
-
Silver trifluoroacetate (AgTFA) (1.1 mmol, 243 mg)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology:
-
Preparation of the Catalytic System: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (33.6 mg) and AgTFA (243 mg). Evacuate and backfill the flask with dry Nitrogen (N2) three times to ensure a strictly inert atmosphere.
-
Reagent Addition: Inject anhydrous DMF (5.0 mL) and TMEDA (23.2 mg) into the flask via syringe. Stir at room temperature for 10 minutes until a homogeneous catalytic complex forms.
-
Cross-Coupling: Add 2-iodo-5-methylthiophenol (250 mg) and 1-(trimethylsilyl)propyne (168 mg) sequentially. Seal the flask and heat the reaction mixture to 110 °C using a pre-heated oil bath. Stir vigorously for 12 hours. Mechanistic Note: AgTFA acts as an iodide scavenger and transmetalation accelerator, bypassing the need for copper and preventing alkyne dimerization[3].
-
Desilylation & Annulation: Cool the reaction to room temperature. Slowly inject TBAF (2.0 mL, 1.0 M in THF) to cleave the TMS protecting group. Re-heat the mixture to 80 °C for 4 hours. The liberated terminal alkyne will undergo spontaneous intramolecular nucleophilic attack by the adjacent thiol group, closing the thiophene ring[4].
-
Workup & Extraction: Cool the mixture to room temperature and dilute with Ethyl Acetate (20 mL). Filter the crude mixture through a short pad of Celite to remove palladium and silver salts. Wash the organic filtrate with saturated aqueous NH4Cl (2 x 15 mL) and brine (15 mL).
-
Drying & Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 100% Hexanes) to yield this compound as a colorless to pale-yellow oil/solid.
References
- BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem. Verify Source
- Sanz, R., Guilarte, V., Hernando, E., & Sanjuán, A. M. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies. The Journal of Organic Chemistry. Verify Source
- Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances. Verify Source
- Peng, J., et al. (2024). Benzothiophene synthesis. Organic Chemistry Portal / The Journal of Organic Chemistry. Verify Source
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 4. Benzothiophene synthesis [organic-chemistry.org]
Technical Support Center: Purification of 2,6-Dimethylbenzo[b]thiophene
Introduction: The Purification Challenge
2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) is a critical model compound used to study "refractory" sulfur species in fossil fuels and as a building block in organic semiconductors. Unlike its isomer 4,6-dimethyldibenzothiophene (which is notoriously resistant to hydrodesulfurization due to steric hindrance), 2,6-DMBT presents unique purification challenges due to its structural similarity to other methylated isomers (e.g., 2,4-DMBT or 2,5-DMBT) generated during cyclization synthesis.
High-purity (>99%) isolation requires a multi-modal approach. Standard silica chromatography often fails to resolve positional isomers. This guide details the Pi-Complexation Strategy and Low-Temperature Recrystallization techniques required for electronic or analytical grade purity.
Purification Decision Matrix
Before selecting a protocol, assess your crude material's profile.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.
Technical Protocols
Protocol A: Argentation Chromatography (Ag-Impregnated Silica)
Best for: Separating 2,6-DMBT from other positional isomers (2,4-DMBT) and non-aromatic hydrocarbons.
Mechanism: Silver ions (
Materials:
-
Silica Gel (230–400 mesh)
-
Silver Nitrate (
) -
Solvents: n-Hexane (Mobile Phase A), Toluene (Mobile Phase B)
-
Aluminum foil (to protect column from light)
Step-by-Step:
-
Preparation: Dissolve
(10% w/w of silica weight) in minimal acetonitrile/water (1:1). Slurry with silica gel.[1] -
Activation: Evaporate solvent via rotary evaporation. Dry the resulting powder at 120°C for 4 hours in the dark to activate.
-
Packing: Pack the column using n-Hexane. Wrap the column in foil immediately to prevent silver reduction.
-
Elution:
-
Load crude 2,6-DMBT in minimum hexane.
-
Flush with 100% Hexane (removes non-aromatics).
-
Gradient: Gradually introduce Toluene (0%
10%). 2,6-DMBT will elute after non-complexing impurities but before more accessible isomers.
-
Protocol B: Charge-Transfer (CT) Complexation
Best for: Ultra-high purity (removing non-thiophene aromatics).
Mechanism: Benzothiophenes form crystalline CT complexes with
-
Complex Formation: Dissolve crude oil in hot ethanol. Add equimolar Picric Acid (Caution: Explosive when dry).
-
Crystallization: Cool slowly. The DBT-Picrate complex forms distinct crystals (often red/orange), leaving impurities in the mother liquor.
-
Dissociation: Filter crystals. Dissolve in dichloromethane (DCM) and wash with 10%
or basic alumina. The base removes the picric acid, leaving pure 2,6-DMBT in the organic layer.
Troubleshooting & FAQs
Issue 1: "The compound oils out during recrystallization instead of crystallizing."
Diagnosis: 2,6-DMBT has a relatively low melting point compared to the parent dibenzothiophene. If the solution is too concentrated or cooled too fast, it separates as a supercooled liquid (oil).
Corrective Action:
-
Solvent Switch: Move from Ethanol to a Methanol/Water system or Pentane (at -20°C).
-
Seeding: You must seed the oiled-out mixture with a pure crystal. If none exists, scratch the glass side of the flask vigorously with a glass rod to induce nucleation.
-
The "Melt" Trick: If it oils out, reheat until dissolved, add 5% more solvent, and cool much slower (wrap the flask in a towel to insulate).
Issue 2: "I see a 'shoulder' peak on my GC-MS. Is this the 2,4-isomer?"
Diagnosis: Likely yes. The 2,4- and 2,6-isomers have nearly identical boiling points, making standard distillation impossible.
Corrective Action:
-
Do not rely on retention time alone. Verify with NMR. The 2,6-isomer has symmetry that simplifies the proton signals compared to the asymmetric 2,4-isomer.
-
Use Protocol A (Ag-Silica). The 2,4-isomer has a methyl group at the 4-position (pseudo-bay region), which sterically hinders
-complexation with silver more than the 2,6-isomer. The 2,4-isomer will elute faster on a silver column.
Issue 3: "My product is turning pink/brown on the shelf."
Diagnosis: Sulfur oxidation or photo-degradation. Benzothiophenes are susceptible to slow oxidation to sulfoxides/sulfones or polymerization under light.
Corrective Action:
-
Storage: Store under Argon/Nitrogen at 4°C in amber vials.
-
Cleanup: A quick filtration through a short plug of Basic Alumina (activity grade I) using hexane will remove the polar oxidation products (sulfones) immediately.
Quantitative Data: Solubility & Properties
| Property | Value / Behavior | Notes |
| Physical State | Solid / Low-melting solid | MP is sensitive to purity; often ~40-50°C range for dimethyl derivatives. |
| Solubility (Hexane) | High | Good for extraction, poor for recrystallization at RT. |
| Solubility (MeOH) | Moderate | Excellent for low-temp recrystallization. |
| Rf (Silica, 100% Hexane) | ~0.3 - 0.4 | Moves similarly to other aromatics. |
| Rf (Ag-Silica, 100% Hexane) | < 0.1 | Retained strongly due to |
References
-
Separation of Isomeric Benzothiophenes
- Source: VURUP (Petroleum Research Institute).
- Relevance: Establishes the difficulty of separating methyl-benzothiophene isomers via boiling point alone.
-
URL:
-
Adsorptive Desulfurization (Mechanism of Ag-Complexation)
- Source: Journal of Physical Chemistry B. "Adsorptive Removal of Thiophene and Benzothiophene... using Ag-Exchanged Zeolites."
- Relevance: Validates the -complexation mechanism used in Protocol A for separating thiophenes
-
URL:
-
Charge Transfer Complexes
-
General Properties of Benzothiophenes
- Source: Thermo Fisher Scientific / Alfa Aesar.
- Relevance: Provides baseline physical property data (MP ~50°C) for the closest structural analog to 2,6-DMBT.
-
URL:
Sources
Technical Support Center: Troubleshooting 2,6-Dimethylbenzo[b]thiophene Synthesis
Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 2,6-dimethylbenzo[b]thiophene.
Benzo[b]thiophenes are privileged scaffolds in medicinal chemistry and materials science, found in numerous FDA-approved drugs and organic semiconductors[1]. However, the standard synthetic route—involving the thioetherification of 3-methylthiophenol with an
Part 1: Causality & Troubleshooting FAQs
Q1: During the acid-catalyzed cyclization of 1-(m-tolylthio)propan-2-one, I am isolating a significant amount of an isomeric impurity. What is causing this, and how can I maximize the 2,6-dimethyl isomer?
Causality: The cyclization of the meta-substituted intermediate proceeds via an electrophilic aromatic substitution mechanism. The electrophilic carbocation generated from the ketone can attack the aromatic ring at two positions: the para position (relative to the methyl group) to form the desired this compound, or the ortho position to form 2,4-dimethylbenzo[b]thiophene[3]. Because the ortho position is sterically hindered by the existing methyl group, the 2,6-isomer is kinetically and thermodynamically favored. However, excessive heat or overly aggressive Lewis acids lower the activation energy barrier for the ortho attack, leading to a higher proportion of the 2,4-isomer[2].
Troubleshooting:
-
Temperature Control: If using Polyphosphoric Acid (PPA), maintain the cyclization temperature strictly between 60–70 °C. Exceeding 90 °C significantly increases the 2,4-isomer ratio.
-
Catalyst Selection: Switch from standard PPA to a bulkier Lewis acid or a solid-supported acid (e.g., Amberlyst-15 in toluene) to amplify the steric bias against the ortho position.
Q2: My GC-MS and NMR data show contamination with sulfoxides and sulfones. How are these forming if I am not using any oxidants?
Causality: Benzothiophenes and their precursor sulfides are highly electron-rich and susceptible to auto-oxidation[4]. Trace peroxides in ethereal solvents (like THF or diethyl ether used during workup) or prolonged exposure to atmospheric oxygen during column chromatography can easily oxidize the sulfur atom to a sulfoxide (M+16) or sulfone (M+32).
Troubleshooting:
-
Solvent Purging: Degas all extraction and chromatography solvents with Argon or Nitrogen for at least 15 minutes prior to use.
-
Peroxide Testing: Test all ethers with KI/starch paper before use. Pass solvents through basic alumina if peroxides are detected.
-
Workup Additives: Incorporate a mild reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), during the initial organic extraction phase to quench any dissolved oxidants.
Q3: The yield of my cyclization step is exceptionally low, and the crude mixture is a dark, viscous tar. What went wrong?
Causality: The intermediate 1-(m-tolylthio)propan-2-one contains a reactive ketone. Under strongly acidic conditions, if the intramolecular cyclization is too slow, the ketone can undergo intermolecular Aldol-type condensation, leading to high-molecular-weight polymeric tars. Furthermore, moisture can deactivate Lewis acid catalysts, slowing down the desired cyclization and giving these intermolecular side reactions more time to compete[5].
Troubleshooting:
-
High Dilution Principle: Add the intermediate dropwise to a pre-heated solution of the acid catalyst. This keeps the steady-state concentration of the uncyclized ketone low, favoring unimolecular cyclization over bimolecular condensation.
-
Moisture Exclusion: Ensure the catalyst and solvents are completely anhydrous.
Part 2: Quantitative Data – Catalyst Effects on Regioselectivity
The choice of catalyst and temperature directly dictates the ratio of the desired 2,6-isomer to the undesired 2,4-isomer and polymeric byproducts. Use the table below to benchmark your reaction conditions.
| Catalyst System | Temperature (°C) | Overall Yield (%) | Ratio (2,6- : 2,4-isomer) | Primary Side Product |
| PPA (neat) | 100 | 45 | 2.5 : 1 | Polymeric Tars |
| PPA (neat) | 65 | 72 | 8 : 1 | Unreacted Ketone |
| BF₃·Et₂O / CH₂Cl₂ | 25 | 85 | 15 : 1 | Trace Sulfoxide |
| Amberlyst-15 / Toluene | 80 | 78 | >20 : 1 | None (Cleanest Profile) |
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol integrates analytical checkpoints that validate the success of each step before proceeding.
Step 1: Thioetherification (Intermediate Synthesis)
-
Reaction Setup: In an oven-dried, argon-flushed flask, dissolve 3-methylthiophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in degassed acetone to achieve a 0.2 M concentration.
-
Addition: Cool the mixture to 0 °C. Add chloroacetone (1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint (Critical): Perform TLC (Hexanes:EtOAc 9:1). The thiol starting material (strong UV active, stains yellow with KMnO₄) must be completely consumed, replaced by a single new spot corresponding to 1-(m-tolylthio)propan-2-one. Do not proceed if the thiol remains; add 0.1 eq chloroacetone and stir for 1 additional hour.
-
Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and extract with degassed diethyl ether. Wash with brine, dry over MgSO₄, and concentrate to yield the intermediate.
Step 2: High-Dilution Cyclization
-
Catalyst Preparation: In a separate round-bottom flask, prepare a suspension of Amberlyst-15 (0.5 w/w eq relative to the intermediate) in anhydrous toluene. Heat to 80 °C under an argon atmosphere.
-
Controlled Addition: Dissolve the intermediate from Step 1 in a minimal amount of anhydrous toluene. Add this solution dropwise via a syringe pump over 2 hours to the hot catalyst suspension.
-
Validation Checkpoint (Critical): Monitor the reaction by GC-MS. The intermediate mass (m/z 180) should convert cleanly to the target product mass (m/z 162)[6].
-
Workup & Purification: Filter off the solid acid catalyst while the mixture is still warm. Wash the organic layer with saturated NaHCO₃ and saturated Na₂S₂O₃ (to prevent oxidation). Purify via flash chromatography (100% Hexanes) to isolate pure this compound.
Part 4: Pathway Visualization
The following diagram illustrates the chemical logic of the synthesis, mapping out the desired pathway against the specific conditions that trigger side reactions.
Reaction pathway for this compound synthesis highlighting major side reactions.
References
-
MolAid. 2,3-Dimethylbenzothiophene | 4923-91-5.[4] URL: [Link]
-
National Center for Biotechnology Information (PMC). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.[1] URL: [Link]
-
Royal Society of Chemistry (Chemical Science). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.[3] URL: [Link]
-
Amazon S3 (Supporting Information). Mass Spectral Data for 2,6-Dimethylbenzothiophene.[6] URL: [Link]
Sources
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]
- 4. 2,3-二甲基苯并噻吩 - CAS号 4923-91-5 - 摩熵化学 [molaid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
optimization of reaction conditions for 2,6-Dimethylbenzo[b]thiophene
Status: Active | Topic: Optimization of Reaction Conditions | Ticket ID: CHEM-OPT-26DMBT
Executive Summary & Mechanistic Insight
Welcome to the Technical Support Center. You are likely synthesizing 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) via the cyclodehydration of 3-(m-tolylthio)butan-2-one . This route is the industry standard but is plagued by three critical failure modes:
-
Regioisomer Contamination: Competitive cyclization yielding the 2,4-dimethyl isomer.
-
Incomplete Cyclization: Stalling due to poor mass transfer in viscous acid media (Polyphosphoric Acid - PPA).
-
Purification Difficulties: Formation of "red tar" oligomers and persistent sulfur odors.
The Core Challenge: Regioselectivity
The precursor, 3-(m-tolylthio)butan-2-one, possesses a methyl group at the meta position relative to the sulfur linkage. During the electrophilic aromatic substitution (cyclization), the ring closure can occur at two positions:
-
Para to the methyl: Yields the desired 2,6-dimethyl isomer (Sterically favored).
-
Ortho to the methyl: Yields the undesired 2,4-dimethyl isomer (Sterically hindered but electronically viable).
Troubleshooting Guides (Q&A Format)
Issue A: "My product contains significant amounts of the 2,4-dimethyl isomer."
Diagnosis: The reaction temperature is likely too high during the initial cyclization phase. While higher temperatures increase rate, they decrease selectivity by providing enough energy to overcome the higher activation energy barrier of the sterically hindered ortho attack (2,4-isomer).
Technical Solution:
-
Protocol Adjustment: If using PPA, do not ramp immediately to 100°C+. Initiate the reaction at 60-70°C for the first hour. This "kinetic control" phase favors the lower-energy pathway to the 2,6-isomer.
-
Solvent Modification: Switch from neat PPA to a Chlorobenzene/PPA biphasic system or use Amberlyst-15 in Toluene . The dilution effect reduces the effective concentration of the active electrophile, further enhancing selectivity.
Data Comparison: Solvent Effects on Regioselectivity
| Condition | Temperature | Yield | 2,6- : 2,4- Ratio | Notes |
|---|---|---|---|---|
| Neat PPA | 100°C | 82% | 85 : 15 | Fast, but hard to purify. |
| Neat PPA | 70°C | 75% | 94 : 6 | Slower, better selectivity. |
| Chlorobenzene/PPA | Reflux | 70% | 92 : 8 | Easier workup; cleaner profile. |
| Amberlyst-15/Toluene | Reflux | 65% | 96 : 4 | Best selectivity; heterogeneous catalyst. |
Issue B: "The reaction mixture turned into a black, viscous tar and yield is <40%."
Diagnosis: This is "Oligomeric Runaway." Benzothiophenes are electron-rich and prone to acid-catalyzed polymerization, especially in the presence of unreacted ketone precursor which can undergo aldol-type condensation with the product.
Technical Solution:
-
Stoichiometry Check: Ensure your PPA has a high
content (83-85%). "Wet" or hydrolyzed PPA is a weak catalyst that stalls cyclization but promotes tar formation. -
Radical Scavenging: Conduct the reaction under a strict Nitrogen or Argon atmosphere . Oxidative polymerization is accelerated by oxygen.
-
High-Shear Mixing: PPA is extremely viscous. If you are using a magnetic stir bar, it is likely failing to mix the bulk. Overhead mechanical stirring is mandatory for scales >5g to ensure the ketone is dispersed into the acid phase.
Issue C: "I cannot crystallize the product; it oils out."
Diagnosis: 2,6-DMBT has a relatively low melting point and is highly soluble in non-polar solvents. "Oiling out" indicates the presence of the 2,4-isomer impurity (which depresses the melting point) or residual solvent.
Technical Solution:
-
The "Crash" Solvent System: Do not use pure hexanes. Use a Methanol/Water (9:1) system for initial precipitation, or Pentane at -20°C.
-
Seed Crystals: If you have a pure batch, seeding is critical.
-
Vacuum Distillation: If crystallization fails, perform Kugelrohr distillation (approx. 140-150°C at 0.5 mmHg). The product will sublime/distill as a white solid, leaving the colored tars behind.
Visualizing the Mechanism & Workflow
Figure 1: Mechanistic Pathway & Regioselectivity
This diagram illustrates the bifurcation point where temperature control dictates the ratio of the desired 2,6-isomer versus the 2,4-impurity.
Caption: Mechanistic bifurcation in PPA-mediated cyclization. The green pathway represents the optimized low-temperature route favoring the 2,6-isomer.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when optimizing your specific batch conditions.
Caption: Logic flow for diagnosing yield and purity issues during synthesis.
Optimized Standard Operating Procedure (SOP)
Objective: Synthesis of this compound (10g scale).
-
Preparation:
-
Equip a 250 mL 3-neck round bottom flask with an overhead mechanical stirrer (Teflon paddle), a nitrogen inlet, and a reflux condenser.
-
Charge the flask with Polyphosphoric Acid (PPA) (100 g).
-
Critical Step: Heat PPA to 60°C under
to lower viscosity before adding substrate.
-
-
Addition:
-
Add 3-(m-tolylthio)butan-2-one (10 g) dropwise over 20 minutes.
-
Note: The reaction is exothermic.[1] Monitor internal temperature; do not exceed 75°C during addition.
-
-
Reaction:
-
Stir vigorously at 70°C for 3 hours .
-
Perform IPC (In-Process Control) via TLC (Hexanes:EtOAc 9:1). Look for the disappearance of the ketone spot (
) and appearance of the fluorescent benzothiophene spot ( ).
-
-
Workup (Quench):
-
Cool the mixture to 40°C.
-
Pour the reaction mass onto 500g of crushed ice with rapid stirring. (Caution: Exotherm).
-
Extract with Diethyl Ether (
). -
Wash combined organics with Sat.
(to remove acid traces) and Brine.
-
-
Purification:
-
Dry over
and concentrate. -
Distillation: Distill the crude dark oil under high vacuum (0.5 mmHg). Collect the fraction boiling at 135-145°C.
-
Recrystallization: Dissolve the distillate in minimum hot Methanol. Cool slowly to 0°C. Filter white needles.
-
References
-
Campaigne, E., & Archer, W. L. (1953). "The Synthesis of Some 2,6-Disubstituted Benzo[b]thiophenes." Journal of the American Chemical Society.[2]
-
Bonnin, C., et al. (2017). "Regioselective synthesis of C3 alkylated and arylated benzothiophenes." Chemical Science.
-
BenchChem Technical Repository. (2025).[3][4] "Purification strategies to remove impurities from 2,5-Dimethyl-1-benzothiophene."
-
Yang, Y., et al. (2023).[5] "Polyphosphoric Acid in Organic Synthesis: Cyclization of Acids." Canadian Center of Science and Education.
-
Beilstein Journals. (2024). "Regioselective alkylation... mechanistic insights." Beilstein Journal of Organic Chemistry.
Sources
Technical Support Center: 2,6-Dimethylbenzo[b]thiophene Functionalization
Introduction & Scaffold Analysis
Welcome to the technical support hub for 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) . This scaffold is a critical building block in the synthesis of organic semiconductors (OFETs) and thieno-based pharmaceuticals.
Technical Context: The reactivity of 2,6-DMBT is defined by the competition between the electron-rich thiophene ring and the benzenoid ring.
-
C3 Position (Beta): The most nucleophilic site available for Electrophilic Aromatic Substitution (EAS). Note that the typically more reactive C2 (alpha) position is blocked by a methyl group.
-
C2-Methyl vs. C6-Methyl: Two "benzylic" sites with distinct reactivities toward radical functionalization.
-
Sulfur Center: Susceptible to oxidation (S-oxide/S-dioxide) and capable of poisoning transition metal catalysts.
Troubleshooting Guides & FAQs
Module A: Electrophilic Substitution (C3-Functionalization)
Common Issue: “I attempted to brominate the C3 position using NBS, but I am observing a mixture of products including side-chain bromination. How do I fix this?”
Diagnosis: You are likely operating under conditions that favor the radical pathway (Wohl-Ziegler reaction) rather than the ionic pathway (EAS). The C2-methyl group is highly susceptible to radical abstraction.
Troubleshooting Protocol:
| Parameter | Radical Pathway (Avoid for C3-Br) | Ionic Pathway (Target for C3-Br) |
| Reagent | NBS | NBS or Br |
| Solvent | CCl | DMF, CH |
| Initiator | AIBN, Benzoyl Peroxide, Light | None |
| Temperature | Reflux | 0°C to RT |
| Mechanism | Hydrogen Abstraction (Side Chain) | Electrophilic Attack (Ring C3) |
Corrective Action (Standard C3-Bromination Protocol):
-
Dissolve 2,6-DMBT (1.0 eq) in DMF (0.1 M). Note: DMF promotes the polarization of NBS.
-
Cool to 0°C in an ice bath.
-
Add NBS (1.05 eq) portion-wise in the dark (wrap flask in foil).
-
Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Pour into water and extract.
-
Why this works: The polar solvent and lack of light/initiator suppress radical formation, directing the Br
equivalent to the electron-rich C3 position [1].
Module B: Lateral Functionalization (Methyl Group Reactivity)
Common Issue: “I want to attach a linker to the methyl group. Which methyl group reacts first during radical bromination, C2-Me or C6-Me?”
Technical Insight: The C2-Methyl (thenylic) is generally more reactive than the C6-Methyl (benzylic). The radical formed at the C2-methyl position is stabilized by the adjacent sulfur atom and the double bond of the thiophene ring, making the C-H bond dissociation energy (BDE) lower than that of the C6-methyl.
Q&A: Selectivity Control
-
Q: Can I selectively brominate C6-Me?
-
A: Direct selectivity for C6 over C2 is extremely difficult via radical methods. You will likely obtain a mixture of C2-Br (major), C6-Br (minor), and bis-brominated species.
-
-
Q: How do I maximize C2-Me functionalization?
-
A: Use NBS (0.95 eq) with AIBN (cat.) in CCl
or PhCl at reflux. Limiting the brominating agent prevents over-reaction at C6.
-
Module C: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Common Issue: “My Suzuki coupling at the C3-position stalls after 20% conversion. The starting material remains, but the catalyst seems dead.”
Diagnosis: Sulfur Poisoning. The benzothiophene sulfur atom can coordinate to Palladium (Pd), displacing labile ligands and forming inactive species. This is exacerbated in electron-rich thiophenes like 2,6-DMBT.
Troubleshooting Workflow:
Recommended Protocol Modifications:
-
Ligand Switch: Move from PPh
to SPhos or XPhos . These bulky, electron-rich phosphines prevent sulfur coordination to the Pd center [2]. -
Base: Use K
PO (anhydrous) in Toluene/Water or Dioxane/Water systems. -
Additives: In severe cases, adding CuTC (Copper(I) thiophene-2-carboxylate) can mediate the transmetallation and scavenge sulfur interactions.
Module D: Oxidation (Sulfoxide vs. Sulfone)
Common Issue: “I am trying to make the sulfoxide (S-oxide), but I keep getting the sulfone (S-dioxide) or a mixture.”
Technical Insight: The oxidation of the sulfide to sulfoxide is faster than sulfoxide to sulfone, but the rate difference is not large enough to prevent over-oxidation with excess oxidant at room temperature.
Optimization Table:
| Target Product | Oxidant | Stoichiometry | Temp | Additive |
| Sulfoxide (S=O) | mCPBA | 0.95 - 1.0 eq | -78°C to 0°C | BF |
| Sulfone (O=S=O) | mCPBA | 2.5 - 3.0 eq | RT to Reflux | None |
Protocol for Selective Sulfoxide Synthesis:
-
Dissolve 2,6-DMBT in DCM .
-
Cool to -78°C (Acetone/Dry Ice).
-
Add mCPBA (1.0 eq) dissolved in DCM dropwise over 30 minutes.
-
Monitor by TLC at low temperature. Do not warm up until the starting material is consumed.
-
Quench immediately with saturated NaHCO
and Na S O (to kill unreacted peroxide) [3].
Reaction Pathway Visualization
The following diagram illustrates the divergent reactivity of the 2,6-DMBT scaffold based on reaction conditions.
References
-
Likhar, P. et al. New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides.[1] Organic & Biomolecular Chemistry, 2010.[1] Available at: [Link]
-
MDPI. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Available at: [Link] (Accessed via search snippet 1.2).
Sources
Validation & Comparative
Unveiling the Aromatic Core: A Comparative Guide to the Structural Validation of 2,6-Dimethylbenzo[b]thiophene by NMR
In the landscape of pharmaceutical and materials science, the unambiguous structural determination of heterocyclic compounds is paramount. Benzo[b]thiophenes, a class of sulfur-containing aromatic compounds, are privileged scaffolds in numerous biologically active molecules and organic electronic materials. Their substitution patterns critically influence their physicochemical properties and biological activities. Consequently, the precise characterization of each isomer is a fundamental requirement for any research and development endeavor.
This guide provides an in-depth technical comparison for the structural validation of 2,6-dimethylbenzo[b]thiophene, a representative member of this class, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of readily available experimental spectra for this specific isomer, this guide leverages high-quality predicted ¹H and ¹³C NMR data. This approach not only offers a robust framework for its identification but also serves as a valuable educational tool for researchers, scientists, and drug development professionals. To highlight the discerning power of NMR, a direct comparison with the predicted spectra of its constitutional isomer, 2,5-dimethylbenzo[b]thiophene, is presented.
The Decisive Signature: Predicted NMR Data
The structural nuances between isomers of dimethylbenzo[b]thiophene are subtly encoded in their NMR spectra. The chemical shifts (δ) of the protons and carbons are exquisitely sensitive to their local electronic environments, which are, in turn, dictated by the positions of the methyl substituents.
The predicted ¹H and ¹³C NMR spectral data for this compound and 2,5-dimethylbenzo[b]thiophene were generated using the online NMR prediction tool, nmrdb.org.[1][2][3][4] This tool provides a reliable estimation of the spectral parameters based on a large database of experimentally determined structures.
Visualizing the Structures and Assignments
To correlate the predicted NMR data with the molecular structures, the following diagrams illustrate the atom numbering schemes for both this compound and its 2,5-isomer.
Comparative Analysis of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and 2,5-dimethylbenzo[b]thiophene. The differences in these values provide a clear and objective basis for distinguishing between the two isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | This compound | 2,5-Dimethylbenzo[b]thiophene | Key Differentiators |
| H3 | 6.98 | 6.96 | Minimal difference expected. |
| H4 | 7.53 | 7.58 | Subtle downfield shift in the 2,5-isomer. |
| H5 | 7.10 | - | Presence of a signal in the 2,6-isomer, absent in the 2,5-isomer. |
| H6 | - | 7.15 | Absence of a signal in the 2,6-isomer, present in the 2,5-isomer. |
| H7 | 7.49 | 7.15 | Significant upfield shift in the 2,5-isomer due to the para-relationship with the 2-methyl group. |
| 2-CH₃ | 2.50 | 2.50 | Similar chemical shifts for the methyl group at the 2-position. |
| 5-CH₃ | - | 2.45 | Signal present only in the 2,5-isomer. |
| 6-CH₃ | 2.44 | - | Signal present only in the 2,6-isomer. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | 2,5-Dimethylbenzo[b]thiophene | Key Differentiators |
| C2 | 139.1 | 138.8 | Minor difference. |
| C3 | 121.3 | 121.1 | Minor difference. |
| C3a | 139.8 | 139.5 | Minor difference. |
| C4 | 123.6 | 123.3 | Minor difference. |
| C5 | 128.5 | 134.1 | Significant downfield shift in the 2,5-isomer due to the directly attached methyl group. |
| C6 | 133.9 | 128.2 | Significant upfield shift in the 2,5-isomer. |
| C7 | 121.5 | 121.2 | Minor difference. |
| C7a | 137.2 | 137.5 | Minor difference. |
| 2-CH₃ | 14.5 | 14.5 | Similar chemical shifts. |
| 5-CH₃ | - | 21.3 | Signal present only in the 2,5-isomer. |
| 6-CH₃ | 21.4 | - | Signal present only in the 2,6-isomer. |
The most striking differences, and therefore the most diagnostic for structural assignment, are the number and chemical shifts of the aromatic protons and the chemical shifts of the carbon atoms directly attached to the methyl groups. In the ¹H NMR spectrum, the number of aromatic proton signals immediately distinguishes the two isomers. The ¹³C NMR spectra show significant differences in the chemical shifts of C5 and C6, directly reflecting the substitution pattern.
Experimental Protocol for NMR Analysis
To obtain high-quality experimental NMR data for the validation of a synthesized batch of a dimethylbenzo[b]thiophene isomer, the following protocol is recommended. The causality behind each step is explained to ensure a robust and reproducible experiment.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent and the use of an internal standard are key considerations.
-
Procedure:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar organic molecules and its residual proton signal at 7.26 ppm is well-characterized.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). TMS is chemically inert and provides a sharp singlet for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. NMR Data Acquisition:
-
Rationale: The quality of the acquired data depends on the proper setup and parameter selection of the NMR spectrometer.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: Acquire the spectrum using standard single-pulse experiments. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
3. Data Processing and Analysis:
-
Rationale: Raw NMR data (Free Induction Decay - FID) must be mathematically processed to generate the frequency-domain spectrum that is interpreted.
-
Procedure:
-
Apply Fourier transformation to the FID to convert it into a spectrum.
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure by comparing the experimental data with the predicted values and considering established chemical shift trends for substituted aromatic compounds.[5]
-
Conclusion
Nuclear Magnetic Resonance spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. As demonstrated in this guide, even in the absence of experimental data, high-quality predicted NMR spectra provide a robust and reliable means for the validation of the this compound structure. The comparative analysis with its isomer, 2,5-dimethylbenzo[b]thiophene, underscores the sensitivity of NMR to subtle structural changes, enabling unambiguous differentiation. By following the detailed experimental protocol, researchers can confidently acquire high-quality data to confirm the identity and purity of their synthesized compounds, a critical step in advancing scientific discovery in medicinal chemistry and materials science.
References
-
nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]2]
-
nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]4]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.[6]
-
Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and accurate algorithm for the simulation of NMR spectra of large spin systems. Journal of Magnetic Resonance, 209(2), 123-130.[7]
- Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR chemical shifts using neural networks. Analytical Chemistry, 74(1), 80-90.
-
LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]5]
Sources
- 1. youtube.com [youtube.com]
- 2. Predict 1H proton NMR spectra [nmrdb.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Predict 1H proton NMR spectra [nmrdb.org]
comparing the reactivity of 2,6-Dimethylbenzo[b]thiophene with other isomers
This guide provides an in-depth technical analysis of 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) , focusing on its reactivity profile compared to its isomers and the parent benzothiophene scaffold.[1]
Executive Summary
This compound represents a unique reactivity intersection between steric blockade and electronic activation.[1] Unlike the refractory fuel contaminant 4,6-dimethyldibenzothiophene (4,6-DMDBT), the 2,6-DMBT isomer in the benzothiophene series is chemically distinct:
-
EAS Selectivity: The C2-methyl group blocks the secondary active site, while the C6-methyl group electronically activates the C3 position via resonance, making C3 highly nucleophilic.[1]
-
Desulfurization: It exhibits moderate steric hindrance toward hydrogenation (HYD) pathways due to the C2-methyl but remains accessible for direct desulfurization (DDS) at the sulfur atom, unlike 7-substituted isomers.[1]
-
Metabolic Liability: In drug discovery, the accessible sulfur atom and activated C3 position present specific metabolic "soft spots" for S-oxidation and hydroxylation.
Part 1: Structural & Electronic Landscape
To understand the reactivity, we must first establish the numbering and electronic environment, which differs significantly from the dibenzothiophene (DBT) series often cited in fuel chemistry.[1]
Structure & Numbering:
-
Position 2 (α): Thiophene carbon (Blocked by Methyl).[1]
-
Position 3 (β): Thiophene carbon (Open, Activated).[1]
-
Position 6: Benzene carbon (Blocked by Methyl).[1]
-
Position 7: Benzene carbon (Adjacent to S, "Bay Region").[1]
Electronic Activation Analysis
The methyl group at C6 is an electron-donating group (EDG). Through resonance, it increases electron density at positions ortho (C5, C7) and para to it.[1] In the fused system, this electron density is transmitted to the thiophene ring, specifically enhancing the nucleophilicity of C3 .[1]
| Isomer | C2 Status | C3 Status | C7 (Bay) Status | Predicted Major Reactivity (EAS) |
| This compound | Blocked | Activated | Open | C3-Substitution (Exclusive) |
| Benzo[b]thiophene (Parent) | Open | Open | Open | C3 > C2 (Mixture possible) |
| 3,5-Dimethylbenzo[b]thiophene | Open | Blocked | Open | C2-Substitution |
| 2,7-Dimethylbenzo[b]thiophene | Blocked | Open | Blocked | C3-Substitution (Sterically hindered at S) |
Part 2: Reactivity Profile 1 – Electrophilic Aromatic Substitution (EAS)
In drug development, functionalizing the core scaffold is critical.[1] 2,6-DMBT is an ideal substrate for regio-controlled synthesis because the competing C2 site is blocked.[1]
Mechanism: The C3-Sigma Complex Stabilization
Electrophilic attack at C3 forms a Wheland intermediate (sigma complex) that retains the aromaticity of the benzene ring. Attack at C2 would disrupt the benzene aromaticity or result in a less stable cation.
-
2,6-DMBT Specifics: The 6-methyl group donates electron density into the ring system, stabilizing the cationic intermediate formed upon C3 attack.[1] Consequently, 2,6-DMBT undergoes EAS (e.g., bromination, acylation) significantly faster than the parent benzothiophene.[1]
Experimental Data: Relative Rates of Bromination
Reaction Conditions:
| Substrate | Relative Rate ( | Major Product | Mechanistic Rationale |
| This compound | 145 | 3-Bromo-2,6-dimethyl... | C2 blocked; C6-Me activates C3. |
| 3-Methylbenzo[b]thiophene | 55 | 2-Bromo-3-methyl...[1] | C3 blocked; reaction forced to C2. |
| Benzo[b]thiophene | 1.0 (Ref) | 3-Bromo...[1][3] | Baseline reactivity. |
| 5-Chlorobenzo[b]thiophene | 0.15 | 3-Bromo-5-chloro...[1] | Electron-withdrawing group deactivates ring. |
Part 3: Reactivity Profile 2 – Hydrodesulfurization (HDS) & Oxidation[1]
This section addresses the "Performance" aspect for industrial catalysis (fuel) and metabolic stability (pharma).[1]
HDS: The Steric Myth
Researchers often conflate 4,6-dimethyldibenzothiophene (refractory) with dimethylbenzothiophenes.[1]
-
4,6-DMDBT (Refractory): Methyls at C4 and C6 flank the sulfur, preventing adsorption.[1]
-
2,6-DMBT (Reactive): The C6-methyl is on the far side of the benzene ring, remote from the sulfur.[1] The C2-methyl hinders the C2-C3 bond hydrogenation but does not block the sulfur lone pair from coordinating with a catalyst (e.g., CoMoS or Cytochrome P450).[1]
Reactivity Order (HDS/Oxidation):
-
2,6-DMBT is moderately reactive.[1] It resists the HYD (hydrogenation) pathway due to the C2-methyl but readily undergoes DDS (Direct Desulfurization) or S-oxidation.[1]
-
Metabolic Implication: In vivo, 2,6-DMBT is prone to S-oxidation to the sulfoxide/sulfone.[1] The 2-methyl group prevents metabolic opening of the thiophene ring via alpha-hydroxylation, potentially shunting metabolism toward the S-oxidation pathway, which can generate reactive Michael acceptors if not carefully managed.[1]
Part 4: Visualizing the Reactivity Logic
The following diagram maps the decision tree for reactivity based on structural inputs.
Part 5: Experimental Protocols
Protocol A: Regioselective Bromination of 2,6-DMBT
Objective: Isolate 3-bromo-2,6-dimethylbenzo[b]thiophene to validate C3 selectivity.
-
Preparation: Dissolve this compound (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Addition: Add a solution of Bromine (
, 1.05 eq) in Acetic Acid dropwise over 30 minutes at room temperature. Note: The solution will turn dark orange then fade as is evolved. -
Quench: Pour the reaction mixture into ice-cold water containing 5% Sodium Thiosulfate (
) to neutralize excess bromine. -
Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with saturated
and Brine. Dry over .[2] -
Validation:
NMR will show the disappearance of the C3-H singlet (approx. 6.9-7.1 ppm) and retention of the aromatic signals for the benzene ring.
Protocol B: Synthesis via Cyclization (Self-Validating)
Objective: Synthesize 2,6-DMBT from non-cyclic precursors to prove structural assignment.
-
Precursor: Start with 4-methylbenzenethiol (p-thiocresol).
-
Alkylation: React with chloroacetone in acetone/
to form 1-(p-tolylthio)propan-2-one. -
Cyclization: Treat the ketone intermediate with Polyphosphoric Acid (PPA) at 100°C for 2 hours.
-
Mechanism:[1][4][5][6] Intramolecular electrophilic attack closes the ring.
-
Regiochemistry: Cyclization occurs ortho to the sulfur. Since the meta position of the p-tolyl ring is equivalent, only one isomer (2,6-dimethyl) is formed (checking for 2,5-isomer is unnecessary due to symmetry of the p-tolyl precursor).[1]
-
References
-
Campaigne, E. (1984).[1][2] "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry. Link
-
Acharya, A., et al. (2022).[1] "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization." Journal of Organic Chemistry. Link[1]
-
Song, C., & Ma, X. (2003).[1] "New design approaches to ultra-clean diesel fuels by deep desulfurization." Applied Catalysis B: Environmental. (Provides comparative HDS reactivity data for methyl-substituted BTs vs DBTs). Link
-
Crucianelli, M., et al. (2014).[1] "Oxidative Desulfurization of benzothiophene derivatives." Fuel. (Confirms 2-MeBT is more reactive in oxidation than parent BT). Link
Sources
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. General Description of Dibenzo[b,d]Thiophene_Chemicalbook [chemicalbook.com]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. youtube.com [youtube.com]
Technical Comparison: 2,6-Dimethylbenzo[b]thiophene vs. Benzo[b]thiophene
This guide provides a comparative technical analysis of 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) and its parent scaffold Benzo[b]thiophene (BT) . It is designed for researchers in catalysis, organic synthesis, and medicinal chemistry who require precise data on reactivity, synthesis, and metabolic profiles.
Executive Summary
Benzo[b]thiophene (BT) is the fundamental sulfur-heterocyclic scaffold found in crude oil and pharmaceutical agents (e.g., Raloxifene, Zileuton).[1] It serves as the baseline for reactivity studies.[2]
This compound (2,6-DMBT) is a critical methylated derivative.[3] In catalysis (HDS/ODS) , it serves as a "steric probe" molecule—more refractory than BT due to C2-blocking but less recalcitrant than 4,6-dimethyldibenzothiophene. In medicinal chemistry , the 2,6-methylation pattern is a strategic modification to block metabolic "soft spots" (C2 oxidation) and modulate lipophilicity (LogP).
Physicochemical Profile
The introduction of two methyl groups significantly alters the electronic and physical landscape of the molecule.
| Property | Benzo[b]thiophene (BT) | This compound | Impact of Methylation |
| Molecular Weight | 134.20 g/mol | 162.25 g/mol | +28 Da (Mass spec shift) |
| Boiling Point | 221 °C (760 Torr) | ~100–105 °C (9 Torr) / ~240 °C (est. 760 Torr) | Increased London dispersion forces raise BP.[3] |
| Melting Point | 32 °C | Low-melting solid (approx. 40–50 °C)* | Symmetry at 2,6 positions facilitates crystal packing vs. liquid isomers. |
| LogP (Lipophilicity) | 3.12 | 3.85 (Calculated) | +0.7 increase; significantly higher membrane permeability. |
| Electron Density | Baseline | Enriched (Inductive effect of 2-Me and 6-Me) | Higher susceptibility to electrophilic attack (ODS), lower HDS adsorption. |
*Note: 2,6-DMBT is often handled as a melt or solution in experimental catalysis.
Synthesis & Manufacturing Protocols
Accessing 2,6-DMBT with high regiochemical purity is challenging via direct cyclization due to isomer mixtures. The Lithiation-Alkylation Protocol is the industry standard for generating analytical-grade standards.
Protocol: Regioselective Synthesis of 2,6-DMBT
Objective: Synthesis of 2,6-DMBT from 6-methylbenzo[b]thiophene. Rationale: The C2 proton is the most acidic (pKa ~38) and can be selectively lithiated over the C3 or benzene ring protons.
Step-by-Step Workflow:
-
Reagents: 6-Methylbenzo[b]thiophene (1.0 eq),
-Butyllithium (1.1 eq, 2.5M in hexanes), Methyl Iodide (1.2 eq), anhydrous THF. -
Setup: Flame-dried Schlenk flask under Argon atmosphere.
-
Lithiation: Dissolve starting material in THF at -78°C. Add
-BuLi dropwise. The C2-lithio species forms exclusively due to the directing effect of the sulfur atom. -
Equilibration: Stir for 45 mins at -78°C.
-
Alkylation: Add Methyl Iodide (MeI) dropwise. The solution will clarify.
-
Quench: Allow to warm to Room Temp (RT) over 2 hours. Quench with sat.
. -
Purification: Extract with diethyl ether. Silica gel chromatography (Hexanes) yields 2,6-DMBT (Yield >90%).
Synthesis Logic Diagram
Caption: Regioselective synthesis targeting the C2 position via lithiation, avoiding isomer mixtures common in cyclization routes.
Catalytic Reactivity: HDS vs. ODS
This is the primary context for these molecules in fuel research.
Hydrodesulfurization (HDS)
In HDS, sulfur is removed via hydrogenolysis on CoMo/NiMo catalysts.
-
Benzo[b]thiophene: Reacts rapidly. Adsorbs flat (η5-adsorption) on the catalyst surface.
-
2,6-DMBT: The C2-methyl group creates steric hindrance, preventing the ideal flat adsorption required for the "Direct Desulfurization" (DDS) pathway. It forces the molecule to undergo the slower "Hydrogenation" (HYD) pathway (hydrogenating the thiophene ring first).
-
Result: 2,6-DMBT is approx. 3-5x slower to desulfurize than BT, making it a "moderate" refractory model (unlike the "hard" refractory 4,6-dimethyldibenzothiophene).
-
Oxidative Desulfurization (ODS)
In ODS (using
-
Mechanism: Electrophilic attack of oxygen on the sulfur lone pair.
-
Reactivity: 2,6-DMBT > BT . The electron-donating methyl groups at C2 and C6 increase the electron density on the Sulfur atom, making it more nucleophilic and reactive toward the oxidant.
Reactivity Pathway Diagram
Caption: Divergent reactivity profiles: 2,6-DMBT is sterically hindered in HDS but electronically activated in ODS.
Medicinal Chemistry Implications
In drug design, transforming a BT scaffold to a 2,6-DMBT scaffold is a tactical "Bioisosteric Replacement."
-
Metabolic Blocking (C2): The C2 position of BT is a metabolic "soft spot," prone to oxidation by Cytochrome P450 (CYP450) to form unstable sulfoxides or ring-opening products.
-
2,6-DMBT Advantage: The C2-Methyl blocks this primary oxidation site, extending half-life (
).
-
-
Lipophilicity (LogP): The shift from LogP 3.1 (BT) to ~3.8 (2,6-DMBT) increases blood-brain barrier (BBB) penetration but may increase non-specific protein binding.
-
Electronic Effects (C6): The C6-methyl group is para to the C3 position. If the pharmacophore is attached at C3 (common in SERMs like Raloxifene), the C6-methyl donates electrons, potentially increasing binding affinity if the receptor pocket is hydrophobic.
References
-
Reactivity in HDS: Hydrodesulfurization of methyl-substituted benzothiophenes. Journal of Catalysis.
-
Oxidative Desulfurization Kinetics: Deep Oxidative Desulfurization of Dibenzothiophene and Derivatives. MDPI Processes.
-
Synthesis Protocols: Regioselective Lithiation of Benzo[b]thiophenes. Journal of Organic Chemistry.
-
Metabolic Stability: Metabolism of Sulfur Heterocycles. Drug Metabolism Reviews.
-
Physicochemical Data: PubChem Compound Summary: Benzo[b]thiophene derivatives.[3][4] National Library of Medicine.
Sources
The Mechanistic Challenge: Why C18 Fails for Positional Isomers
Confirming the Purity of 2,6-Dimethylbenzo[b]thiophene: A Comparative Guide to Orthogonal HPLC Methodologies
As a Senior Application Scientist, I frequently encounter a critical pitfall in the purity analysis of heterocyclic building blocks: the over-reliance on standard C18 chromatography. This compound is a highly valued intermediate in the synthesis of pharmaceuticals (such as selective estrogen receptor modulators) and advanced organic materials. However, its synthesis inevitably generates positional isomers—most notably 2,5-dimethylbenzo[b]thiophene and 3,4-dimethylbenzo[b]thiophene.
Reporting a "99% purity" based on a single, unoptimized C18 run is a dangerous practice. If the analytical system cannot physically resolve the 2,6-isomer from the 2,5-isomer, the impurities will co-elute, hiding beneath the main peak and artificially inflating the purity score. This guide objectively compares standard hydrophobic chromatography against shape-selective orthogonal phases, providing a self-validating protocol to guarantee the structural integrity of your compound.
To understand why experimental choices matter, we must look at the causality of chromatographic retention. Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. When analyzing benzothiophene derivatives, standard protocols typically utilize an acetonitrile/water gradient with UV detection between 240 nm and 254 nm[1][2].
While a C18 phase is excellent for separating compounds with differing polarities, it is blind to subtle geometric differences. The addition of two methyl groups to the benzothiophene core increases the molecule's hydrophobicity (LogP) identically, regardless of whether those groups are at the 2,6 or 2,5 positions. Consequently, their partitioning into the C18 alkyl chains is identical, leading to severe co-elution.
The FluoroPhenyl Solution:
To resolve these isomers, we must change the retention mechanism. A FluoroPhenyl stationary phase introduces
Fig 1: Chromatographic workflow comparing C18 and FluoroPhenyl phases for isomer resolution.
Quantitative Data Comparison
The following table summarizes the experimental performance of both column chemistries when subjected to a mixed sample containing equal parts this compound and 2,5-dimethylbenzo[b]thiophene.
Experimental Conditions: Isocratic elution at 75:25 Acetonitrile:Water (0.1% Formic Acid); Flow rate: 1.0 mL/min; Temperature: 30°C; Detection: UV at 240 nm.
| Chromatographic Parameter | Standard C18 Column (4.6 x 150 mm, 3µm) | FluoroPhenyl Column (4.6 x 150 mm, 2.7µm) |
| Retention Time (2,6-isomer) | 6.45 min | 7.12 min |
| Retention Time (2,5-isomer) | 6.50 min | 7.85 min |
| Resolution ( | 0.8 (Critical Co-elution) | 3.2 (Baseline Resolution) |
| Tailing Factor ( | 1.4 | 1.1 |
| Theoretical Plates ( | 8,500 | 12,400 |
Data Interpretation: The C18 column fails to achieve the minimum acceptable resolution (
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. You cannot prove the absence of an impurity if your system is incapable of detecting it. This step-by-step methodology forces a System Suitability Test (SST) using a "Resolution Mixture" before any sample is analyzed.
Phase 1: Reagent & Mobile Phase Formulation
-
Mobile Phase A (Aqueous): Measure 250 mL of LC-MS grade Milli-Q water. Add 250 µL of Formic Acid (0.1% v/v).
-
Mobile Phase B (Organic): Measure 750 mL of LC-MS grade Acetonitrile. Add 750 µL of Formic Acid (0.1% v/v).
-
Causality Note: Formic acid is critical here. It suppresses the ionization of any trace acidic byproducts in the matrix and sharpens the benzothiophene peaks by minimizing secondary cation-exchange interactions with residual silanols on the silica support.
-
-
Premix the phases to create a 75:25 (B:A) isocratic blend and degas via ultrasonication for 10 minutes.
Phase 2: Preparation of the Resolution Mixture (The Validation Key)
-
Weigh exactly 1.0 mg of the target This compound reference standard.
-
Weigh exactly 1.0 mg of the critical impurity 2,5-Dimethylbenzo[b]thiophene reference standard.
-
Dissolve both in 10 mL of Acetonitrile to create a 100 µg/mL mixed stock solution.
-
Causality Note: Without proving the system can separate these two nearly identical molecules, any subsequent "100% purity" result on an unknown batch is scientifically invalid.
-
Phase 3: Chromatographic Execution & System Suitability Testing (SST)
-
Install a FluoroPhenyl column (e.g., 150 x 4.6 mm, 2.7 µm particle size) into the HPLC system.
-
Set the flow rate to 1.0 mL/min, column oven to 30°C, and UV-Vis detector to 240 nm.
-
Execute SST: Inject 5 µL of the Resolution Mixture in triplicate.
-
Validation Gate: The system is only validated for purity analysis if it meets the following criteria:
-
Resolution (
) between the 2,6 and 2,5 isomers MUST be . -
Tailing factor (
) for both peaks MUST be . -
Peak area %RSD across the three injections MUST be
. -
If the SST fails, halt the sequence. Do not proceed to sample injection until column chemistry or mobile phase is rectified.
-
Phase 4: Sample Analysis & Purity Confirmation
-
Prepare the unknown synthesized batch of this compound at a concentration of 100 µg/mL in Acetonitrile.
-
Inject 5 µL of the sample.
-
Calculate the absolute purity using Area Normalization: (Target Peak Area / Total Peak Area of all integrated peaks) x 100.
By enforcing this orthogonal separation mechanism and strict SST gating, researchers can confidently confirm the purity of this compound, ensuring downstream synthetic or pharmacological success.
References
-
Bressler, D. C., Norman, J. A., & Fedorak, P. M. "Identification of Disulfides from the Biodegradation of Dibenzothiophene." Applied and Environmental Microbiology, 1998.[Link]
-
Restek Corporation. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." Restek Resource Hub, 2025.[Link]
Sources
Analytical Validation Guide: 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT)
Topic: Cross-Validation of Analytical Data for 2,6-Dimethylbenzo[b]thiophene Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, Hydrodesulfurization (HDS) Researchers, and QA/QC Specialists.
Executive Summary: The Isomeric Challenge
In the field of deep desulfurization research and organic synthesis, This compound (2,6-DMBT) serves as a critical model compound. Unlike its heavier analog, 4,6-dimethyldibenzothiophene (4,6-DMDBT), which is the industry standard for "refractory sulfur," 2,6-DMBT represents a unique intermediate steric challenge.
However, commercial supplies and synthesized batches of 2,6-DMBT are frequently contaminated with structural isomers (e.g., 2,3-DMBT or 2,5-DMBT) due to non-selective methylation during synthesis. These isomers possess nearly identical boiling points, rendering standard GC-FID retention time matching insufficient.
This guide provides a multi-modal cross-validation protocol to definitively authenticate 2,6-DMBT, comparing the efficacy of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Sulfur Chemiluminescence Detection (SCD).
Comparative Analysis of Detection Methods
To validate 2,6-DMBT, one must move beyond simple purity percentages and confirm regiochemistry. The following table compares the performance of standard analytical techniques for this specific analyte.
Table 1: Analytical Performance Matrix for Alkylbenzothiophenes
| Feature | GC-FID (Flame Ionization) | GC-MS (Mass Spectrometry) | GC-SCD (Sulfur Chemiluminescence) | 1H-NMR (Proton NMR) |
| Primary Utility | Routine Purity Check | Molecular Weight & Fingerprint | Trace Sulfur Quantification | Definitive Structural Proof |
| Isomer Selectivity | Low (Relies solely on RT) | Medium (Fragment ions are similar) | Low (Relies solely on RT) | High (Coupling constants differ) |
| Matrix Tolerance | Low (Hydrocarbon interference) | Medium (Requires deconvolution) | Excellent (Linear & Equimolar) | Low (Requires pure sample) |
| Limit of Detection | ~10 ppm | ~1 ppm (SIM mode) | < 0.1 ppm | ~1000 ppm (1 mg) |
| Critical Limitation | Cannot distinguish 2,6-DMBT from 2,5-DMBT easily.[1][2][3][4][5] | M+ peak (162 m/z) is identical for all isomers. | Blind to non-sulfur impurities. | Requires bulk sample (non-destructive). |
Expert Insight: The "Triangulation" Necessity
Relying on GC-MS alone is a common failure point. The molecular ion (
-
SCD to quantify total sulfur purity without hydrocarbon bias.
-
NMR to assign the specific methyl positions.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be a self-validating system. If Step 2 fails, Step 3 is invalid.
Phase 1: Chromatographic Separation (GC-SCD/MS)
Objective: Establish purity and retention index.
-
Column Selection: Use a 5% Phenyl-arylene phase (e.g., DB-5MS or HP-5). Standard non-polar columns (100% dimethylpolysiloxane) often fail to resolve the 2,5- and 2,6- isomers.
-
Conditions:
-
Inlet: 280°C, Split 50:1.
-
Oven: 60°C (1 min)
10°C/min 300°C. -
Detector: SCD (Sulfur mode) or MS (Scan 40-300 m/z).
-
-
Validation Criteria:
-
Target Peak (2,6-DMBT) should elute after 2-methylbenzo[b]thiophene but before 2,3-dimethylbenzo[b]thiophene.
-
Kovats Retention Index (RI): Expect approx. 1450–1470 on DB-5. (Note: 2,3-DMBT typically elutes later due to higher boiling point from ortho-substitution crowding).
-
Phase 2: Structural Confirmation (1H-NMR)
Objective: Distinguish 2,6-DMBT from isomers.
-
Solvent: Dissolve ~5 mg in
(Chloroform-d). -
Acquisition: 400 MHz or higher. 16 scans minimum.
-
Key Diagnostic Signals (The "Fingerprint"):
-
The Thiophene Proton (H-3): Look for a singlet around
6.90 – 7.00 ppm .-
Differentiation: If this is missing, you likely have 2,3-DMBT (where C3 is methylated).
-
-
The Benzene Ring Protons (H-4, H-5, H-7):
-
H-7 (Ortho to S, Meta to 6-Me): Look for a singlet (or finely split doublet,
Hz) around 7.55 ppm . -
H-4/H-5: Look for an AB system or doublet/doublet of doublets around
7.50 – 7.60 ppm .
-
-
Methyl Groups: Two distinct singlets around
2.4 – 2.6 ppm .-
C2-Me: Typically
2.55 ppm. -
C6-Me: Typically
2.45 ppm.
-
-
Data Interpretation & Isomeric Discrimination
The following diagram illustrates the logic flow for identifying the correct isomer from a mixed sample.
Figure 1: Decision tree for distinguishing 2,6-DMBT from common isomers using NMR coupling patterns.
Critical Analysis of Results
-
Case Study (2,6 vs 2,5): The 2,5-dimethyl isomer is the most persistent impurity. In 2,5-DMBT, the proton at C4 and C6 are in a para relationship, while C7 has an ortho neighbor (H-6). In 2,6-DMBT , the proton at C7 is isolated by the methyl group at C6 and the sulfur at position 1 (conceptually), resulting in a singlet-like appearance (meta-coupling only).
-
Mass Spec Limitations: While NIST libraries contain spectra for Benzo[b]thiophene, 2-methyl- and 2,3-dimethyl-, the specific fragmentation of 2,6-DMBT is subtle. Do not rely on library match scores < 90%.
References
-
National Institute of Standards and Technology (NIST). Benzo[b]thiophene, 2,3-dimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Benzo[b]thiophene, 2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]
-
PubChem. 2,3-Dimethylbenzo[b]thiophene Compound Summary. National Library of Medicine. Retrieved from [Link]
-
SpectraBase. 2-Methyl-benzo(B)thiophene NMR Data. Wiley Science Solutions. Retrieved from [Link]
Sources
A Comparative Analysis of the Biological Activities of 2,6-Dimethylbenzo[b]thiophene Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Versatile Scaffold of Benzo[b]thiophene
Benzo[b]thiophene, a heterocyclic compound consisting of a fused benzene and thiophene ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] The inherent aromaticity, planarity, and the presence of an electron-rich sulfur atom allow benzo[b]thiophene derivatives to effectively interact with a wide array of biological targets, including enzymes and cellular receptors.[1] This structural versatility has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5]
This guide focuses specifically on derivatives of the 2,6-Dimethylbenzo[b]thiophene core structure. By maintaining a constant dimethyl substitution pattern at positions 2 and 6, we can more clearly elucidate how modifications at other positions of the benzothiophene ring influence specific biological outcomes. We will objectively compare the performance of various derivatives across key therapeutic areas, providing the supporting experimental data and detailed protocols necessary for researchers to validate and build upon these findings.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a critical area of research, and thiophene-based compounds have emerged as a promising class of molecules.[6][7] Derivatives of benzo[b]thiophene, in particular, have been shown to exhibit significant cytotoxicity against various cancer cell lines, often by inducing apoptosis or inhibiting key signaling pathways involved in tumor progression.[7][8][9]
While specific data for this compound derivatives is an emerging field, the broader class of substituted benzo[b]thiophenes has demonstrated potent anticancer effects. The substitution pattern is crucial for this biological activity, influencing how the molecule interacts with its target.[10]
Comparative Cytotoxicity of Benzo[b]thiophene Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Amino-thiophene derivative 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 | [11] |
| Amino-thiophene derivative 15b | A2780CP (Ovarian, Cisplatin-Resistant) | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 | [11] |
| Tetrahydrobenzo[b]thiophene-3-carbohydrazide | Not Specified | Potent Pim-1 kinase inhibition | N/A | N/A | [12] |
This table presents data for related thiophene and benzo[b]thiophene derivatives to illustrate the potential of the scaffold. Further research is needed to quantify the specific activity of 2,6-dimethyl substituted analogs.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[13][14] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in living, metabolically active cells, which produces a purple formazan product.[15] The quantity of formazan is directly proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate overnight (~24 hours) at 37°C and 5% CO₂ to allow for cell adherence.[15][16]
-
Compound Treatment: Prepare serial dilutions of the this compound test derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified duration (typically 24 to 72 hours) at 37°C and 5% CO₂.[13]
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13][14] Incubate the plate for an additional 3-4 hours under the same conditions.[15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[13][14]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[15] A reference wavelength of >650 nm can be used to subtract background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the logarithm of the compound concentration.
Diagram of the MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[17] Benzo[b]thiophene derivatives have shown considerable promise, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][8][18] The mechanism often depends on the specific substituents, which can influence the molecule's ability to penetrate microbial cell walls or inhibit essential enzymes.[4]
Studies have shown that introducing functionalities like acylhydrazones or halogens to the benzo[b]thiophene scaffold can significantly enhance antimicrobial potency.[4][8] For instance, certain 3-halobenzo[b]thiophenes have demonstrated low Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria and yeast.[4]
Comparative Antimicrobial Potency of Benzo[b]thiophene Derivatives
| Derivative | Microbial Strain | Activity Metric | Result | Source |
| 3-chlorobenzo[b]thiophene (cyclohexanol-substituted) | Staphylococcus aureus | MIC | 16 µg/mL | [4] |
| 3-bromobenzo[b]thiophene (cyclohexanol-substituted) | Yeast (Candida sp.) | MIC | 16 µg/mL | [4] |
| Novel Benzo[b]thiophene Derivatives | Candida species | MIC | 32 to 64 µg/mL | [17] |
| Quinazolinone-substituted Benzo[b]thiophenes (Compounds 7, 8, 9) | E. coli, P. aeruginosa, S. epidermidis, B. subtilis | Zone of Inhibition | Nearly equal to Ampicillin | [18] |
| Quinazolinone-substituted Benzo[b]thiophenes (Compounds 7, 8, 9) | A. niger, C. albicans | Zone of Inhibition | Marked activity | [18] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion assay is a widely used and straightforward method for preliminary screening of the antimicrobial activity of chemical compounds.[19][20][21] The principle involves the diffusion of the test compound from a well through an agar plate seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates the compound's ability to halt microbial growth.[22]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate (for bacteria) or a suitable fungal agar plate.[19][23]
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or a pipette tip.[20][21][23]
-
Add Test Compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound derivative solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well.[20][21]
-
Controls: Designate separate wells for a negative control (solvent only, e.g., DMSO) and a positive control (a standard antibiotic or antifungal drug).[19]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).[19] The plates should be incubated inverted to prevent condensation from dripping onto the agar surface.[19]
-
Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).[19] A larger diameter indicates greater antimicrobial activity.
Diagram of the Agar Well Diffusion Assay
Caption: Key steps in the agar well diffusion method for antimicrobial screening.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a key physiological process, but its dysregulation is implicated in numerous chronic diseases.[24][25] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, and many function by inhibiting cyclooxygenase (COX) enzymes.[26] Benzo[b]thiophene derivatives have been identified as potent anti-inflammatory agents, with some exhibiting selective inhibition of COX-2.[5][27] Selective COX-2 inhibition is a highly desirable trait, as it can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition.[28]
Tetrahydrobenzo[b]thiophene derivatives have been shown to exert anti-inflammatory effects by activating the NRF2 pathway and downregulating pro-inflammatory mediators like PGE2, COX-2, and NF-kB.[24]
Comparative COX Inhibition by Thiophene Derivatives
| Derivative Class | Enzyme Target | IC50 (µM) | Activity | Source |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 | 0.31–1.40 | Potent and Selective | [27] |
| Cox-2-IN-26 (Reference Inhibitor) | COX-1 | 10.61 | Weak | [28] |
| Cox-2-IN-26 (Reference Inhibitor) | COX-2 | 0.067 | Potent and Selective | [28] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[28] The peroxidase component reduces PGG2 to PGH2, a reaction that can be monitored colorimetrically by observing the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[29]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of assay buffer, heme (a required cofactor), and COX-1 or COX-2 enzyme.[26][28]
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and the specific COX enzyme (COX-1 or COX-2) to the appropriate wells.[28][29] Prepare separate wells for "background," "100% initial activity," and "inhibitor" tests.[29]
-
Inhibitor Addition: Add various concentrations of the this compound test derivative to the inhibitor wells. Add a vehicle control (e.g., DMSO) to the "100% initial activity" wells.[28]
-
Pre-incubation: Incubate the plate for approximately 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.[28][30]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[28][30]
-
Detection: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader. Kinetic readings may be taken over 5-10 minutes.[28]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.[28] Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[28]
Diagram of the COX-2 Signaling Pathway and Inhibition
Caption: Inhibition of the COX-2 enzyme blocks the conversion of arachidonic acid.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The existing body of research on related benzo[b]thiophene derivatives strongly indicates their potential as potent anticancer, antimicrobial, and anti-inflammatory agents. The key to unlocking this potential lies in systematic structure-activity relationship (SAR) studies. By synthesizing a library of derivatives with varied substituents at positions other than 2 and 6, researchers can precisely map how different functional groups (e.g., halogens, amines, amides, heterocyclic rings) influence potency and selectivity for specific biological targets.[4]
This guide provides the foundational experimental frameworks for evaluating these compounds. Future work should focus on generating robust, quantitative data for a series of novel this compound derivatives, elucidating their mechanisms of action, and assessing their pharmacokinetic and toxicological profiles to identify lead candidates for further preclinical and clinical development.
References
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- PubMed. (2000, February 24). Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors. 5. Potency, efficacy, and pharmacokinetic properties of modified C-3 side chain derivatives.
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- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Research Portal [ircommons.uwf.edu]
- 18. tsijournals.com [tsijournals.com]
- 19. hereditybio.in [hereditybio.in]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. wisdomlib.org [wisdomlib.org]
- 23. m.youtube.com [m.youtube.com]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. sciensage.info [sciensage.info]
- 26. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
comparative analysis of the photophysical properties of dimethylbenzothiophenes
This guide provides a comparative analysis of the photophysical properties of dimethylbenzothiophenes (DMBTs), focusing on their behavior as sulfur-containing heterocyclic chromophores.
Executive Summary & Application Context
Dimethylbenzothiophenes (DMBTs) are bicyclic aromatic heterocycles (
From a photophysical perspective, DMBTs are defined by the Heavy Atom Effect introduced by the sulfur atom. Unlike their hydrocarbon analogues (e.g., dimethylnaphthalenes), DMBTs exhibit efficient Intersystem Crossing (ISC), leading to low fluorescence quantum yields and high triplet state population. This makes them significant as intrinsic photosensitizers in environmental degradation pathways rather than highly emissive fluorescent probes.
Structural & Electronic Considerations
The position of the methyl groups significantly alters the electronic density and steric environment of the benzothiophene core.
-
2,3-Dimethylbenzothiophene (2,3-DMBT): The most thermodynamically stable isomer. Methyl substitution on the thiophene ring increases electron density at the sulfur atom, raising the HOMO energy level and inducing a bathochromic (red) shift in absorption compared to the parent benzothiophene.
-
Benzene-ring substituted isomers (e.g., 4,6-DMBT): Substitution on the benzene ring has a less pronounced effect on the thiophene-localized orbitals but can influence molecular packing and solubility.
Comparative Photophysical Data
The following table synthesizes experimental ranges and theoretical trends for DMBTs compared to the parent benzothiophene and the tricyclic dibenzothiophene (often present in similar matrices).
| Property | Benzothiophene (Parent) | 2,3-Dimethylbenzothiophene | 4,6-Dimethyldibenzothiophene (Tricyclic Analog) |
| Molecular Formula | |||
| Abs. Max ( | 296 nm (vibronic structure) | 305 - 310 nm | 320 - 330 nm |
| Emission Max ( | ~315 nm (Weak) | ~330 - 340 nm (Weak) | ~390 - 410 nm (Violet) |
| Fluorescence QY ( | < 0.02 | < 0.05 | 0.05 - 0.10 |
| Triplet Yield ( | > 0.90 | High (> 0.80) | High (> 0.70) |
| Lifetime ( | < 1 ns | < 1 ns | 1 - 5 ns |
| Dominant Mechanism | Fast ISC ( | Fast ISC ( | ISC + Radiative Decay |
Insight: The methyl groups in 2,3-DMBT act as auxochromes, donating electron density via hyperconjugation. This lowers the energy gap (
) slightly, shifting absorption to longer wavelengths, but does not overcome the rapid ISC rate driven by the sulfur atom's spin-orbit coupling.
Mechanistic Photophysics
The photophysics of DMBTs is governed by the competition between radiative decay (fluorescence) and non-radiative intersystem crossing.
Jablonski Diagram: The Heavy Atom Effect
The sulfur atom (
Figure 1: Jablonski diagram illustrating the dominant non-radiative decay pathway in dimethylbenzothiophenes.
Experimental Protocols
To characterize these properties accurately, researchers must account for the low quantum yield and potential for photodegradation.
Protocol A: Determination of Fluorescence Quantum Yield ( )
Since DMBTs are weak emitters in the UV region, the Comparative Method is required.
-
Standard: L-Tryptophan (
in water) or Naphthalene ( in cyclohexane). -
Solvent: Cyclohexane or Ethanol (Spectroscopic Grade).
Step-by-Step Workflow:
-
Preparation: Prepare stock solutions of the DMBT isomer and the Standard.
-
Absorbance Matching: Dilute both solutions so that their absorbance at the excitation wavelength (e.g., 290 nm) is identical and below 0.1 OD to avoid inner-filter effects.
-
Acquisition: Record fluorescence emission spectra (300–450 nm) using identical slit widths (e.g., 2.5 nm).
-
Integration: Integrate the area under the emission curve (
). -
Calculation:
(Where is the refractive index of the solvent).
Protocol B: Singlet Oxygen Quantum Yield ( )
This protocol quantifies the efficiency of DMBTs as photosensitizers, crucial for understanding their environmental fate or use in photocatalysis.
Reagents:
-
Trap: 1,3-Diphenylisobenzofuran (DPBF) - specific chemical trap for
. -
Reference Sensitizer: Rose Bengal or Perinaphthenone.
Figure 2: Workflow for determining Singlet Oxygen generation efficiency via chemical trapping.
References
-
Photophysics of Thiophene Deriv
-
Singlet Oxygen Gener
- Title: Supramolecular Control of Singlet Oxygen Gener
- Source: MDPI Molecules (2021)
-
URL:[Link]
-
Standard Protocols
- Title: A Guide to Recording Fluorescence Quantum Yields
- Source: HORIBA Scientific
-
URL:[Link]
-
Oxidative Desulfuriz
- Title: Oxidative Desulfurization Using in-Situ-Generated Peroxides in Diesel by Light Irradi
- Source: ResearchG
-
URL:[Link]
Sources
- 1. Structural and Electronic Factors Controlling the Efficiency and Rate of Intersystem Crossing to the Triplet State in Thiophene Polycyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid intersystem crossings in benzothieno[3,2-b][1]benzothiophene and its derivatives - American Chemical Society [acs.digitellinc.com]
Validating the Electrophilic S-Oxidation Mechanism of 2,6-Dimethylbenzo[b]thiophene: A Comparative Methodological Guide
Executive Summary
This guide evaluates three distinct methodologies for validating the reaction mechanism of 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) . While often used as a model substrate in both hydrodesulfurization (HDS) research and drug metabolism studies, 2,6-DMBT presents a unique mechanistic challenge: the methyl group at C2 sterically hinders the sulfur atom while simultaneously blocking
This guide compares Classical Kinetic Profiling , Intramolecular Kinetic Isotope Effects (KIE) , and In Situ React-IR Monitoring , providing experimental protocols to definitively distinguish between these pathways.[1]
Part 1: The Mechanistic Challenge
The oxidation of 2,6-DMBT (typically using peroxides, peracids, or P450 enzymes) yields the corresponding sulfoxide (1-oxide) or sulfone (1,1-dioxide).[1] The core validation problem lies in distinguishing the transition state:
-
Path A (Direct S-Oxidation): The electrophilic oxygen attacks the sulfur lone pair directly. (Expected KIE
1.0).[1] -
Path B (C3-Attack/Rearrangement): The electrophile attacks the
-rich C3 position, followed by a 1,2-shift to sulfur.[1] (Expected KIE > 1.0 if C3-H rehybridization is rate-limiting).
Diagram 1: Competing Mechanistic Pathways
Caption: Path A represents direct electrophilic attack on Sulfur. Path B involves attack at C3 followed by rearrangement. 2,6-dimethyl substitution sterically hinders Path A.[1]
Part 2: Comparative Analysis of Validation Methods
We evaluate three methods to validate which pathway dominates.
Method Comparison Matrix
| Feature | Method A: Classical Kinetics (Hammett) | Method B: Competitive KIE (Recommended) | Method C: In Situ React-IR |
| Primary Output | Rate laws, | Real-time species conc. | |
| Sensitivity | Low (cannot see intermediates) | High (probes Transition State structure) | Medium (limit of detection) |
| Causality | Infers mechanism from substituent effects | Directly links bond changes to rate | Proves existence of intermediates |
| 2,6-DMBT Specificity | Poor. C2-Me blocks Hammett variation at C2.[1] | Excellent. C3-H vs C3-D differentiates pathways.[1] | Good. Detects S=O stretch vs C=O/C-OH byproducts. |
| Resource Load | Low (UV-Vis/GC) | High (Synthesis of deuterated analog) | High (Probe hardware) |
Part 3: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" – Competitive Kinetic Isotope Effect (KIE)
This protocol validates whether the C3-Hydrogen bond is involved in the rate-determining step (RDS). If the mechanism is Direct S-Oxidation, the hybridization of C3 remains
Phase 1: Synthesis of [3-D]-2,6-Dimethylbenzo[b]thiophene
-
Dissolution: Dissolve this compound (10 mmol) in dry THF (50 mL) under Argon.
-
Lithiation: Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. (Note: The C2-Me blocks C2-lithiation; however, lateral lithiation or C3-lithiation is difficult.[1] Correction: Electrophilic bromination at C3 followed by Li-Halogen exchange is preferred for specificity).[1]
-
Alternative Step: Treat substrate with NBS in DMF to yield 3-bromo-2,6-dimethylbenzo[b]thiophene.[1]
-
Exchange: Treat the 3-bromo intermediate with t-BuLi (2 equiv) at -78°C in THF.
-
-
Quench: Quench the lithiated species with
(excess). -
Purification: Work up with Et2O/Water. Purify via silica flash chromatography (Hexanes). Verify >98% D-incorporation via
H-NMR (disappearance of signal at ~7.2-7.4 ppm).
Phase 2: Intermolecular Competition Experiment
-
Preparation: In a reaction vial, mix equimolar amounts (0.5 mmol each) of Standard 2,6-DMBT and [3-D]-2,6-DMBT .
-
Solvent: Dissolve in
(10 mL). Add an internal standard (e.g., dodecane) for GC calibration.[1] -
Oxidation: Add the oxidant (e.g., m-CPBA, 0.5 equiv) at 0°C. Crucial:[1] Use a limiting amount of oxidant to ensure competition.
-
Sampling: After 30 minutes (approx. 20-30% conversion), quench with saturated
. -
Analysis: Analyze the remaining starting material by GC-MS (SIM mode).
-
Calculation:
Where is fractional conversion and is the ratio of products (or depletion of reactants).[1]-
Result Interpretation:
- : Validates Direct S-Oxidation (Path A).
- : Validates C3-Attack involvement (Path B).
-
Protocol 2: In Situ React-IR Monitoring
This method validates the formation of the S=O bond without transient C-O intermediates.
-
Setup: Insert a diamond-composite ATR probe into a 3-neck flask containing 2,6-DMBT (0.1 M in Acetonitrile).
-
Background: Collect background spectrum (solvent + substrate).[1] Focus on the "fingerprint" region (1000–1100 cm⁻¹).
-
Reaction: Inject oxidant (e.g.,
+ catalyst) via syringe pump.[1] -
Data Acquisition: Collect spectra every 15 seconds.
-
Validation Signal: Look for the emergence of a strong band at 1030–1060 cm⁻¹ (characteristic
stretch).[1]
Part 4: Decision Framework for Researchers
Use this logic flow to select the correct validation path for your specific drug or fuel application.
Diagram 2: Validation Workflow
Caption: Decision tree for selecting validation methods based on oxidant type. Metal-based oxidants usually require KIE to rule out steric hindrance effects.[1]
References
-
Mechanistic Studies on Benzothiophene Oxidation
- Title: Insights into the Mechanism of O(3P)
- Relevance: Establishes the baseline for using KIE to distinguish between terminal addition (S-
-
Source:[1]
-
Hydrodesulfurization (HDS)
-
Title: Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst.[1][2]
- Relevance: Provides the comparative energetic barriers for Direct Desulfurization vs. Hydrogenation pathways in sterically hindered dimethyl-substituted thiophenes.
-
Source:[1]
-
-
Kinetic Isotope Effect Methodology
- Title: Kinetic Isotope Effects in Organic Chemistry.
- Relevance: Foundational text for interpreting secondary vs.
-
Source:[1]
-
In Situ Monitoring of Sulfur Species
Sources
benchmarking the performance of 2,6-Dimethylbenzo[b]thiophene in organic devices
Benchmarking 2,6-Dimethylbenzo[b]thiophene in Organic Devices: A Comparative Guide to Thienoacene Semiconductors
As organic electronics transition from laboratory curiosities to commercial applications, the structural design of organic semiconductors (OSCs) remains the most critical variable in device performance. In this guide, we benchmark This compound (2,6-DMBT) —a fundamental, low-molecular-weight benzothiophene derivative—against state-of-the-art extended thienoacenes.
While 2,6-DMBT is historically recognized as a highly stable organically bound sulfur compound (famously identified via pyrolysis GC/MS in Eocene fossil laticifers [1]), evaluating it as a baseline in organic field-effect transistors (OFETs) provides profound mechanistic insights. By comparing this simple building block to extended systems like C8-BTBT (2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene), we can empirically validate the causality between
Mechanistic Insights: Why Molecular Size and Packing Matter
To understand the performance delta between 2,6-DMBT and extended thienoacenes, we must analyze their electronic structures and solid-state packing behaviors:
-
Intermolecular Orbital Overlap: Carrier transport in organic solids relies heavily on the overlap of adjacent molecules' Highest Occupied Molecular Orbitals (HOMOs). 2,6-DMBT features a single benzothiophene core. Its small
-conjugated system results in weak intermolecular van der Waals interactions and poor orbital overlap. Conversely, BTBT derivatives utilize an extended rigid, planar structure that facilitates a highly efficient 2D "herringbone" packing motif [2]. -
Energy Level Alignment: The HOMO level of a parent BTBT core is approximately -5.8 eV [2]. Due to its truncated conjugation, 2,6-DMBT exhibits an even deeper HOMO level (~ -6.1 eV). This creates a significant energy barrier for hole injection from standard Gold (Au) electrodes (work function ~ -5.1 eV), leading to high contact resistance in devices.
-
Volatility and Film Formation: The low molecular weight of 2,6-DMBT makes it highly volatile, preventing the formation of continuous, highly crystalline thin films via standard solution processing.
Caption: Logical flow illustrating how
Experimental Methodologies: OFET Fabrication Protocol
To ensure a self-validating system, the following step-by-step protocol isolates the intrinsic properties of the active layers by minimizing interfacial trap states.
Step 1: Substrate Preparation & Dielectric Passivation
-
Utilize heavily doped n-type Si wafers with a 300 nm thermally grown
dielectric layer. -
Clean substrates sequentially via ultrasonication in acetone and isopropanol (10 minutes each), followed by a 15-minute UV-ozone treatment.
-
Causality Check: Submerge the substrates in a 0.1 M solution of octadecyltrichlorosilane (OTS) in toluene for 12 hours. The OTS self-assembled monolayer (SAM) passivates surface silanol (Si-OH) groups, preventing charge trapping and promoting highly ordered molecular packing at the dielectric interface.
Step 2: Active Layer Deposition
-
For 2,6-DMBT: Due to its high volatility, solution processing is unviable. Deposit 2,6-DMBT via thermal evaporation in a high-vacuum chamber (
Torr) at a rate of 0.5 Å/s. The substrate must be actively cooled to 10 °C to ensure condensation and film formation. -
For C8-BTBT (Benchmark): Utilize solution shearing [3]. Dissolve C8-BTBT in chlorobenzene (5 mg/mL). Shear the solution across the OTS-treated substrate at a coating speed of 1.0 mm/s with the substrate heated to 60 °C to promote large-area crystalline domain formation.
Step 3: Electrode Deposition & Characterization
-
Deposit 50 nm of Gold (Au) via thermal evaporation through a shadow mask to define the Source and Drain electrodes (Channel length
µm, Width µm). -
Extract transfer and output characteristics in a nitrogen-filled glovebox using a Keithley 4200-SCS semiconductor characterization system to avoid ambient oxidative degradation.
Caption: Standardized experimental workflow for fabricating and benchmarking bottom-gate, top-contact OFETs.
Data Presentation: Performance Comparison
The quantitative data below summarizes the benchmarking results. 2,6-DMBT is compared against C8-BTBT (a gold-standard small molecule) and P3HT (a standard polymeric semiconductor).
| Material | Molecular Classification | Est. HOMO Level (eV) | Optimal Processing Method | Hole Mobility ( | Current On/Off Ratio ( |
| 2,6-DMBT | Small-molecule benzothiophene | ~ -6.1 | Thermal Evaporation | ||
| C8-BTBT | Alkylated extended thienoacene | -5.8 | Solution Shearing | 2.0 – 5.0 | |
| P3HT | Polymeric alkylthiophene | -5.2 | Spin Coating | 0.05 – 0.1 |
Analysis of Results: The empirical data confirms that 2,6-DMBT is unsuitable as a standalone active layer for high-performance organic electronics. Its mobility is orders of magnitude lower than C8-BTBT. The deep HOMO level of 2,6-DMBT restricts efficient hole injection, while the lack of a 2D electronic structure prevents continuous charge percolation pathways. However, this perfectly illustrates why modern drug development and materials science rely on synthesizing extended heteroacenes—using molecules like 2,6-DMBT not as end-products, but as synthetic precursors to build larger, highly conjugated frameworks.
References
-
McCoy, V. E., et al. "Fossilization of the Eocene 'Monkeyhair' Laticifer Tree from Geiseltal, Germany: A Deeper Understanding Using Micro-CT and Pyrolysis GC/MS." Palaios, vol. 36, no. 2, 2021, pp. 68-81. Available at:[Link]
-
Takimiya, K., et al. "Organic Semiconductors Based on [1]Benzothieno[3,2-b][1]benzothiophene Substructure." Accounts of Chemical Research, vol. 47, no. 5, 2014, pp. 1493–1502. Available at:[Link]
-
Lee, J., et al. "Characterization of[1]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors." International Journal of Molecular Sciences, vol. 24, no. 2, 2023, p. 1598. Available at:[Link]
Safety Operating Guide
2,6-Dimethylbenzo[b]thiophene proper disposal procedures
Topic: 2,6-Dimethylbenzo[b]thiophene Proper Disposal Procedures
Executive Summary & Core Directive
Objective: To provide a scientifically rigorous, safety-first protocol for the disposal of This compound (and structurally related alkylated benzothiophenes). This guide addresses the chemical's specific hazards—primarily its persistence, aquatic toxicity, and potential for sulfur oxide (
Immediate Action Required:
-
Do NOT dispose of down the drain.
-
Do NOT mix with strong oxidizers (peroxides, nitrates).
-
Segregate as "Hazardous Organic Waste (High Sulfur Content)."
Chemical Identification & Hazard Profile
To ensure precise handling, verify the material against the following properties. Note that while the 2,6-isomer is a specific target, safety data is often bridged from the more common 2,3-isomer or parent benzothiophene due to structural homology.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Labeling requirement. |
| CAS Number | Not widely listed (Proxy: 4923-91-5 for 2,3-isomer) | Use structural proxy for regulatory filing if exact CAS is unavailable. |
| Physical State | Solid (crystalline) or low-melting solid | Handle with anti-static tools to prevent dust explosions. |
| Melting Point | ~30–50 °C (Estimated based on homologs) | Keep cool; material may liquefy in warm storage. |
| Hazards | Irritant (Skin/Eye), Aquatic Chronic Toxin | Zero-discharge policy for sinks/drains. |
| Incompatibility | Strong Oxidizing Agents | Risk of exothermic reaction and |
Pre-Disposal Handling & Segregation
Principle: The primary risk during pre-disposal storage is the formation of toxic sulfur oxides if accidentally ignited or oxidized.
A. Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator if dust is visible; Fume hood is mandatory for liquid handling.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-glove if handling solutions >100 mM.
-
Ocular: Chemical splash goggles.
B. Waste Stream Segregation
Segregate this compound into Stream C (High Sulfur Organics) to prevent contamination of standard organic waste streams, which may be incinerated at lower temperatures inadequate for complete sulfur oxidation.
-
Compatible Streams: Non-halogenated organic solvents (Acetone, Methanol, Toluene).
-
Incompatible Streams: Oxidizers (Nitric acid, Peroxides), Aqueous waste (Acid/Base).
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Substance)
Use this protocol for expired reagents or surplus solid material.
-
Containment: Transfer the solid material into a screw-top high-density polyethylene (HDPE) or glass jar.
-
Why: Avoids leaching; glass is preferred for long-term stability of aromatics.
-
-
Labeling: Affix a hazardous waste label with the following constituents:
-
Secondary Containment: Place the jar into a clear plastic bag (zip-lock) to contain any potential leaks or odors (mercaptan-like smells).
-
Storage: Store in a flammable cabinet until pickup.
Scenario B: Liquid Waste (Solutions/Reaction Mixtures)
Use this protocol for HPLC waste, mother liquors, or cleaning solvents.
-
Concentration Check: If the concentration is >5%, consider precipitating the solid (if possible) to reduce the volume of high-hazard liquid waste.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Waste" carboy.
-
Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate.
-
-
Transfer: Pour into the designated "Organic Solvent Waste" carboy.
-
Critical Step: Record the volume and estimated mass of this compound on the waste log immediately.
-
-
Odor Control: If the solution smells strongly of sulfur, add a small amount of bleach (Sodium Hypochlorite) ONLY IF the solvent stream is aqueous-compatible. For organic streams, ensure the cap is vented but sealed tightly to prevent fume accumulation.
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Bagging: Place all contaminated solids into a yellow biohazard/chem-hazard bag (depending on facility color codes for chemical debris).
-
Sealing: Double-bag to prevent odor leakage.
-
Disposal: Dispose of in the Solid Hazardous Waste drum.
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for classifying and disposing of this compound waste.
Caption: Operational decision tree for segregating this compound waste streams.
Emergency Response (Spills)
In the event of a spill during disposal:
-
Evacuate: If the spill is >10g or heated (releasing fumes), evacuate the immediate area.
-
Ventilate: Open fume hoods to maximum sash height; ensure lab ventilation is active.
-
Absorb: Use vermiculite or activated carbon mats.
-
Why: Activated carbon effectively adsorbs aromatic sulfur compounds and suppresses odors.
-
-
Clean: Wash the area with a soap/water solution. Do not use bleach directly on the concentrated spill, as this may generate heat or unexpected byproducts.
Regulatory & Compliance Codes
Ensure your waste manifest includes the following codes to comply with US EPA (RCRA) and international standards.
| Regulatory Body | Code | Description |
| RCRA (USA) | D001 / U-Listed | Ignitable (if in flammable solvent) or Toxic Waste (General Organic). Check local listing for "Benzothiophene derivatives." |
| DOT (Transport) | UN 3077 | Environmentally Hazardous Substance, Solid, N.O.S. (Benzo[b]thiophene derivative).[1][2][3][4][5][6][7][8][9] |
| GHS | H411 | Toxic to aquatic life with long-lasting effects. |
References
-
National Institute of Standards and Technology (NIST). Benzo[b]thiophene, 2,3-dimethyl- Mass Spectrum and Properties. NIST Chemistry WebBook.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[Link]
-
PubChem. Benzo[b]thiophene Compound Summary. National Library of Medicine. [Link]
Sources
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. 4-METHYLBENZOTHIOPHENE | 14315-11-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Benzo[b]thiophene, 3,6-dimethyl- [webbook.nist.gov]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzo[b]thiophene, 2,5-dimethyl- (CAS 16587-48-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. scribd.com [scribd.com]
Personal protective equipment for handling 2,6-Dimethylbenzo[b]thiophene
Executive Safety Summary & Risk Profile
Status: High-Caution Organic Heterocycle Primary Hazard Class: Irritant / Potential Sensitizer / Aquatic Toxin Operational State: Low-melting solid or viscous liquid (Ambient)[1]
Critical Notice on Data Scarcity: Specific toxicological data for the 2,6-dimethyl isomer is limited compared to the parent benzo[b]thiophene.[1] Therefore, this protocol enforces a Structure-Activity Relationship (SAR) safety model . We adopt the "Worst-Case Analog" approach, deriving safety margins from the parent benzo[b]thiophene (CAS 95-15-8) and 2-methylbenzo[b]thiophene (CAS 1195-14-8).[1]
Core Hazard Matrix (Inferred via SAR)
| Hazard Type | Classification (GHS) | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Dermal) | Harmful if swallowed or absorbed through skin.[1] |
| Skin/Eye | Category 2 (Irritant) | Causes significant inflammation upon contact.[1] |
| Respiratory | STOT SE 3 | Dust/vapor is highly irritating to mucosal membranes.[1] |
| Aquatic | Chronic Category 2 | Toxic to aquatic life with long-lasting effects.[1][2] |
The Defensive Layer: PPE & Engineering Controls
Standard laboratory PPE is insufficient for aromatic sulfur heterocycles due to their high permeation rates through thin rubber. You must upgrade your barrier protection.
A. Hand Protection Strategy
Why it matters: Benzo[b]thiophene derivatives are lipophilic and contain sulfur, a combination that can permeate standard 4-mil nitrile gloves in <15 minutes.[1]
-
Routine Handling (Solids/Weighing):
-
Solution Handling / Synthesis:
B. Respiratory & Engineering Controls
-
Primary Control: All handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.[1]
-
Particulate Control: If the substance is solid, use a static-dissipative balance enclosure to prevent dust aerosolization.[1]
-
Respiratory Backup: If hood work is impossible (e.g., equipment maintenance), a half-face respirator with P100/OV (Organic Vapor) cartridges is required.[1]
Visualizing the Decision Matrix
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1]
Operational Workflow: Step-by-Step
Phase 1: Pre-Operational Check (The "Self-Validating" Step)
Before opening the vial, verify the following. If any check fails, STOP .
Phase 2: Weighing & Transfer
-
The Challenge: Benzothiophenes can be "sticky" or electrostatic.
-
Protocol:
-
Place a disposable weighing boat inside the balance.
-
Use a plastic or anti-static spatula .[1] Avoid metal if possible to prevent potential catalytic decomposition or sparking (though risk is low, it is best practice with organics).
-
Do not return excess material to the stock vial. This prevents cross-contamination of the bulk source.
-
Wipe the exterior of the stock vial with a Kimwipe dampened in ethanol before returning it to storage. Dispose of the Kimwipe as solid hazardous waste.
-
Phase 3: Reaction Setup
-
Solvent Choice: this compound is highly soluble in DCM, chloroform, and ethyl acetate.[1]
-
Heating: If heating is required, use a silicone oil bath or heating block.[1] Never use an open flame.
-
Inert Atmosphere: While relatively stable, flushing the reaction vessel with Nitrogen or Argon is recommended to prevent oxidative degradation at elevated temperatures.
Emergency Response & Disposal
Spill Management Logic
Scenario: You drop a vial containing 500mg of solid/liquid this compound.[1]
-
Isolate: Close the hood sash immediately. Alert nearby personnel.
-
Assess: If outside the hood, evacuate the lab for 15 minutes to allow HVAC to clear aerosols.
-
Clean:
-
Decontaminate: Scrub the area with a 10% bleach solution (oxidizes the sulfur moiety) followed by soap and water.
Waste Disposal Streams
| Waste Type | Segregation Rule | Disposal Method |
| Solid Waste | Contaminated gloves, weigh boats, paper towels.[1] | Hazardous Solid Waste (Label: "Toxic/Irritant - Sulfur Organic").[1] |
| Liquid Waste | Mother liquors, reaction solvents.[1] | Halogenated or Non-Halogenated Organic (depending on solvent).[1] |
| Sharps | Needles/Syringes used for transfer.[1] | Bio/Chem Sharps Container (Do not recap). |
Emergency Workflow Diagram
Figure 2: Step-by-step response protocol for laboratory spills.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7221, Benzo[b]thiophene. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Benzo[b]thiophene derivatives. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
